molecular formula C5HF3IN B1404155 2,3,5-Trifluoro-4-iodopyridine CAS No. 1057393-65-3

2,3,5-Trifluoro-4-iodopyridine

Cat. No.: B1404155
CAS No.: 1057393-65-3
M. Wt: 258.97 g/mol
InChI Key: NAYYALVHPYUOFN-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-iodopyridine is a useful research compound. Its molecular formula is C5HF3IN and its molecular weight is 258.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trifluoro-4-iodopyridine
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYYALVHPYUOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738891
Record name 2,3,5-Trifluoro-4-iodopyridine
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Molecular Weight

258.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057393-65-3
Record name 2,3,5-Trifluoro-4-iodopyridine
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Record name 2,3,5-trifluoro-4-iodopyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trifluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trifluoro-4-iodopyridine (CAS No. 1057393-65-3), a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines plausible synthetic strategies based on established organofluorine chemistry, and explores its potential applications as a versatile building block in the development of novel pharmaceuticals and functional materials. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction

Polyhalogenated heteroaromatic compounds are fundamental building blocks in modern synthetic chemistry, serving as versatile intermediates for a wide array of value-added products in medicinal chemistry, agrochemicals, and materials science.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2] Concurrently, the presence of an iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

This compound is a unique molecule that combines the electronic effects of three fluorine atoms with the reactivity of an iodine atom on a pyridine scaffold. This distinct substitution pattern offers a rich platform for selective functionalization, allowing for the stepwise and controlled introduction of diverse chemical groups. This guide aims to consolidate the available information on this compound and provide expert insights into its synthesis, reactivity, and potential applications for researchers and drug development professionals.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1057393-65-3[3]
Molecular Formula C₅HF₃IN[3]
Molecular Weight 258.97 g/mol [3]
Appearance White to off-white powder or solid (inferred)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane)General knowledge
Storage Keep in a dark place, under an inert atmosphere, and refrigerated (-20°C).[3]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for the synthesis of polyhalogenated pyridines. A likely precursor for this synthesis is 2,3,5-trifluoropyridine.

Proposed Synthetic Workflow: Electrophilic Iodination

A common method for the introduction of an iodine atom onto an electron-rich aromatic or heteroaromatic ring is through electrophilic iodination. However, the electron-withdrawing nature of the three fluorine atoms on the pyridine ring deactivates it towards electrophilic substitution. Therefore, a more potent iodinating system or a strategy to increase the nucleophilicity of the pyridine ring would be necessary. One such strategy involves metalation followed by quenching with an iodine source.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product A 2,3,5-Trifluoropyridine B 1. Deprotonation with a strong base (e.g., LDA) 2. Quenching with an iodine source (e.g., I₂) A->B Metalation-Iodination C This compound B->C Work-up and Purification

Caption: Proposed metalation-iodination workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on similar reactions reported for other fluorinated pyridines.

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Formation: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at -78 °C to generate lithium diisopropylamide (LDA) in situ.

  • Deprotonation: To the freshly prepared LDA solution, slowly add a solution of 2,3,5-trifluoropyridine in THF while maintaining the temperature at -78 °C. The deprotonation is expected to occur at the C-4 position, which is the most acidic proton due to the inductive effects of the flanking fluorine atoms.

  • Iodination: After stirring for a specified time to ensure complete deprotonation, a solution of iodine (I₂) in THF is added dropwise to the reaction mixture at -78 °C.

  • Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. The mixture is then allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford this compound.

Reactivity Profile

The reactivity of this compound is dictated by the presence of both fluorine and iodine substituents.

  • Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the selective introduction of a wide range of substituents at the C-4 position.[1]

  • Nucleophilic Aromatic Substitution (SNA_r): The fluorine atoms, particularly those at the C-2 and C-6 positions, are susceptible to nucleophilic aromatic substitution, although the iodine at C-4 may also be displaced under certain conditions. The high electron deficiency of the pyridine ring, enhanced by the three fluorine atoms, facilitates these reactions.[4]

G cluster_reactions Key Reactions A This compound B Cross-Coupling (e.g., Suzuki, Sonogashira) at C-4 position A->B Pd-catalyzed C Nucleophilic Aromatic Substitution at C-2/C-6 positions A->C With nucleophiles

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

While specific applications of this compound are not widely reported, its structural motifs suggest significant potential in several areas of research and development.

  • Medicinal Chemistry: As a versatile building block, it can be used to synthesize complex molecules with potential therapeutic applications. The trifluoropyridine moiety is found in a number of active pharmaceutical ingredients, where it can enhance metabolic stability and binding affinity.[2] The ability to selectively functionalize the C-4 position via cross-coupling allows for the rapid generation of compound libraries for drug discovery.

  • Agrochemicals: Fluorinated pyridines are key components in many modern herbicides and pesticides.[2] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel agrochemicals.

  • Materials Science: The introduction of highly fluorinated moieties can impart unique properties to organic materials, such as altered electronic properties, increased thermal stability, and modified liquid crystalline behavior.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following safety and handling precautions should be observed based on its structural similarity to other polyhalogenated pyridines.

  • Hazard Statements: Based on supplier information, this compound is classified with the following hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Pictograms:

    • Corrosion

    • Exclamation mark

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use in a well-ventilated area, preferably in a fume hood.

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep the container tightly closed.

    • Store under an inert atmosphere.[3]

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound has been found in the searched literature. However, the expected NMR spectra can be predicted based on the structure and data from similar compounds.

  • ¹H NMR: A single signal is expected for the proton at the C-6 position. This signal would likely appear as a multiplet due to coupling with the fluorine atoms at the C-2 and C-5 positions.

  • ¹³C NMR: Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached halogens, and the signals for the carbon atoms bonded to fluorine will appear as multiplets due to C-F coupling.

  • ¹⁹F NMR: Three distinct signals are expected, one for each of the fluorine atoms at the C-2, C-3, and C-5 positions. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the pyridine ring.

Conclusion

This compound is a promising, yet underexplored, building block for synthetic chemistry. Its unique combination of reactive sites—the C-I bond for cross-coupling and the C-F bonds for nucleophilic substitution—offers a powerful tool for the construction of complex and novel molecules. While detailed experimental data is currently sparse, the inferred properties and reactivity suggest that this compound holds significant potential for applications in drug discovery, agrochemical development, and materials science. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its synthetic utility.

References

An In-depth Technical Guide to the Prospective Synthesis of 2,3,5-Trifluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Polyhalogenated Pyridines

Polyhalogenated heteroaromatic compounds are fundamental building blocks in modern synthetic chemistry, offering a versatile platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of multiple halogen atoms on a pyridine ring allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. The reactivity of these halogens is often dictated by their position relative to the nitrogen atom and the electronic nature of the pyridine ring.[1]

The target molecule, 2,3,5-trifluoro-4-iodopyridine, presents a unique substitution pattern that could unlock novel chemical space for drug discovery and materials science. The presence of fluorine atoms is known to enhance the metabolic stability and binding affinity of drug candidates, while the iodine atom provides a reactive handle for further molecular elaboration via reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

This guide will explore two primary retrosynthetic approaches to this compound, starting from commercially available or readily accessible precursors. Each proposed pathway will be accompanied by a mechanistic rationale and a detailed, albeit prospective, experimental protocol.

Proposed Synthetic Pathways

Pathway 1: Nucleophilic Aromatic Substitution of 2,3,5,6-Tetrafluoropyridine

This approach is predicated on the well-established reactivity of polyfluorinated pyridines towards nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atoms, coupled with the electron-withdrawing effect of the pyridine nitrogen, renders the ring susceptible to attack by nucleophiles.

Retrosynthetic Analysis:

G This compound This compound 2,3,5,6-Tetrafluoropyridine 2,3,5,6-Tetrafluoropyridine This compound->2,3,5,6-Tetrafluoropyridine SNA r Iodide Source Iodide Source

Caption: Retrosynthetic analysis for Pathway 1.

Mechanistic Rationale:

The reaction of 2,3,5,6-tetrafluoropyridine with an iodide source, such as sodium iodide, is expected to proceed via a nucleophilic aromatic substitution mechanism. The attack of the iodide ion will preferentially occur at the 4-position of the pyridine ring. This regioselectivity is governed by the electronic stabilization of the Meisenheimer intermediate. Attack at the 4-position allows for the negative charge to be delocalized onto the electronegative nitrogen atom, which is a more stabilizing resonance contributor compared to attack at the 3- or 5-positions. A similar reaction has been documented for the synthesis of 2,3,5,6-tetrafluoro-4-iodopyridine from pentafluoropyridine.[2]

Experimental Protocol (Prospective):

Materials:

Reagent/SolventMolar Mass ( g/mol )PuritySupplier
2,3,5,6-Tetrafluoropyridine151.06>95%Sigma-Aldrich[3]
Sodium Iodide (NaI)149.89>99%Standard Supplier
Dimethylformamide (DMF)73.09AnhydrousStandard Supplier

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add sodium iodide (1.2 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature under a nitrogen atmosphere until the sodium iodide is fully dissolved.

  • Add 2,3,5,6-tetrafluoropyridine (1.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Pathway 2: Direct Iodination of 2,3,5-Trifluoropyridine

This pathway explores the direct iodination of 2,3,5-trifluoropyridine. This approach relies on the activation of a C-H bond for iodination, which can be challenging on an electron-deficient pyridine ring. However, the use of a strong base to generate a pyridyl anion, followed by quenching with an iodine source, is a plausible strategy.

Retrosynthetic Analysis:

G This compound This compound 2,3,5-Trifluoropyridine 2,3,5-Trifluoropyridine This compound->2,3,5-Trifluoropyridine Directed Iodination Iodinating Agent Iodinating Agent

Caption: Retrosynthetic analysis for Pathway 2.

Mechanistic Rationale:

The C-H bond at the 4-position of 2,3,5-trifluoropyridine is the most acidic due to the inductive effect of the flanking fluorine atoms and the nitrogen atom. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures can selectively deprotonate this position to form a lithiated intermediate. This intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I2), to yield the desired this compound. A similar methodology has been reported for the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine.[4]

Experimental Protocol (Prospective):

Materials:

Reagent/SolventMolar Mass ( g/mol )PuritySupplier
2,3,5-Trifluoropyridine133.05>98%Apollo Scientific[5]
Lithium Diisopropylamide (LDA)107.122.0 M in THF/heptane/ethylbenzeneStandard Supplier
Iodine (I2)253.81>99.8%Standard Supplier
Tetrahydrofuran (THF)72.11AnhydrousStandard Supplier

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2,3,5-trifluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add lithium diisopropylamide (LDA) (1.05 eq) dropwise to the stirred solution while maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes.

  • In a separate flask, prepare a solution of iodine (I2) (1.1 eq) in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Comparative Analysis of Proposed Pathways

FeaturePathway 1: SNArPathway 2: Direct Iodination
Starting Material 2,3,5,6-Tetrafluoropyridine2,3,5-Trifluoropyridine
Key Transformation Nucleophilic Aromatic SubstitutionDirected Ortho-Metalation and Iodination
Potential Advantages Milder reaction conditions may be possible.Potentially more atom-economical.
Potential Challenges Potential for side reactions at other positions.Requires cryogenic temperatures and strictly anhydrous conditions. Handling of pyrophoric LDA.
Plausibility High, based on analogous reactions.[2]High, based on established ortho-lithiation chemistry.[4]

Conclusion and Future Outlook

This technical guide has outlined two scientifically plausible, yet prospective, synthetic routes to this compound. Both pathways leverage well-established reactivity patterns of fluorinated pyridines and offer distinct advantages and challenges. The successful synthesis of this novel building block will undoubtedly provide a valuable tool for chemists in the fields of medicinal chemistry and materials science, enabling the exploration of new chemical entities with potentially enhanced properties. Further experimental validation is required to optimize the proposed protocols and to fully characterize the target compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoro-iodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoro-iodopyridines in Modern Chemistry

Trifluoro-iodopyridines represent a class of halogenated heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of both a trifluoromethyl (-CF₃) group and an iodine atom onto the pyridine scaffold imparts a unique combination of physical and chemical properties. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic landscape of the pyridine ring, enhancing its stability and modulating its reactivity. Concurrently, the iodo-substituent serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling and substitution reactions.

This guide provides a comprehensive overview of the core physical and chemical characteristics of trifluoro-iodopyridines, offering insights into their synthesis, reactivity, and application. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize these valuable building blocks in their synthetic endeavors.

Physical Properties of Trifluoro-iodopyridines

The physical properties of trifluoro-iodopyridines are heavily influenced by the substitution pattern of the trifluoromethyl and iodo groups on the pyridine ring. These properties are critical for determining appropriate reaction conditions, purification methods, and for understanding the pharmacokinetic profiles of derivative compounds in drug discovery.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
2-Iodo-3-(trifluoromethyl)pyridine927434-20-6C₆H₃F₃IN272.9942-43210.1 at 760 mmHg1.975
2-Iodo-5-(trifluoromethyl)pyridine100366-75-4C₆H₃F₃IN272.9982-83215.7 at 760 mmHg1.974
4-Iodo-2-(trifluoromethyl)pyridine590371-73-6C₆H₃F₃IN272.9924-26206.2 at 760 mmHg1.974
5-Chloro-4-iodo-2-(trifluoromethyl)pyridine823221-95-0C₆H₂ClF₃IN307.44N/AN/AN/A
2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine1227576-77-3C₇H₅F₃INO302.02N/AN/AN/A

Solubility: Trifluoro-iodopyridines generally exhibit low solubility in water but are soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran (THF).[7] The presence of the trifluoromethyl group enhances lipophilicity, a key factor in drug design for improving membrane permeability.[8]

Spectroscopic Characterization

The structural elucidation of trifluoro-iodopyridines and their derivatives relies heavily on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton signals on the pyridine ring are typically observed in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts and coupling constants are influenced by the positions of the electron-withdrawing trifluoromethyl group and the iodo atom.

    • ¹³C NMR: The carbon atoms of the pyridine ring resonate in the aromatic region. The carbon attached to the trifluoromethyl group exhibits a characteristic quartet in the proton-coupled spectrum due to C-F coupling.

    • ¹⁹F NMR: A single, sharp signal is typically observed for the -CF₃ group, with its chemical shift being indicative of the electronic environment.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectra of trifluoro-iodopyridines display characteristic absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically in the region of 1100-1350 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) are also prominent.[1][11]

  • Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the specific isomer. The fragmentation pattern is often characterized by the loss of an iodine atom and subsequent fragmentation of the trifluoromethylpyridine core.[12][13]

Chemical Properties and Reactivity

The chemical reactivity of trifluoro-iodopyridines is dominated by the interplay between the electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, and the versatile reactivity of the carbon-iodine bond.

Nucleophilic Aromatic Substitution (SNA r)

The pyridine ring in trifluoro-iodopyridines is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom and activated by the trifluoromethyl group.[8][14] The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16]

Caption: Nucleophilic Aromatic Substitution Mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in trifluoro-iodopyridines is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals and materials.

  • Suzuki-Miyaura Coupling: This reaction couples the trifluoro-iodopyridine with a boronic acid or ester to form a biaryl or vinyl-substituted pyridine.

  • Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the trifluoro-iodopyridine to produce an alkynylpyridine derivative.[17][18]

  • Heck Coupling: This reaction couples the trifluoro-iodopyridine with an alkene.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the trifluoro-iodopyridine with an amine.

G pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition R-Pd(II)-I(L)₂ pd0->oxidative_addition R-I transmetalation Transmetalation R-Pd(II)-R'(L)₂ oxidative_addition->transmetalation R'-M reductive_elimination Reductive Elimination R-R' transmetalation->reductive_elimination reductive_elimination->pd0 Product Formation

Caption: Generalized Catalytic Cycle for Cross-Coupling.

Applications in Research and Development

The unique properties of trifluoro-iodopyridines make them highly valuable building blocks in several areas of chemical research and development:

  • Drug Discovery: The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[8] The pyridine core is a common scaffold in many biologically active molecules.

  • Agrochemicals: Many modern herbicides and pesticides incorporate the trifluoromethylpyridine motif for enhanced efficacy and stability.

  • Materials Science: Trifluoro-iodopyridines can be used as precursors for the synthesis of novel organic materials with tailored electronic and photophysical properties.

Detailed Experimental Protocols

The following protocols are provided as representative examples of common synthetic transformations involving trifluoro-iodopyridines.

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodo-5-(trifluoromethyl)pyridine with Phenylboronic Acid

Objective: To synthesize 2-phenyl-5-(trifluoromethyl)pyridine.

Materials:

  • 2-Iodo-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry Schlenk flask, add 2-iodo-5-(trifluoromethyl)pyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9][19][20][21]

Protocol 2: Sonogashira Coupling of 4-Iodo-2-(trifluoromethyl)pyridine with Trimethylsilylacetylene

Objective: To synthesize 4-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine.

Materials:

  • 4-Iodo-2-(trifluoromethyl)pyridine (1.0 equiv)

  • Trimethylsilylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry Schlenk flask, add 4-iodo-2-(trifluoromethyl)pyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add trimethylsilylacetylene dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[17][18][19]

Conclusion

Trifluoro-iodopyridines are a class of compounds with a rich and versatile chemistry. Their unique combination of physical and chemical properties, stemming from the presence of both a trifluoromethyl group and an iodine atom on the pyridine ring, makes them invaluable building blocks in modern organic synthesis. A thorough understanding of their reactivity and handling is crucial for leveraging their full potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a foundational overview to aid researchers in the effective application of these powerful synthetic intermediates.

References

An In-depth Technical Guide to 2,3,5-Trifluoro-4-iodopyridine: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trifluoro-4-iodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its core molecular structure, physicochemical properties, and its pivotal role as a versatile synthetic intermediate. This guide will further detail a representative synthetic protocol and underscore the importance of this molecule in the construction of complex chemical entities, particularly through cross-coupling reactions.

Introduction: The Strategic Importance of Polyhalogenated Pyridines

Polyhalogenated heteroaromatic compounds are fundamental building blocks in contemporary organic synthesis. Their utility stems from the presence of multiple halogen substituents, which provide a rich platform for selective functionalization. This allows for the controlled, stepwise introduction of various chemical moieties, a crucial aspect in the development of novel pharmaceuticals and functional materials.[1] The reactivity of the halogen atoms is often dictated by their position on the pyridine ring and their intrinsic electronic properties, with iodine typically being the most reactive in common cross-coupling reactions.[1]

This compound (CAS No. 1057393-65-3) is a prime example of such a strategic intermediate. The presence of both fluorine and iodine atoms on the pyridine ring bestows upon it a unique and highly valuable set of chemical properties. The three fluorine atoms significantly influence the electronic nature of the pyridine ring, enhancing its electrophilicity and modulating the reactivity of the C-I bond. This unique substitution pattern makes it an indispensable tool for chemists aiming to introduce trifluorinated pyridine scaffolds into larger, more complex molecules.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized below, providing a quantitative basis for its application in synthetic chemistry.

Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted with three fluorine atoms at positions 2, 3, and 5, and an iodine atom at the 4-position.

Caption: Molecular structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are presented in the table below for easy reference.

PropertyValueSource
CAS Number 1057393-65-3Internal Data
Molecular Formula C₅HF₃IN[2][3]
Molecular Weight 258.97 g/mol [3][4]

Synthesis of this compound: A Conceptual Framework

One common strategy for the iodination of pyridines is the Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate derived from the corresponding aminopyridine.[5][6] However, the availability and synthesis of 4-amino-2,3,5-trifluoropyridine would be a critical consideration.

An alternative and often more direct approach involves the reaction of a highly fluorinated pyridine, such as pentafluoropyridine, with a nucleophilic iodide source. For instance, the synthesis of 2,3,5,6-tetrafluoro-4-iodopyridine has been achieved by reacting pentafluoropyridine with sodium iodide in dimethylformamide.[7] A similar strategy could potentially be adapted for the synthesis of this compound, likely starting from a suitable tetrafluoropyridine isomer.

The following diagram illustrates a generalized synthetic workflow for the preparation of a halogenated pyridine, highlighting the key stages of reaction and purification.

Start Starting Pyridine Derivative Reaction Iodination Reaction (e.g., with NaI in DMF) Start->Reaction Reagents Workup Aqueous Workup (Quenching and Extraction) Reaction->Workup Crude Product Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product Pure Product Analysis Spectroscopic Analysis (NMR, MS) Product->Analysis Characterization Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

A-Technical-Guide-to-2,3,5-Trifluoro-4-iodopyridine:-Sourcing,-Synthesis,-and-Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are indispensable building blocks. The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these critical reagents, 2,3,5-Trifluoro-4-iodopyridine (CAS No. 1057393-65-3) has emerged as a highly versatile and sought-after intermediate. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and a reactive iodine atom, makes it a powerful tool for synthetic chemists.[1][2] The iodine atom serves as a prime handle for a variety of cross-coupling reactions, while the trifluorinated pyridine core imparts unique electronic properties to the target molecules.[1] This guide provides an in-depth analysis of the commercial availability, sourcing strategies, synthetic context, and key applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical-Properties

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for ensuring safe handling and storage.

PropertyValue
CAS Number 1057393-65-3
Molecular Formula C₅HF₃IN
Molecular Weight 269.96 g/mol
Appearance Typically an off-white to yellow solid
Purity Commercially available with ≥95% purity
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Commercial-Availability-and-Strategic-Sourcing

This compound is available from a range of specialized chemical suppliers that focus on providing building blocks for research and development. These suppliers range from large, well-established companies to smaller, niche providers. When sourcing this compound, researchers should prioritize suppliers who provide comprehensive analytical data, such as NMR, HPLC, or LC-MS, to verify the identity and purity of the material.[3]

Table of Representative Suppliers:

SupplierTypical PurityNotes
Fluorochem ≥97%A well-regarded supplier of fluorinated compounds with a strong track record in quality and reliability.[4][5]
Combi-Blocks ≥95%Offers a wide array of heterocyclic building blocks for drug discovery and chemical research.[6][7]
BLD Pharm ≥97%Provides a range of reagents with available analytical data for verification.[3]
BenchChem ≥95%A supplier focused on providing novel and diverse chemical entities for research purposes.[1]

Disclaimer: This list is not exhaustive and is intended to provide representative examples. Researchers should conduct their own due diligence when selecting a supplier.

Expert Insight on Supplier Vetting: When planning a multi-step synthesis, the reliability of your starting material is non-negotiable. Beyond the listed purity, always request a lot-specific Certificate of Analysis (CoA). Scrutinize the analytical data provided. Are the spectral data consistent with the proposed structure? Does the purity level meet the demands of your subsequent reactions, particularly if they involve sensitive organometallic catalysts? Forging a relationship with a supplier's technical support can also be invaluable for accessing more detailed analytical information or securing larger, custom quantities.

Synthetic-Context:-Understanding-the-Molecule's-Genesis

While readily available commercially, understanding the synthetic routes to this compound provides valuable context for its reactivity and potential impurities. The synthesis of polyhalogenated pyridines often involves multi-step processes, including halogen exchange reactions or direct halogenation of a functionalized pyridine precursor. For instance, a common strategy involves the iodination of a pre-existing trifluoropyridine scaffold. This is often achieved through metallation followed by quenching with an iodine source.

A plausible synthetic pathway could involve the deprotonation of 2,3,5-trifluoropyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures, creating a lithiated intermediate. This highly reactive species can then be treated with molecular iodine (I₂) to install the iodo-group at the 4-position.

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// Edges Start -> Reagent1 [arrowhead=none]; Reagent1 -> Intermediate [label="Deprotonation"]; Intermediate -> Reagent2 [arrowhead=none]; Reagent2 -> Product [label="Iodination"]; } caption [label="Conceptual Synthetic Workflow for this compound.", shape=plaintext, fontsize=10];

Protocol: Conceptual Synthesis via Directed Ortho-Metalation

  • Preparation: To a solution of 2,3,5-trifluoropyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture. The LDA acts as a strong, non-nucleophilic base to selectively remove the proton at the C4 position, which is activated by the adjacent fluorine atoms and the ring nitrogen.

  • Intermediate Formation: Allow the reaction to stir at -78 °C for a specified period (e.g., 1 hour) to ensure complete formation of the 4-lithio-2,3,5-trifluoropyridine intermediate.

  • Iodination: Add a solution of molecular iodine (I₂) in THF dropwise to the reaction mixture. The lithiated intermediate will react with the iodine to form the C-I bond.

  • Quenching and Workup: After the addition is complete, allow the reaction to slowly warm to room temperature. The reaction is then quenched with a suitable aqueous solution (e.g., saturated ammonium chloride or sodium thiosulfate to consume excess iodine).

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by column chromatography to yield the final this compound.

Key-Applications-in-Research-and-Drug-Development

The true value of this compound lies in its utility as a versatile building block. The C4-Iodo group is the primary site of reactivity, making it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of various substituents at this position.

Core Reactivity and Applications:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of 4-aryl or 4-heteroaryl trifluoropyridines.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, a common functional group in bioactive molecules.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to a diverse range of 4-amino-trifluoropyridine derivatives.

  • Stille Coupling: Reaction with organostannanes for the formation of C-C bonds.

  • Nucleophilic Aromatic Substitution (SₙAr): While the C-I bond is the primary site for cross-coupling, the highly electron-deficient nature of the trifluorinated pyridine ring can also allow for SₙAr reactions at other positions under specific conditions.

The trifluoromethylpyridine motif is a key structural component in numerous active ingredients in both pharmaceuticals and agrochemicals.[8][9] The incorporation of this scaffold can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.[2][10]

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// Reaction Types Suzuki [label="Suzuki Coupling\n(+ R-B(OH)₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Sonogashira [label="Sonogashira Coupling\n(+ R-C≡CH)", fillcolor="#FBBC05", fontcolor="#202124"]; Buchwald [label="Buchwald-Hartwig\n(+ R₂NH)", fillcolor="#FBBC05", fontcolor="#202124"]; Stille [label="Stille Coupling\n(+ R-SnBu₃)", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Classes Aryl [label="4-Aryl-trifluoropyridines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkynyl [label="4-Alkynyl-trifluoropyridines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amino [label="4-Amino-trifluoropyridines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Other Substituted\nTrifluoropyridines", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Core -> Suzuki; Core -> Sonogashira; Core -> Buchwald; Core -> Stille;

Suzuki -> Aryl; Sonogashira -> Alkynyl; Buchwald -> Amino; Stille -> Other; } caption [label="Versatility of this compound in Cross-Coupling.", shape=plaintext, fontsize=10];

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, centered on the versatile carbon-iodine bond, allows for the strategic construction of complex molecular architectures. By understanding its commercial landscape, researchers can reliably source high-quality material, while an appreciation for its synthetic origins and application scope empowers chemists to design more efficient and effective synthetic routes. For professionals in drug discovery and materials science, this compound represents a key building block for developing next-generation products with enhanced performance and tailored properties.

References

Spectroscopic Characterization of 2,3,5-Trifluoro-4-iodopyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of a Polyhalogenated Pyridine

2,3,5-Trifluoro-4-iodopyridine is a polyhalogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2][3][4] Its unique substitution pattern, featuring both highly electronegative fluorine atoms and a reactive iodine atom, makes it a versatile building block for the synthesis of more complex molecular architectures. The fluorine atoms can modulate the electronic properties and metabolic stability of a target molecule, while the iodine atom provides a reactive handle for various cross-coupling reactions. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and are intended to serve as a reference for researchers.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale and Notes
¹H 8.0 - 8.2Doublet of triplets (dt) or complex multipletJHF ≈ 2-4 Hz, JHF ≈ 1-2 HzThe single proton at the C6 position is expected to be significantly deshielded by the adjacent nitrogen and fluorine atoms. It will exhibit coupling to the fluorine atoms at C2, C3, and C5.
¹³C C2: 150-155Doublet of doublets of doublets (ddd)¹JCF ≈ 240-260 Hz, ²JCF ≈ 20-30 Hz, ³JCF ≈ 3-5 HzThe carbon directly bonded to fluorine will show a large one-bond C-F coupling. Smaller couplings to other fluorine atoms will also be observed.
C3: 145-150Doublet of doublets of doublets (ddd)¹JCF ≈ 250-270 Hz, ²JCF ≈ 25-35 Hz, ²JCI ≈ 5-10 HzSimilar to C2, this carbon will exhibit a large one-bond C-F coupling.
C4: 85-95Triplet of doublets (td) or complex multiplet¹JCI ≈ 280-300 Hz (from literature on iodoarenes), ²JCF ≈ 20-30 HzThe carbon bearing the iodine atom is expected to be significantly shielded (the "heavy atom effect"). It will show coupling to the adjacent fluorine atoms.
C5: 140-145Doublet of doublets of doublets (ddd)¹JCF ≈ 240-260 Hz, ²JCF ≈ 20-30 Hz, ³JCH ≈ 2-4 HzThis carbon will show a large one-bond C-F coupling and smaller couplings to the C6 proton and other fluorine atoms.
C6: 140-145Doublet of doublets of doublets (ddd)¹JCH ≈ 180-190 Hz, ²JCF ≈ 20-30 Hz, ³JCF ≈ 5-10 HzThe carbon bonded to the single proton will show a large one-bond C-H coupling and smaller couplings to the fluorine atoms.
¹⁹F F2: -70 to -80MultipletThe fluorine at the C2 position is expected to be the most deshielded of the three fluorine atoms due to its proximity to the nitrogen. It will show coupling to the other fluorine atoms and the C6 proton.
F3: -130 to -140MultipletThe fluorine at the C3 position will be influenced by the adjacent fluorine and iodine atoms.
F5: -150 to -160MultipletThe fluorine at the C5 position is expected to be the most shielded and will show coupling to the other fluorine atoms and the C6 proton.
Table 2: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale and Notes
3100 - 3000WeakC-H stretch (aromatic)Characteristic for the C-H bond on the pyridine ring.
1600 - 1450Medium - StrongC=C and C=N stretchingTypical for aromatic and heteroaromatic ring vibrations. Multiple bands are expected in this region.
1300 - 1000StrongC-F stretchingThe C-F bonds will give rise to strong absorption bands in this region. Due to the presence of multiple C-F bonds, a complex pattern of bands is anticipated.
800 - 600MediumC-I stretchingThe C-I bond vibration is expected in the lower frequency region of the mid-IR spectrum.
Table 3: Predicted Mass Spectrometry (MS) Data
m/zPredicted Relative Intensity (%)AssignmentRationale and Notes
259100[M]⁺The molecular ion peak is expected to be the base peak due to the stability of the aromatic system.
132Moderate[M - I]⁺Loss of the iodine atom is a likely fragmentation pathway.
113Low[M - I - F]⁺Subsequent loss of a fluorine atom from the [M - I]⁺ fragment.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for the accurate characterization of this compound. The following are detailed, step-by-step methodologies for obtaining NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation and purity assessment.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and the absence of interfering signals in the regions of interest.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required. For ¹⁹F NMR, an external standard can be used.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune, Match, Shim) transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 acquire_f19 Acquire ¹⁹F Spectrum acquire_c13->acquire_f19 ft Fourier Transform acquire_f19->ft phase Phase Correction ft->phase reference Reference Spectra phase->reference analyze Structural Analysis reference->analyze

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrument Setup and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands and compare them with the predicted values and correlation charts.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis place_sample Place Sample on ATR Crystal background Collect Background Spectrum place_sample->background sample Collect Sample Spectrum background->sample process Generate Transmittance/Absorbance Spectrum sample->process analyze Identify Characteristic Bands process->analyze

Caption: Workflow for IR Data Acquisition using ATR.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.

  • Instrument Setup and Data Acquisition:

    • Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and often provides rich fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for obtaining the molecular ion peak with minimal fragmentation.

    • Introduce the sample into the mass spectrometer, either via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and confirm that its m/z value corresponds to the calculated molecular weight of this compound (258.91 g/mol ).

    • Analyze the fragmentation pattern to gain further structural information and compare it with the predicted fragmentation pathways.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in Volatile Solvent instrument Instrument Setup (Ionization Source, Mass Analyzer) dissolve->instrument introduce Introduce Sample instrument->introduce acquire Acquire Mass Spectrum introduce->acquire identify_m Identify Molecular Ion acquire->identify_m analyze_frag Analyze Fragmentation Pattern identify_m->analyze_frag

Caption: Workflow for Mass Spectrometry Data Acquisition and Analysis.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound, a key building block in modern synthetic chemistry. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound. Adherence to these protocols will ensure the acquisition of high-quality data, facilitating accurate structural characterization and reaction monitoring. As a Senior Application Scientist, I am confident that this guide will empower researchers to confidently utilize this compound in their synthetic endeavors.

References

The Alchemist's Guide to Aromatic Fluorination: Key Intermediates in the Synthesis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the C-F Bond in Pyridine Chemistry

To the dedicated researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the pyridine scaffold is a familiar and indispensable ally. Its presence in a significant portion of FDA-approved drugs is a testament to its versatile nature. The strategic introduction of fluorine into this privileged heterocycle can profoundly alter a molecule's physicochemical and biological properties, enhancing metabolic stability, modulating pKa, and improving binding affinity. This guide provides an in-depth exploration of the core synthetic strategies for accessing fluorinated pyridines, focusing on the pivotal role of key chemical intermediates. We will dissect the causality behind experimental choices, offering field-proven insights to empower your synthetic endeavors.

I. The Workhorse of Pyridine Fluorination: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of 2- and 4-fluoropyridines. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, facilitates the attack of nucleophiles. This inherent reactivity makes halopyridines and nitropyridines prime intermediates for fluorination.

A. Halopyridines: The Preeminent Precursors

Chloropyridines and, to a lesser extent, bromopyridines are the most common intermediates for SNAr-based fluorination. The choice between them often comes down to a balance of reactivity and cost.

Causality of Experimental Choices:

  • Leaving Group Ability: While the C-Cl bond is stronger than C-Br, the rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group. Therefore, both 2-chloro and 2-bromopyridines are effective substrates.

  • Fluoride Source: Anhydrous potassium fluoride (KF) is a widely used and economical fluoride source. The use of spray-dried KF is often preferred to maximize its surface area and reactivity. Phase-transfer catalysts, such as 18-crown-6 or tetrabutylammonium salts, are crucial for solubilizing the fluoride anion in aprotic polar solvents like DMSO, DMF, or sulfolane.

  • Reaction Conditions: High temperatures (often >150 °C) are typically required to drive the reaction to completion. Industrial-scale synthesis may be performed in high-pressure autoclaves to reach the necessary temperatures.[1]

Table 1: Representative SNAr Fluorination of Halopyridines

Starting MaterialFluorinating AgentCatalyst/SolventTemp. (°C)ProductYield (%)Reference
2-ChloropyridineKHF₂None (neat)275-3252-FluoropyridineHigh[2]
2-ChloropyridineKFDMSO>1502-Fluoropyridine-[3]
3-Bromo-2-chloropyridineNaSMe--3-Bromo-2-(methylthio)pyridineHigh[4]

Experimental Protocol: Synthesis of 2-Fluoropyridine from 2-Chloropyridine

This protocol is adapted from established industrial practices.[2]

  • Charging the Reactor: In a high-pressure Monel micro-autoclave, charge 2-chloropyridine (1.0 mole) and potassium bifluoride (KHF₂) (1.5 moles).

  • Reaction: Seal the autoclave and heat the mixture to 315 °C for 4 hours. The pressure will rise during the reaction.

  • Work-up: Cool the reactor to room temperature. Carefully vent any residual pressure. Extract the reaction mixture with diethyl ether.

  • Purification: Filter the ethereal solution to remove insoluble inorganic salts. Dry the ether extract over magnesium sulfate, filter, and remove the solvent by distillation. The crude 2-fluoropyridine can be further purified by fractional distillation.

B. Nitropyridines: Activating through Electron Withdrawal

A nitro group, particularly at the 2- or 4-position, strongly activates the pyridine ring for nucleophilic attack, making it an excellent leaving group in SNAr reactions.

Causality of Experimental Choices:

  • Activation: The powerful electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thus lowering the activation energy of the reaction.

  • Mild Conditions: Fluorodenitration can often be achieved under milder conditions compared to the fluorination of halopyridines. Tetrabutylammonium fluoride (TBAF) is an effective fluoride source for this transformation, even in the presence of water.[2]

Experimental Protocol: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate [5]

  • Reaction Setup: To a solution of methyl 3-nitropyridine-4-carboxylate (1.0 eq) in dry DMSO, add cesium fluoride (CsF) (5.0 eq) under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to 120 °C for 90 minutes. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and add distilled water. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash chromatography to yield the desired 3-fluoropyridine derivative.

II. The Classic Route: The Balz-Schiemann Reaction

The Balz-Schiemann reaction has long been a reliable method for introducing fluorine into an aromatic ring, starting from a primary amine. This method is particularly valuable for the synthesis of 3-fluoropyridines, which are not readily accessible via SNAr of unsubstituted halopyridines.

Key Intermediate: Aminopyridines

The journey begins with an aminopyridine, which is converted to a diazonium tetrafluoroborate salt. Thermal decomposition of this salt then yields the fluorinated pyridine.

Causality of Experimental Choices:

  • Diazotization: The aminopyridine is treated with a source of nitrous acid (e.g., sodium nitrite) in the presence of fluoroboric acid (HBF₄). This in situ generation of the diazonium tetrafluoroborate is a critical step.

  • Decomposition: The diazonium salt is then heated, often in an inert solvent or even neat, to induce decomposition. This step releases nitrogen gas and boron trifluoride, with the fluoride from the tetrafluoroborate anion attacking the pyridine ring.

  • Safety Considerations: A significant drawback of the Balz-Schiemann reaction is the potentially explosive nature of the isolated diazonium salts.[6][7] The thermal decomposition can be highly exothermic and difficult to control on a large scale.[8] Continuous flow reactors are being explored to mitigate these safety risks by minimizing the accumulation of the unstable intermediate.[9]

Experimental Protocol: Synthesis of 4-Fluoropyridine from 4-Aminopyridine [10]

  • Diazonium Salt Formation: In a two-necked flask equipped with a thermometer and stirrer, charge a 42% aqueous solution of HBF₄. Add 4-aminopyridine (1.0 eq) and heat to 40 °C to dissolve. Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.

  • Diazotization: Slowly add sodium nitrite (1.14 eq) to this suspension, maintaining the temperature between 5-9 °C. The crystals will gradually dissolve as the diazotization proceeds.

  • Decomposition: After the addition is complete, stir for an additional 30 minutes at 5-10 °C, then allow the mixture to warm to 25 °C. The exothermic decomposition will begin.

  • Neutralization and Extraction: Slowly add the reaction mixture to a solution of sodium bicarbonate. Remove the brown, gummy precipitates by decantation and filtration. Extract the filtrate with dichloromethane.

  • Purification: Dry the combined organic layers with anhydrous sodium sulfate, followed by further drying with calcium hydride. Remove the solvent by distillation, and then purify the crude 4-fluoropyridine by vacuum distillation.

III. Modern Frontiers in Pyridine Fluorination

Recent years have witnessed the emergence of innovative methods that offer alternative synthetic routes, often with improved functional group tolerance and milder reaction conditions.

A. Pyridine N-Oxides: Activating the Ring for Fluorination

Pyridine N-oxides serve as versatile intermediates, activating the pyridine ring for substitution at the 2- and 4-positions. A modern approach involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which are then readily fluorinated.[2][11][12]

Causality of Experimental Choices:

  • Activation and Regioselectivity: The N-oxide functionality directs substitution to the 2- and 4-positions. Conversion to a trialkylammonium salt creates an excellent leaving group. For 3-substituted pyridine N-oxides, fluorination occurs exclusively at the position para to the substituent.[2]

  • Mild Conditions: This method often proceeds under mild, metal-free conditions, offering broad functional group compatibility.[2]

Experimental Protocol: Synthesis of 2-Fluoropyridines from Pyridine N-Oxides [2]

  • Ammonium Salt Formation: Activate the pyridine N-oxide with an activating agent such as tosyl anhydride (Ts₂O) in the presence of a trialkylamine (e.g., trimethylamine). This reaction is typically performed in a suitable organic solvent.

  • Isolation of Intermediate: The resulting 2-pyridyltrialkylammonium salt can often be isolated by trituration.

  • Fluorination: Treat the isolated ammonium salt with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the 2-fluoropyridine.

B. Direct C-H Fluorination: A Paradigm Shift

The direct conversion of a C-H bond to a C-F bond represents a significant advance in synthetic efficiency. Silver(II) fluoride (AgF₂) has emerged as a reagent capable of direct, site-selective fluorination of pyridines and diazines.[13][14]

Causality of Experimental Choices:

  • Regioselectivity: The reaction with AgF₂ shows exclusive selectivity for fluorination at the position adjacent to the nitrogen atom.[13]

  • Mild Conditions and Functional Group Tolerance: These reactions can occur at ambient temperature and are tolerant of a wide range of functional groups.[15] However, they are not compatible with free amines, alcohols, or carboxylic acids.[7]

  • Safety: Silver(II) fluoride is a strong oxidizing agent and should be handled with care. It is moisture-sensitive and can react violently with water.[15][16][17]

Experimental Protocol: C-H Fluorination of 2-Phenylpyridine with AgF₂ [18]

  • Reaction Setup: In an oven-dried flask, charge anhydrous acetonitrile and 2-phenylpyridine (1.0 eq). Place the flask in an ambient temperature water bath.

  • Reagent Addition: Add silver(II) fluoride (3.0 eq) in one portion to the stirred solution.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 90 minutes.

  • Work-up and Purification: Filter the reaction mixture over Celite to remove insoluble silver salts. Concentrate the filtrate and purify the crude product by flash chromatography on silica gel.

C. Photoredox Catalysis: A Light-Driven Approach

Visible-light photoredox catalysis has opened new avenues for the synthesis of fluorinated compounds under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of diversely substituted 3-fluoropyridines.[3][9][16][19]

Key Intermediates: α,α-Difluoro-β-iodoketones and Silyl Enol Ethers

This method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with an ammonia source to construct the 3-fluoropyridine ring.[16]

Causality of Experimental Choices:

  • Mechanism: The reaction is initiated by the reduction of the α,α-difluoro-β-iodoketone by a photoexcited iridium catalyst. The resulting radical adds to the silyl enol ether, and subsequent oxidation and cyclization with ammonia yield the 3-fluoropyridine.[17]

  • One-Pot Procedure: The ability to perform the coupling and cyclization in a single pot enhances the efficiency and practicality of this method.[16]

Experimental Protocol: Photoredox Synthesis of 3-Fluoropyridines [16][17]

  • Coupling Reaction: In a reaction vessel, combine the α,α-difluoro-β-iodoketone, the silyl enol ether, and a photocatalyst (e.g., fac-Ir(ppy)₃) in a suitable solvent like DMF. Irradiate the mixture with blue LEDs.

  • Condensation: After the coupling reaction is complete, add ammonium acetate to the reaction mixture.

  • Cyclization: Heat the mixture to drive the condensation and formation of the pyridine ring.

  • Purification: After cooling, evaporate the solvent and purify the residue by flash chromatography to obtain the 3-fluoropyridine product.

IV. Strategic Synthesis: A Comparative Overview

The choice of synthetic route to a desired fluorinated pyridine is a strategic decision that depends on several factors, including the desired substitution pattern, the availability of starting materials, scalability, and functional group tolerance.

  • For 2- and 4-Fluoropyridines: Nucleophilic aromatic substitution of readily available chloro- or nitropyridines is often the most direct and economically viable approach, especially on an industrial scale.

  • For 3-Fluoropyridines: The Balz-Schiemann reaction, starting from 3-aminopyridine, remains a classic and effective method, despite its associated safety concerns. Modern methods like photoredox catalysis offer milder alternatives with broader substrate scope.

  • For Late-Stage Functionalization: Direct C-H fluorination provides a powerful tool for introducing fluorine into complex molecules at a late stage of a synthetic sequence, offering a significant advantage in drug discovery programs.[7]

V. Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations and the central role of the intermediates discussed.

SNAr_Halopyridine Halopyridine 2- or 4-Halopyridine (Cl, Br) Fluoropyridine 2- or 4-Fluoropyridine Halopyridine->Fluoropyridine KF or KHF₂, High Temp.

Caption: SNAr from Halopyridine Intermediates.

Balz_Schiemann Aminopyridine Aminopyridine Diazonium Diazonium Tetrafluoroborate Aminopyridine->Diazonium NaNO₂, HBF₄ Fluoropyridine Fluoropyridine Diazonium->Fluoropyridine Heat (Δ)

Caption: The Balz-Schiemann Reaction Pathway.

Modern_Methods cluster_N_Oxide From Pyridine N-Oxides cluster_CH_Fluorination Direct C-H Fluorination N_Oxide Pyridine N-Oxide Ammonium_Salt Pyridyltrialkyl- ammonium Salt N_Oxide->Ammonium_Salt Ts₂O, R₃N Fluoro_2 2-Fluoropyridine Ammonium_Salt->Fluoro_2 TBAF Pyridine Pyridine Fluoro_CH 2-Fluoropyridine Pyridine->Fluoro_CH AgF₂

Caption: Modern Synthetic Routes to 2-Fluoropyridines.

VI. Conclusion: A Forward Look

The synthesis of fluorinated pyridines is a dynamic field, with established methods being refined for improved safety and scalability, and novel strategies continuously emerging. The intermediates highlighted in this guide—halopyridines, aminopyridines, nitropyridines, and pyridine N-oxides—remain at the heart of these transformations. A thorough understanding of their reactivity and the causal factors driving the choice of reaction conditions is paramount for any scientist working at the forefront of pharmaceutical and agrochemical innovation. As we continue to unlock the potential of organofluorine chemistry, the strategic manipulation of these key intermediates will undoubtedly pave the way for the next generation of life-changing molecules.

References

An In-depth Technical Guide to the Stability and Storage of 2,3,5-Trifluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical aspects of stability and storage for 2,3,5-Trifluoro-4-iodopyridine, a key building block for researchers, scientists, and drug development professionals. Understanding the chemical vulnerabilities and optimal storage conditions of this versatile intermediate is paramount to ensuring its integrity, maximizing experimental reproducibility, and safeguarding the quality of downstream applications.

Compound Profile: Understanding the Inherent Reactivity of this compound

This compound is a polyhalogenated pyridine derivative with the molecular formula C₅HF₃IN. Its structure, featuring an electron-deficient pyridine ring substituted with three strongly electron-withdrawing fluorine atoms and a labile iodine atom, dictates its chemical behavior and stability profile.[1] The presence of these halogens creates a molecule with unique and highly useful chemical properties, making it a valuable intermediate in medicinal chemistry, agrochemicals, and materials science.[1]

The carbon-iodine bond is the most reactive site on the molecule for nucleophilic attack and cross-coupling reactions. This reactivity, while advantageous for synthesis, also represents a primary pathway for degradation if the compound is not handled and stored correctly. The fluorine atoms enhance the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution, although to a lesser extent than the displacement of the iodine atom.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, moisture, and the presence of nucleophiles. While specific degradation studies on this compound are not extensively published, its reactivity can be inferred from the behavior of similar polyhalogenated pyridines.

Susceptibility to Nucleophilic Substitution

The primary degradation pathway for this compound is nucleophilic substitution at the 4-position, leading to the displacement of the iodide ion. This is a well-documented reaction for polyhalogenated pyridines.[2] Common laboratory nucleophiles such as water (hydrolysis), alcohols, and amines can react with the compound, especially at elevated temperatures.

dot

Caption: Predicted primary degradation pathway of this compound via nucleophilic substitution.

Photostability

Polyhalogenated aromatic compounds, particularly those containing iodine, can be sensitive to light.[3] The carbon-iodine bond can undergo homolytic cleavage upon exposure to UV or even visible light, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to complex degradation product profiles. Therefore, protection from light is a critical aspect of storage and handling. Studies on other dihydropyridine derivatives have shown that the presence of fluorine atoms can in some cases enhance photostability, while chlorine atoms can increase degradation.[4]

Thermal Stability

While specific data on the thermal decomposition of this compound is limited, it is advisable to avoid prolonged exposure to high temperatures. Thermal stress can accelerate the rate of nucleophilic substitution reactions and potentially lead to other decomposition pathways.

Impact of Moisture and Atmosphere

Given the susceptibility of the carbon-iodine bond to hydrolysis, exposure to atmospheric moisture should be minimized.[5][6] Storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent both hydrolysis and potential oxidation.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended based on supplier data and the compound's chemical properties.[7]

ParameterRecommended ConditionRationale
Temperature Store in a freezer, under -20°C.[7]To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon).[7]To prevent hydrolysis from atmospheric moisture and potential oxidation.
Light Keep in a dark place.[7]To prevent photodegradation through cleavage of the C-I bond.
Container Tightly sealed, appropriate for low-temperature storage.To prevent ingress of moisture and air.

Handling Precautions:

  • Always handle the compound in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • When weighing and dispensing, minimize exposure to the atmosphere. Use of a glove box or glove bag is ideal.

  • For preparing solutions, use anhydrous solvents to prevent hydrolysis.

Assessing Stability: Methodologies and Protocols

Regular assessment of the purity of this compound is crucial, especially for long-term storage or when using it in sensitive applications. A stability-indicating analytical method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products.[8]

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the recommended approach for assessing the purity and stability of this compound.

Experimental Protocol: Generic Stability-Indicating RP-HPLC Method

This protocol is a general guideline and should be optimized and validated for specific laboratory conditions.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is a common starting point for halogenated aromatic compounds.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV scan of the compound (typically in the range of 220-280 nm).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B

      • 35-40 min: Re-equilibration

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

    • The appearance of new peaks over time under specific storage conditions indicates degradation.

dot

Caption: General workflow for purity assessment of this compound by HPLC.

Forced Degradation Studies

To understand the potential degradation pathways and to validate the stability-indicating nature of the HPLC method, forced degradation studies are essential.[9] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Experimental Protocol: Forced Degradation

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period. Neutralize before HPLC analysis.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C. Neutralize before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible output, as specified in ICH guidelines.

Samples from each stress condition should be analyzed by the developed HPLC method to observe the formation of degradation products and to ensure they are well-separated from the main peak.

Conclusion and Best Practices

The stability of this compound is critical for its successful application in research and development. Its inherent reactivity, particularly the lability of the carbon-iodine bond, necessitates stringent storage and handling procedures. Adherence to the recommended conditions of low temperature, inert atmosphere, and protection from light will ensure the long-term integrity of this valuable chemical intermediate. Regular purity assessment using a validated stability-indicating HPLC method is a crucial component of quality control.

By understanding the chemical principles governing its stability and implementing the practical measures outlined in this guide, researchers can confidently utilize this compound in their synthetic endeavors, leading to more reliable and reproducible scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for 2,3,5-Trifluoro-4-iodopyridine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated pyridines, in particular, are privileged structures found in a multitude of pharmaceuticals and agrochemicals, where the fluorine atoms can modulate metabolic stability, binding affinity, and bioavailability. 2,3,5-Trifluoro-4-iodopyridine is a highly versatile building block, offering a reactive handle for carbon-carbon bond formation at the 4-position via palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the C-I bond, making it an excellent substrate for Suzuki-Miyaura cross-coupling. This guide provides a detailed exploration of the mechanistic nuances and practical protocols for the successful application of this compound in Suzuki-Miyaura reactions.

Mechanistic Considerations: The Impact of Trifluorination

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds.[1] The canonical catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The trifluoropyridine core of this compound introduces specific electronic effects that are critical to understand for successful reaction design.

  • Oxidative Addition: The presence of three electron-withdrawing fluorine atoms renders the pyridine ring electron-deficient. This electronic characteristic significantly facilitates the rate-limiting oxidative addition step, where the C-I bond adds to a Pd(0) catalyst.[2] This enhanced reactivity allows for milder reaction conditions compared to more electron-rich iodo-pyridines.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. The transmetalation is typically initiated by a base, which activates the boronic acid.[3] The choice of base is crucial and can be influenced by the specific boronic acid and reaction conditions.

  • Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. The electron-deficient nature of the trifluoropyridyl group can also influence the rate of reductive elimination.

Suzuki_Miyaura_Cycle

Experimental Protocols: A Guide to Best Practices

The following protocols are designed to be a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for particularly challenging or novel boronic acid coupling partners.

General Workflow for Suzuki-Miyaura Coupling

workflow

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol is a reliable starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition and Degassing: Add the degassed 1,4-dioxane/water (4:1) solvent mixture. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, especially for less reactive coupling partners.[4]

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vessel.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 eq), the boronic acid (1.5 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes.

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Suzuki-Miyaura reaction. The following table summarizes common conditions used for the coupling of challenging heteroaryl halides, which can serve as a guide for optimizing the reaction of this compound.

ParameterCondition 1Condition 2Condition 3Rationale and Notes
Catalyst Pd(PPh₃)₄Pd(OAc)₂PdCl₂(dppf)Pd(PPh₃)₄ is a reliable choice for many couplings. Pd(OAc)₂ with a ligand is often used for more challenging substrates. PdCl₂(dppf) is effective for heteroaryl couplings.[1][5]
Ligand -SPhos or XPhos-Bulky, electron-rich phosphine ligands like SPhos and XPhos can improve catalyst performance for difficult couplings.[6]
Base K₂CO₃K₃PO₄Cs₂CO₃The choice of base can be critical. K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ is a strong base that can be beneficial but may also promote side reactions.[7]
Solvent 1,4-Dioxane/H₂OToluene/H₂ODMF/H₂OThe solvent system affects the solubility of reagents and the activity of the catalyst. Aqueous mixtures are common and often enhance the reaction rate.[6]
Temperature 80-100 °C100-110 °C60-80 °CHigher temperatures can increase the reaction rate but may also lead to decomposition. Microwave heating can allow for rapid heating to higher temperatures.[4]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider screening different ligands, bases, or solvents as outlined in the table above. Increasing the reaction time or temperature may also be beneficial. Ensure all reagents are pure and the solvents are properly degassed.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by water can be a competing side reaction. Using a less aqueous solvent system or a different base may mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by using a slight excess of the iodopyridine.

  • Catalyst Deactivation: Oxygen can deactivate the Pd(0) catalyst. It is crucial to maintain an inert atmosphere throughout the reaction.[7]

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex, fluorinated pyridine derivatives via the Suzuki-Miyaura cross-coupling reaction. The electron-deficient nature of the pyridine ring facilitates the key oxidative addition step, often allowing for mild and efficient transformations. By understanding the mechanistic principles and utilizing the robust protocols provided in this guide, researchers can effectively incorporate this versatile reagent into their synthetic strategies for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

Application Note: Sonogashira Coupling Protocols for the Synthesis of Novel Alkynylpyridines using 2,3,5-Trifluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This powerful transformation is indispensable for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]

This application note focuses on protocols involving 2,3,5-Trifluoro-4-iodopyridine, a highly valuable and reactive building block. The trifluoropyridine motif is of significant interest in medicinal chemistry, as the incorporation of fluorine atoms can profoundly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[4][5] The electron-deficient nature of the fluorinated pyridine ring, combined with the high reactivity of the carbon-iodine bond, makes this compound an excellent substrate for Sonogashira coupling, providing a direct route to a diverse library of novel alkynylpyridine derivatives.

Mechanistic Rationale: The Dual Catalytic Cycle

The efficacy of the Sonogashira reaction relies on a synergistic interplay between two independent catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding this mechanism is crucial for rational protocol design and troubleshooting.

  • The Palladium Cycle : The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. The high reactivity of the C-I bond ensures this step is generally facile.[7]

  • The Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species.[1] This step activates the alkyne for the subsequent transmetalation.

  • Transmetalation : The copper acetylide transfers the alkynyl group to the palladium(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination : The final step involves the reductive elimination from the palladium complex, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)L₂-I Pd0->Pd_Complex Alkynyl_Pd_Complex Ar-Pd(II)L₂-C≡CR' Pd_Complex->Alkynyl_Pd_Complex Alkynyl_Pd_Complex->Pd0 Product Ar-C≡CR' Alkynyl_Pd_Complex->Product CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->Pd_Complex Cu_Acetylide->CuI Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base Base

Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Core Protocol: Sonogashira Coupling of this compound

This section provides a robust, field-proven protocol for the coupling of this compound with a representative terminal alkyne.

I. Materials and Reagents
  • Aryl Halide: this compound (1.0 equiv)

  • Terminal Alkyne: (e.g., Phenylacetylene) (1.1–1.5 equiv)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02–0.05 equiv) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv).[7]

  • Copper Co-catalyst: Copper(I) iodide [CuI] (0.04–0.10 equiv)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)[7]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert Gas: High-purity Nitrogen or Argon

II. Experimental Workflow

The entire procedure must be conducted under a strict inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[7]

Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A 1. Assemble & Dry Glassware (Schlenk Flask) B 2. Purge with Inert Gas (3x Vacuum/Backfill Cycles) A->B C 3. Add Solids: - this compound - Pd Catalyst - CuI B->C D 4. Add Anhydrous Solvent (THF or DMF) C->D E 5. Add Amine Base (Et₃N or DIPEA) D->E F 6. Degas Mixture (Sparge with Inert Gas) E->F G 7. Add Terminal Alkyne (via Syringe) F->G H 8. Stir at RT to 60°C (Monitor by TLC/GC-MS) G->H I 9. Quench & Aqueous Workup H->I J 10. Extract with Organic Solvent I->J K 11. Dry, Filter, Concentrate J->K L 12. Purify (Column Chromatography) K->L

Caption: General experimental workflow for the Sonogashira coupling protocol.

III. Step-by-Step Methodology
  • Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).[2]

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (or DMF) to achieve a substrate concentration of ~0.1 M. Add triethylamine (2.5 equiv).

  • Degassing: Stir the resulting suspension and gently bubble inert gas through it for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.[2]

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish (as monitored by TLC or GC-MS), gently heat the mixture to 50-60°C. Electron-deficient aryl halides may require elevated temperatures to achieve a reasonable reaction rate.[8]

  • Work-up: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Optimization and Key Parameters

The success of the coupling reaction with the electron-deficient this compound substrate hinges on the careful selection of reaction parameters.

ParameterTypical RangeRationale & Optimization Insights
Pd Catalyst Loading 1 - 5 mol%Standard loadings are often sufficient. For challenging or sterically hindered alkynes, increasing the loading to 5 mol% may improve yields.[6] Using specialized Buchwald-type ligands with a Pd precatalyst can also enhance activity.[8]
CuI Co-catalyst 2 - 10 mol%Essential for activating the alkyne. However, excessive CuI can promote alkyne homocoupling.[7] If Glaser coupling is a major issue, reduce the copper loading or consider a copper-free protocol.
Base 2 - 4 equiv.An amine base like Et₃N or DIPEA is standard.[8] For particularly difficult couplings, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent may be more effective.[8][9]
Solvent THF, DMF, TolueneTHF is a good starting point for room temperature reactions. DMF is often a better choice for less reactive substrates or those requiring higher temperatures due to its higher boiling point and polarity.[2]
Temperature Room Temp. to 80°CMany couplings proceed efficiently at room temperature.[1] However, for electron-poor or sterically demanding alkynes, moderate heating (50-80°C) is often necessary to drive the reaction to completion.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solutions
Low or No Yield 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Low reactivity of the alkyne.1. Use a fresh batch of palladium catalyst. Consider an alternative catalyst system (e.g., Pd(PPh₃)₄). 2. Ensure all solvents and reagents are rigorously dried and degassed.[2] 3. Increase the reaction temperature and/or reaction time. Switch to a more polar solvent like DMF.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel. 2. High concentration of copper(I) catalyst.1. Improve the degassing procedure; maintain a positive pressure of inert gas throughout the reaction.[7] 2. Reduce the loading of CuI. Consider running the reaction under copper-free conditions.
Formation of Palladium Black 1. Catalyst decomposition, often at elevated temperatures. 2. Impurities in reagents or solvents.1. Avoid excessively high reaction temperatures. 2. Ensure high-purity reagents and solvents are used. The addition of excess phosphine ligand can sometimes stabilize the Pd(0) species.
Reaction Stalls 1. Catalyst inhibition by the pyridine nitrogen. 2. Deactivation of the catalyst over time.1. While often not a major issue, using ligands that bind more strongly to palladium may be beneficial if inhibition is suspected.[7] 2. Add a second small portion of the palladium catalyst to the stalled reaction.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for accessing novel fluorinated alkynylpyridine scaffolds. The electron-deficient nature of the substrate generally facilitates the key oxidative addition step. By carefully controlling the reaction conditions—particularly maintaining a strict inert atmosphere to prevent side reactions—and selecting the appropriate catalyst system and solvent, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein offer a comprehensive framework for the successful application and optimization of this critical transformation in drug discovery and materials science.

References

Application Notes and Protocols for the Use of 2,3,5-Trifluoro-4-iodopyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,3,5-Trifluoro-4-iodopyridine

In the landscape of modern medicinal chemistry, fluorinated heterocycles are indispensable building blocks. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance critical properties such as metabolic stability, binding affinity, and lipophilicity, ultimately improving pharmacokinetic and pharmacodynamic profiles.[1][2][3] Among these valuable scaffolds, this compound has emerged as a highly versatile and powerful intermediate for the synthesis of complex pharmaceutical agents.

This compound's utility is rooted in its unique electronic and structural features. The pyridine core is a prevalent motif in numerous approved drugs, while the trifluoro-substitution pattern creates a distinct electronic environment.[3][4] Crucially, the carbon-iodine (C-I) bond at the 4-position serves as a highly reactive handle for a suite of palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and the robust carbon-fluorine (C-F) bonds allows for selective functionalization, enabling chemists to introduce diverse molecular fragments with high precision. This application note provides a technical guide to the key applications of this compound, complete with detailed protocols for its use in cornerstone synthetic transformations.

Physicochemical Properties and Safe Handling

Understanding the properties and handling requirements of this compound is critical for its safe and effective use in a laboratory setting.

PropertyValue
Chemical Formula C₅HF₃IN
Molecular Weight 257.97 g/mol
Appearance Typically an off-white to pale yellow solid
Melting Point Data not readily available; similar compounds like 3-Fluoro-4-iodopyridine melt around 85-89 °C.[5]
Boiling Point Data not readily available.
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF).

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.[6]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5] The product may be light and air-sensitive.

  • In case of Exposure:

    • Skin Contact: Immediately wash with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

    • Ingestion/Inhalation: Move to fresh air. Seek medical attention if you feel unwell.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of this compound is primed for oxidative addition to a low-valent palladium center, initiating catalytic cycles that are fundamental to modern organic synthesis. This reactivity allows the trifluoropyridyl core to be coupled with a vast array of molecular partners.

cluster_0 This compound as a Core Scaffold cluster_1 Key Coupling Reactions cluster_2 Resulting Pharmaceutical Intermediates Core This compound Suzuki Suzuki-Miyaura (C-C Bond) Core->Suzuki R-B(OH)₂ Pd Catalyst Sonogashira Sonogashira (C-C Bond, Alkynyl) Core->Sonogashira R-C≡CH Pd/Cu Catalyst Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald R₂-NH Pd Catalyst Aryl 4-Aryl-2,3,5-trifluoropyridines Suzuki->Aryl Alkynyl 4-Alkynyl-2,3,5-trifluoropyridines Sonogashira->Alkynyl Amino 4-Amino-2,3,5-trifluoropyridines Buchwald->Amino

Caption: Diversification of this compound.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl structures.[9][10] The reaction couples the iodopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. The base is crucial as it activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[10] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

For introducing alkynyl moieties, the Sonogashira coupling is the premier choice.[11][12] This reaction involves the coupling of this compound with a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11] The resulting 4-alkynyl-trifluoropyridine intermediates are highly valuable, as the alkyne can serve as a handle for further transformations, such as click chemistry, reductions, or cyclization reactions.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The formation of carbon-nitrogen bonds is central to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a direct and general method to couple aryl halides with a wide variety of primary and secondary amines.[13][14] The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong, non-nucleophilic base.[15] This transformation allows for the direct installation of diverse amino groups onto the trifluoropyridine core, a critical step in building molecules with targeted biological activity.

Detailed Experimental Protocols

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yield and purity.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Reagents to Dry Reaction Vessel prep2 2. Add Solvent & Degas Mixture prep1->prep2 react1 3. Heat to Target Temp under Inert Atmosphere prep2->react1 react2 4. Monitor Progress (TLC, LC-MS) react1->react2 work1 5. Quench Reaction & Perform Extraction react2->work1 work2 6. Dry & Concentrate Organic Phase work1->work2 work3 7. Purify via Column Chromatography work2->work3

Caption: General workflow for cross-coupling reactions.

Protocol 4.1: Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-2,3,5-trifluoropyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos (2-5 mol%))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DMF)

  • Reaction vessel (e.g., round-bottom flask or microwave vial), magnetic stir bar, condenser

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound, the boronic acid/ester, the base, and the palladium catalyst/ligand.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Degassing: If not already done, further degas the reaction mixture by bubbling N₂ or Ar through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting iodopyridine is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 4.2: Sonogashira Coupling

Objective: To synthesize a 4-alkynyl-2,3,5-trifluoropyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%)[15]

  • Copper(I) co-catalyst (e.g., CuI, 4-10 mol%)[15]

  • Amine base/solvent (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Anhydrous co-solvent (e.g., THF or DMF)

  • Reaction vessel (e.g., Schlenk flask), magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous co-solvent (if used) followed by the amine base. Finally, add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion. The reaction is often rapid.

  • Monitoring: Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Protocol 4.3: Buchwald-Hartwig Amination

Objective: To synthesize a 4-amino-2,3,5-trifluoropyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst, 1-3 mol%)[15]

  • Phosphine ligand (e.g., BINAP, Xantphos, or RuPhos, 2-6 mol%)[15]

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, or K₃PO₄, 1.5-2.5 eq)[14]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Reaction vessel (e.g., sealed tube or microwave vial), magnetic stir bar

Procedure:

  • Reaction Setup: In an oven-dried, glovebox-purged reaction vessel, combine this compound, the palladium precatalyst, the ligand, and the base.

  • Reagent and Solvent Addition: Add the anhydrous, degassed solvent, followed by the amine.

  • Reaction: Seal the vessel tightly and heat to the required temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl or water. Extract with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Conclusion

This compound is a premier building block for the synthesis of advanced pharmaceutical intermediates. Its well-defined reactivity at the C-I position, combined with the beneficial properties imparted by the trifluorinated pyridine ring, provides a reliable and versatile platform for molecular diversification. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are powerful tools that enable researchers to efficiently construct novel C-C and C-N bonds, paving the way for the discovery and development of next-generation therapeutics. The protocols outlined herein serve as a foundational guide for harnessing the full synthetic potential of this important intermediate.

References

Applications of 2,3,5-Trifluoro-4-iodopyridine in Agrochemical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals

The relentless pursuit of enhanced crop yields and sustainable pest management strategies has positioned fluorinated organic molecules as indispensable tools in the agrochemical industry. Among these, pyridine scaffolds featuring fluorine and trifluoromethyl substituents have demonstrated exceptional utility, often imparting superior efficacy, metabolic stability, and target affinity to active ingredients.[1][2] The unique physicochemical properties conferred by fluorine, such as increased lipophilicity and binding affinity, have led to the development of a multitude of high-performance herbicides, insecticides, and fungicides.[1][2]

This technical guide focuses on the synthetic utility of a highly versatile, yet specialized building block: 2,3,5-Trifluoro-4-iodopyridine . The strategic placement of three fluorine atoms and a reactive iodine at the 4-position makes this molecule a powerful intermediate for the synthesis of a diverse array of complex agrochemical candidates. The C-I bond serves as a key handle for introducing a wide range of functionalities through modern cross-coupling chemistry, while the trifluorinated pyridine core provides the essential toxophoric element. This document provides a comprehensive overview of the synthesis, reactivity, and application of this compound, complete with detailed experimental protocols for its utilization in the development of next-generation agrochemicals.

Synthesis and Reactivity of this compound

The primary synthetic value of this compound lies in the high reactivity of the carbon-iodine bond. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F.[6] This differential reactivity allows for highly regioselective functionalization at the 4-position, leaving the more stable C-F bonds untouched. This principle is the cornerstone of its application in the modular synthesis of complex agrochemical scaffolds.[7]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, and they have become indispensable in the synthesis of modern agrochemicals.[8][9][10] this compound is an excellent substrate for a variety of these transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a wide range of boronic acids or esters. This reaction is particularly useful for synthesizing agrochemicals containing biaryl or aryl-heteroaryl linkages, which are common motifs in modern pesticides.[11][12][13]

Suzuki_Coupling start This compound catalyst Pd Catalyst Base start->catalyst boronic_acid R-B(OH)2 boronic_acid->catalyst product 4-Aryl-2,3,5-trifluoropyridine catalyst->product Sonogashira_Coupling start This compound catalyst Pd/Cu Catalyst Base start->catalyst alkyne R-C≡CH alkyne->catalyst product 4-Alkynyl-2,3,5-trifluoropyridine catalyst->product Buchwald_Hartwig_Amination start This compound catalyst Pd Catalyst/Ligand Base start->catalyst amine R1R2NH amine->catalyst product 4-Amino-2,3,5-trifluoropyridine catalyst->product Fungicide_Synthesis A This compound B Suzuki Coupling (Arylboronic Acid) A->B C 4-Aryl-2,3,5-trifluoropyridine B->C D Nucleophilic Aromatic Substitution (e.g., with Sodium Methoxide) C->D E Hypothetical Fungicide Precursor D->E Herbicide_Synthesis A This compound B Buchwald-Hartwig O-Arylation (Phenol derivative) A->B C 4-Aryloxy-2,3,5-trifluoropyridine B->C D Further Functionalization C->D E Hypothetical Herbicide D->E Insecticide_Synthesis A This compound B Sonogashira Coupling (Protected Aminoalkyne) A->B C 4-(Aminoalkynyl)-2,3,5-trifluoropyridine B->C D Deprotection & Cyclization C->D E Hypothetical Insecticide D->E

References

The Synthetic Versatility of 2,3,5-Trifluoro-4-iodopyridine: Application Notes for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged heterocycle in a vast array of therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold further enhances its utility, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. 2,3,5-Trifluoro-4-iodopyridine has emerged as a highly valuable and versatile building block, offering a reactive handle at the 4-position for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the pyridine ring, making the C-I bond particularly susceptible to oxidative addition by palladium(0) catalysts. This guide provides an in-depth exploration of key palladium-catalyzed reactions with this compound, offering detailed mechanistic insights and robust experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Mechanistic Underpinnings of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, earning the 2010 Nobel Prize in Chemistry for their profound impact on organic synthesis.[1] These reactions generally proceed through a common catalytic cycle, initiated by the oxidative addition of an organohalide to a palladium(0) complex.[2][3]

The General Catalytic Cycle

The catalytic cycle for these transformations can be broadly described in three fundamental steps:

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. This step forms a square planar Pd(II) complex. The high reactivity of the C-I bond is the lynchpin for the selective functionalization at the 4-position.

  • Transmetalation: In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-nitrogen bond, as the two organic fragments on the palladium complex are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]

Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-I(Ln) B->C D Transmetalation C->D E Ar-Pd(II)-R(Ln) D->E F Reductive Elimination E->F F->A Regeneration I Ar-R F->I Product G Ar-I G->B H R-M H->D Suzuki_Workflow start Start reagents Combine Reactants, Base, Catalyst, Ligand start->reagents inert Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end End purify->end Buchwald_Hartwig_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)-I(L2) OxAdd->PdII_halide Amine_coord Amine Coordination PdII_halide->Amine_coord PdII_amine [Ar-Pd(II)-I(L2)(R2NH)]+ Amine_coord->PdII_amine Deprotonation Deprotonation (-HI) PdII_amine->Deprotonation PdII_amido Ar-Pd(II)-NR2(L2) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product ArI Ar-I ArI->OxAdd Amine R2NH Amine->Amine_coord

References

Versatile Synthesis of Novel Heterocyclic Compounds from 2,3,5-Trifluoro-4-iodopyridine: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of novel heterocyclic compounds utilizing 2,3,5-trifluoro-4-iodopyridine as a key building block. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the strategic functionalization of this highly versatile reagent through palladium-catalyzed cross-coupling reactions, opening avenues for the creation of diverse molecular architectures with significant potential in modern drug discovery.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The incorporation of fluorine atoms and the pyridine scaffold into molecular structures is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique electronic properties can improve metabolic stability, binding affinity, and bioavailability, while the pyridine ring is a common motif in a vast array of therapeutic agents.[1] this compound is a particularly valuable starting material due to the presence of multiple fluorine substituents and a highly reactive iodine atom at the 4-position. This inherent reactivity allows for selective functionalization through various cross-coupling methodologies, providing a gateway to a diverse range of novel heterocyclic compounds.

Core Principles of Reactivity

The synthetic utility of this compound is primarily dictated by the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst compared to the stronger carbon-fluorine (C-F) bonds. This reactivity hierarchy (C-I >> C-Br > C-Cl > C-F) allows for highly regioselective transformations at the 4-position, leaving the fluorine atoms untouched for their intended modulatory effects on the final compound's properties.

I. Synthesis of 4-Aryl/Heteroaryl-2,3,5-trifluoropyridines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[2] By reacting this compound with a variety of aryl and heteroaryl boronic acids or their esters, a diverse library of 4-substituted trifluoropyridines can be generated. These products serve as crucial intermediates for the synthesis of more complex heterocyclic systems.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-(Aryl/Heteroaryl)-2,3,5-trifluoropyridine derivatives.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the corresponding aryl/heteroaryl boronic acid or ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryAryl/Heteroaryl Boronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O9012>90 (Est.)
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.0)DMF1008>90 (Est.)
3Thiophen-3-ylboronic acidPd(PPh₃)₄ (4)K₃PO₄ (3.0)Toluene/H₂O11016>85 (Est.)
4Pyridine-4-boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O9514>80 (Est.)

Yields are estimated based on similar reactions with other iodopyridines and may require optimization.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions start_iodopyridine This compound reaction Suzuki-Miyaura Coupling (80-110 °C) start_iodopyridine->reaction start_boronic_acid Aryl/Heteroaryl Boronic Acid start_boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction product 4-Aryl/Heteroaryl- 2,3,5-trifluoropyridine reaction->product

Caption: General workflow for the Suzuki-Miyaura coupling.

II. Synthesis of 4-Alkynyl-2,3,5-trifluoropyridines via Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities.[3][4] This reaction is particularly valuable for creating rigid scaffolds and for subsequent transformations of the alkyne group, such as click chemistry or cyclization reactions.

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 4-alkynyl-2,3,5-trifluoropyridine derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%).

  • Solvent and Base Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., TEA, 3.0 eq.).

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 eq.) to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and redissolve in ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEA (3.0)THFRT6>90 (Est.)
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPA (2.5)DMF504>95 (Est.)
3Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)TEA (3.0)THF408>85 (Est.)
41-OctynePd(PPh₃)₂Cl₂ (2)CuI (4)TEA (3.0)THFRT12>90 (Est.)

Yields are estimated based on similar reactions with other iodopyridines and may require optimization.[5][6][7]

III. Synthesis of 4-Amino-2,3,5-trifluoropyridines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[8][9] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to novel 4-aminopyridine derivatives, which are prevalent in many biologically active molecules. The selective amination at the 4-position of halo-pyridines has been demonstrated, highlighting the feasibility of this approach.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 4-(amino)-2,3,5-trifluoropyridine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄, 1.5-2.5 eq.)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, or THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., Xantphos, 3 mol%).

  • Reagent Addition: Add the amine (1.2 eq.) and the base (e.g., NaOtBu, 2.0 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst/Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5) / Xantphos (3)NaOtBu (2.0)Toluene10012>90 (Est.)
2AnilinePd(OAc)₂ (2) / BINAP (4)Cs₂CO₃ (2.5)Dioxane11016>85 (Est.)
3BenzylaminePd₂(dba)₃ (2) / RuPhos (4)K₃PO₄ (3.0)THF9024>80 (Est.)
4IndolePd(OAc)₂ (2) / Xantphos (4)K₂CO₃ (3.0)Dioxane11018>75 (Est.)

Yields are estimated based on similar reactions with other iodopyridines and may require optimization.[10][11][12]

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow reagents This compound + Amine (R¹R²NH) reaction Buchwald-Hartwig Amination (80-110 °C) reagents->reaction conditions Pd Pre-catalyst + Phosphine Ligand + Base (e.g., NaOtBu) + Solvent (e.g., Toluene) conditions->reaction product 4-(R¹R²N)-2,3,5-trifluoropyridine reaction->product

Caption: General workflow for Buchwald-Hartwig amination.

IV. Gateway to Fused Heterocyclic Systems

The 4-substituted-2,3,5-trifluoropyridines synthesized via the protocols above are excellent precursors for the construction of fused heterocyclic systems such as furopyridines, pyrrolopyridines, and thienopyridines.[13][14][15][16][17][18] This is typically achieved by using a coupling partner that contains a suitably positioned functional group for a subsequent intramolecular cyclization reaction.

General Strategy:

  • Cross-Coupling: Perform a Suzuki, Sonogashira, or Buchwald-Hartwig reaction with a coupling partner bearing an ortho-functional group (e.g., -OH, -NH₂, -SH). For example, a Suzuki coupling with 2-hydroxyphenylboronic acid would yield 4-(2-hydroxyphenyl)-2,3,5-trifluoropyridine.

  • Intramolecular Cyclization: Subject the cross-coupling product to conditions that promote intramolecular cyclization. This often involves a base- or acid-catalyzed condensation, or a transition-metal-catalyzed process, to form the new heterocyclic ring fused to the pyridine core.

This two-step approach offers a modular and highly adaptable strategy for the synthesis of a wide array of complex, fluorinated, fused heterocyclic compounds with significant potential for biological activity.

Conclusion

This compound stands out as a powerful and versatile building block for the synthesis of novel heterocyclic compounds. The protocols and application notes provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offer reliable and adaptable methods for the selective functionalization of this key intermediate. The resulting 4-substituted trifluoropyridines are not only valuable compounds in their own right but also serve as gateways to more complex fused heterocyclic systems. By leveraging these synthetic strategies, researchers in drug discovery and medicinal chemistry can efficiently expand their chemical space and accelerate the development of next-generation therapeutics.

References

Application Notes & Protocols: Strategic Functionalization of 2,3,5-Trifluoro-4-iodopyridine via Organometallic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2,3,5-Trifluoro-4-iodopyridine

Polyhalogenated heteroaromatic compounds are foundational building blocks in modern synthetic chemistry, serving as versatile scaffolds for products in medicinal chemistry, agrochemicals, and materials science.[1] Among these, this compound stands out as a particularly valuable intermediate. The trifluoropyridine motif is increasingly sought after in drug discovery, as the strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2][3][4]

The synthetic utility of this molecule stems from the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition than the highly stable carbon-fluorine (C-F) bonds. This predictable chemoselectivity allows for the precise and efficient introduction of a wide array of functional groups at the C4-position, making this compound an ideal substrate for constructing complex molecular architectures.

This guide provides an in-depth exploration of key organometallic reactions involving this compound, offering detailed mechanistic insights and field-proven laboratory protocols for researchers in drug development and synthetic chemistry.

Palladium-Catalyzed Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl/vinyl halides and organoboron compounds.[5] It is widely favored for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.

Principle and Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound, the most reactive site, to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_input1 Inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 L₂Pd(II)(Py-F₃)(I) OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 L₂Pd(II)(Py-F₃)(R) Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Py-F₃)-R RedElim->Product center Iodopyridine This compound Iodopyridine->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal Suzuki_Workflow Start Start: Assemble Glassware Reagents Charge Flask: 1. This compound 2. Arylboronic Acid 3. Base (e.g., Na₂CO₃) Start->Reagents Solvent Add Solvents (Dioxane/H₂O) Reagents->Solvent Degas Degas Mixture (N₂/Ar Purge) Solvent->Degas Catalyst Add Pd(PPh₃)₄ Catalyst Degas->Catalyst Heat Heat to 90 °C Monitor by TLC/LC-MS Catalyst->Heat Workup Aqueous Work-up: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O & Brine Heat->Workup Purify Purification: 1. Dry over Na₂SO₄ 2. Concentrate in vacuo 3. Column Chromatography Workup->Purify End End: Characterize Product Purify->End Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII L₂Pd(II)(Py-F₃)(I) Pd0->PdII Oxidative Addition PdII->Pd0 Reductive Elimination Product Py-F₃-C≡C-R PdII->Product Iodopyridine Py-F₃-I Iodopyridine->PdII CuI Cu(I)X CuAcetylide Cu(I)-C≡C-R CuI->CuAcetylide CuAcetylide->PdII Transmetalation Alkyne H-C≡C-R + Base Alkyne->CuI Buchwald_Hartwig_Cycle cluster_input Inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 L₂Pd(II)(Py-F₃)(I) OxAdd->Intermediate1 AmineCoord Amine Coordination & Deprotonation Intermediate1->AmineCoord Intermediate2 L₂Pd(II)(Py-F₃)(NR¹R²) AmineCoord->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Py-F₃)-NR¹R² RedElim->Product Iodopyridine Py-F₃-I Iodopyridine->OxAdd Amine HNR¹R² + Base Amine->AmineCoord Stille_Cycle cluster_input1 Inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 L₂Pd(II)(Py-F₃)(I) OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 L₂Pd(II)(Py-F₃)(R) Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Py-F₃)-R RedElim->Product Iodopyridine Py-F₃-I Iodopyridine->OxAdd Stannane R-SnBu₃ Stannane->Transmetal

References

Application Notes & Protocols: Metal-Halogen Exchange for the Functionalization of Iodinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine Functionalization

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs due to its ability to engage in hydrogen bonding and its favorable physicochemical properties.[1] The targeted functionalization of the pyridine ring is therefore a critical task in drug discovery and development.[2][3] Among the various methods to achieve this, the metal-halogen exchange stands out as a powerful and versatile strategy for creating carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[4]

This guide provides an in-depth exploration of metal-halogen exchange procedures specifically for iodinated pyridines. Iodine is the halogen of choice for these reactions due to the C-I bond's relative weakness, which facilitates rapid and efficient exchange even at cryogenic temperatures.[5][6] We will delve into the underlying mechanisms, compare key reagents, provide detailed, field-tested protocols, and address common challenges to empower researchers to confidently apply this chemistry in their synthetic programs.

Mechanism and Foundational Principles

Metal-halogen exchange is a kinetically controlled process where an organometallic reagent (R-M) reacts with an organic halide (R'-X) to generate a new organometallic species (R'-M) and an organic halide byproduct (R-X).[4][5]

R-M + R'-I ⇌ R'-M + R-I

The equilibrium of the reaction is driven by the relative stability of the carbanionic character of the organometallic species. The reaction favors the formation of the organometallic compound where the negative charge is on the more stable carbon center.[7][8] Since sp2-hybridized carbons (like those in a pyridine ring) stabilize a negative charge more effectively than sp3-hybridized carbons (like in n-butyllithium), the exchange is highly favorable for aryl iodides.[5][7]

The reaction is believed to proceed through an "ate-complex" intermediate or transition state, where the electropositive metal coordinates to the halogen, facilitating the transfer of the organic group.[5][9]

Diagram: General Mechanism of Lithium-Iodine Exchange

Caption: Mechanism of Lithium-Iodine Exchange on a Pyridine Ring.

Reagent Selection: A Comparative Analysis

The choice of organometallic reagent is critical and depends on the substrate's functional group tolerance, the desired reaction temperature, and potential side reactions.

ReagentTypical Temp.AdvantagesDisadvantages & Mitigation
n-Butyllithium (n-BuLi) -78 °C to -100 °CCommercially available, rapid exchange.Highly basic; can cause deprotonation. Can add to the C=N bond of the pyridine ring at higher temperatures.[10][11]
sec-Butyllithium (s-BuLi) -78 °C to -100 °CMore sterically hindered, reducing C=N addition.More basic than n-BuLi.
tert-Butyllithium (t-BuLi) -78 °C to -100 °CVery rapid exchange. The t-butyl iodide byproduct is unstable and eliminates, driving the reaction forward.[8][9]Highly basic and pyrophoric. Often requires two equivalents.[8]
Isopropylmagnesium Chloride (i-PrMgCl) -40 °C to 0 °CExcellent functional group tolerance. Less basic than organolithiums.Slower exchange rates than organolithiums.
i-PrMgCl·LiCl (Turbo-Grignard) -20 °C to 25 °CBreaks up magnesium aggregates, increasing reactivity and solubility.[8][12] Allows for higher reaction temperatures and tolerates a wide range of functional groups.[13][14]May require longer reaction times than organolithiums.

Expert Insight: For sensitive substrates containing esters, nitriles, or other electrophilic functional groups, i-PrMgCl·LiCl is often the reagent of choice.[13][15] It provides a robust balance of reactivity and chemoselectivity, avoiding the common pitfalls of highly basic organolithium reagents.[14]

Detailed Experimental Protocols

Safety First: All organolithium and Grignard reagents are reactive and should be handled under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).

Protocol 1: n-BuLi Mediated Iodine-Lithium Exchange on 2-Iodopyridine

This protocol is suitable for generating a 2-pyridyllithium species for subsequent reaction with a non-protic electrophile.

Materials:

  • 2-Iodopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Electrophile (e.g., benzaldehyde, trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Dissolution: Under a positive flow of nitrogen, dissolve 2-iodopyridine (1.0 eq) in anhydrous THF (target concentration ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent side reactions.[16]

  • Reagent Addition: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (often to a deep red or brown) indicates the formation of the pyridyllithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete exchange.

  • Electrophilic Quench: Add the chosen electrophile (1.1 eq) dropwise, again maintaining the temperature at -78 °C.

  • Warming & Quenching: After stirring for 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Work-up: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), separate the layers, and extract the aqueous layer twice more with the organic solvent.

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Diagram: Experimental Workflow for Iodopyridine Functionalization

Experimental_Workflow Start Flame-Dried Glassware under Nitrogen Dissolve Dissolve Iodopyridine in Anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_Reagent Slowly Add Organometallic Reagent (e.g., n-BuLi) Cool->Add_Reagent Exchange Stir for 30-60 min (Exchange Occurs) Add_Reagent->Exchange Add_Electrophile Add Electrophile (e.g., Benzaldehyde) Exchange->Add_Electrophile React Stir for 1-2 h Add_Electrophile->React Warm_Quench Warm to 0 °C Quench with Sat. NH4Cl React->Warm_Quench Workup Aqueous Work-up & Extraction Warm_Quench->Workup Purify Dry & Concentrate Purify via Chromatography Workup->Purify Product Characterize Final Product Purify->Product

Caption: A typical experimental workflow for metal-halogen exchange.

Protocol 2: i-PrMgCl·LiCl Mediated Iodine-Magnesium Exchange on Functionalized 4-Iodopyridine

This protocol is ideal for substrates bearing sensitive functional groups, such as esters or amides, and allows for more convenient reaction temperatures.[13]

Materials:

  • Functionalized 4-Iodopyridine (e.g., methyl 4-iodopicolinate)

  • Anhydrous Tetrahydrofuran (THF)

  • i-PrMgCl·LiCl (typically 1.3 M in THF)

  • Electrophile

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup: Use an oven-dried flask under an inert atmosphere as described in Protocol 1.

  • Reagents: To the flask, add the functionalized 4-iodopyridine (1.0 eq) dissolved in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add i-PrMgCl·LiCl (1.1 eq) dropwise over 10-15 minutes.

  • Stirring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the exchange can often be monitored by TLC or GC-MS by quenching small aliquots.

  • Electrophilic Quench: Cool the mixture to the desired temperature for the electrophilic addition (often 0 °C or -20 °C) and add the electrophile (1.2 eq).

  • Warming & Quenching: Let the reaction stir for an additional 1-3 hours, then allow it to warm to room temperature. Quench with saturated aqueous NH₄Cl.

  • Work-up and Purification: Follow the procedures outlined in steps 8 and 9 of Protocol 1.

Troubleshooting and Key Considerations

  • Low Yields:

    • Cause: Incomplete exchange or side reactions.

    • Solution: Ensure strictly anhydrous conditions. Verify the titer of the organometallic reagent. For organolithiums, lower the temperature to -100 °C (liquid N₂/toluene bath).[16] For Grignard reagents, consider longer reaction times.

  • Formation of Bipyridyls (Homocoupling):

    • Cause: Often occurs during work-up in the presence of air (oxygen).

    • Solution: Ensure the reaction is thoroughly quenched before exposure to air. Degassing the quench solution can also be beneficial.

  • Addition to the Pyridine Ring:

    • Cause: The pyridyllithium species can be nucleophilic, and the starting organolithium (n-BuLi) can add to the C=N bond, especially at temperatures above -70 °C.[10]

    • Solution: Maintain strict low-temperature control. Use a more sterically hindered reagent like s-BuLi or switch to a Grignard-based protocol.

  • Positional Isomer Scrambling:

    • Cause: In some cases, especially with 3-pyridyllithium, rearrangement or deprotonation-reprotonation can occur.

    • Solution: This is less common with iodine exchange but can be minimized by using very short reaction times and quenching at low temperatures.

Applications in Drug Development

The organometallic pyridine intermediates generated via metal-halogen exchange are powerful synthons for accessing complex molecular architectures. They are routinely used in:

  • Cross-Coupling Reactions: The generated pyridyl-lithium or -magnesium species can be transmetalated to zinc, boron, or other metals for use in Negishi, Suzuki, or Stille couplings to form biaryl structures common in kinase inhibitors and other drug classes.[17]

  • Synthesis of Key Intermediates: Reaction with electrophiles like DMF (to form aldehydes), CO₂ (to form carboxylic acids), or isocyanates provides immediate access to highly functionalized pyridine building blocks.

  • Late-Stage Functionalization: The mild conditions offered by reagents like i-PrMgCl·LiCl allow for the modification of complex, drug-like molecules at a late stage in the synthesis, enabling rapid generation of analog libraries for structure-activity relationship (SAR) studies.[12][13]

The strategic application of metal-halogen exchange on iodinated pyridines remains an indispensable tool, enabling the creative and efficient construction of novel therapeutics.[2][3]

References

Functionalization of the pyridine ring using 2,3,5-Trifluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Pyridine Ring with 2,3,5-Trifluoro-4-iodopyridine

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Pyridines in Modern Chemistry

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science.[1][2][3] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—allow medicinal chemists to meticulously tune a molecule's physicochemical and pharmacological profile.[1][2][4] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the basicity (pKa) of nitrogen atoms, and improve membrane permeability and binding affinity.[1][3]

Among fluorinated heterocycles, the pyridine ring is a privileged structure found in numerous pharmaceuticals.[5][6] The building block This compound has emerged as an exceptionally versatile reagent for accessing novel, highly functionalized pyridine derivatives. Its structure is ingeniously primed for selective, stepwise modifications. The carbon-iodine bond is the most labile site for palladium-catalyzed cross-coupling reactions, allowing for the precise introduction of carbon or nitrogen substituents at the 4-position.[7][8] The remaining fluorine atoms, particularly at the 2-position, can subsequently be targeted for nucleophilic aromatic substitution (SNAr), providing a pathway for multi-faceted diversification from a single starting material.[9][10]

This guide provides detailed protocols and technical insights for leveraging this compound in key synthetic transformations, empowering researchers to accelerate the discovery and development of next-generation chemical entities.

Part 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl-aryl structures.[11][12] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[11][13] For this compound, the C-I bond's high reactivity ensures selective coupling at the 4-position.[7][8]

Causality Behind Experimental Design:
  • Catalyst System : A palladium(0) species is the active catalyst. Precatalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used. For challenging or sterically hindered substrates, specialized biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the reaction and improve yields.[14][15]

  • Base : A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.[11]

  • Solvent System : The reaction is often performed in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water. Water aids in dissolving the inorganic base and the boronate intermediate.[14][16]

Detailed Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-Aryl-2,3,5-trifluoropyridine

  • Reaction Setup : In an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq).

  • Catalyst Addition : Add the palladium catalyst. For general applications, Pd(PPh₃)₄ (3–5 mol%) is effective. For more demanding couplings, use a combination of Pd(OAc)₂ (2–5 mol%) and a ligand like SPhos (4–10 mol%).[14]

  • Solvent Addition & Degassing : Add a degassed solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water. Degas the resulting mixture thoroughly by bubbling argon or nitrogen through the solution for 15–20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction Execution : Seal the vessel and heat the mixture to 80–100 °C under an inert atmosphere. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2–12 hours.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the final product.

Suzuki_Workflow Setup 1. Reagent Setup (Iodopyridine, Boronic Acid, Base) Catalyst 2. Catalyst Addition (e.g., Pd(PPh₃)₄) Setup->Catalyst Solvent 3. Solvent & Degassing (Dioxane/Water, Argon) Catalyst->Solvent React 4. Reaction (Heat at 80-100 °C) Solvent->React Workup 5. Aqueous Work-up (Extraction) React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Product: 4-Aryl-2,3,5-trifluoropyridine Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Data Presentation: Suzuki-Miyaura Coupling
ParameterConditionRationale
Aryl Halide This compoundThe C-I bond is highly reactive towards oxidative addition.[8]
Boron Reagent Arylboronic Acid (1.2-1.5 eq)Readily available; slight excess drives the reaction to completion.
Catalyst Pd(PPh₃)₄ (3-5 mol%)Standard, effective catalyst for many Suzuki couplings.[14]
Base K₂CO₃ or Cs₂CO₃ (2-3 eq)Activates the boronic acid for efficient transmetalation.[11]
Solvent 1,4-Dioxane / H₂O (4:1)Good solvent for both organic and inorganic reagents.[14]
Temperature 80-100 °CProvides sufficient thermal energy for the catalytic cycle.
Typical Yield 70-95%Varies with the electronic and steric nature of the boronic acid.

Part 2: Palladium/Copper-Catalyzed C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[17][18] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further functionalization (e.g., in click chemistry) or as key components of conjugated systems in materials science.[19]

Causality Behind Experimental Design:
  • Dual Catalyst System : The reaction traditionally employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[17][19] The palladium complex undergoes oxidative addition with the iodopyridine. The copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex.

  • Amine Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a solvent and scavenger for the HX byproduct.[19]

  • Inert Atmosphere : Rigorous exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), an undesired side reaction.[19]

Detailed Protocol: Sonogashira Coupling

Reaction: Synthesis of 4-Alkynyl-2,3,5-trifluoropyridine

  • Reaction Setup : To a dry Schlenk flask or two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and copper(I) iodide (CuI, 4–10 mol%).

  • Solvent and Reagent Addition : Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., Et₃N, 2.0–3.0 eq).

  • Alkyne Addition : Slowly add the terminal alkyne (1.1–1.5 eq) to the mixture via syringe.

  • Reaction Execution : Stir the reaction at room temperature or heat gently to 40–65 °C. The reaction is often rapid and can be complete in 1–6 hours. Monitor progress by TLC.

  • Work-up : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the catalyst residues and salts.

  • Purification : Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira_Workflow Setup 1. Setup Under Inert Gas (Iodopyridine, Pd/Cu Catalysts) Solvent 2. Add Solvent & Base (Anhydrous THF, Et₃N) Setup->Solvent Alkyne 3. Add Terminal Alkyne Solvent->Alkyne React 4. Reaction (RT to 65 °C) Alkyne->React Workup 5. Filtration & Extraction React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Product: 4-Alkynyl-2,3,5-trifluoropyridine Purify->Product

Caption: General workflow for Sonogashira coupling.

Part 3: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of carbon-nitrogen bonds, a linkage central to countless pharmaceuticals.[20][21][22] It allows for the coupling of aryl halides with a wide range of primary and secondary amines.[23] This method provides a powerful alternative to classical methods like nucleophilic aromatic substitution, which often require harsh conditions.

Causality Behind Experimental Design:
  • Catalyst and Ligand : This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, Xantphos, or RuPhos are crucial as they promote the challenging reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[14] Palladium precatalysts such as Pd₂(dba)₃ are commonly used.[14]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, forming an amide that coordinates to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like LiHMDS or K₃PO₄ can be used for base-sensitive substrates.[14][21]

  • Solvent : Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[14]

Detailed Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of 4-Amino-2,3,5-trifluoropyridine Derivatives

  • Reaction Setup : In an oven-dried, inert-atmosphere glovebox or Schlenk tube, combine this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1–3 mol%), the phosphine ligand (e.g., Xantphos, 2–6 mol%), and the base (e.g., NaOt-Bu, 1.5–2.5 eq).

  • Reagent Addition : Add the primary or secondary amine (1.1–1.5 eq) and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction Execution : Seal the reaction vessel tightly and heat to 80–110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up : After cooling to room temperature, quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald_Workflow Setup 1. Setup Under Inert Gas (Iodopyridine, Pd/Ligand, Base) Reagents 2. Add Amine & Solvent (Toluene) Setup->Reagents React 3. Reaction (Heat at 80-110 °C) Reagents->React Workup 4. Quench & Extract React->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Product Product: 4-Amino-2,3,5-trifluoropyridine Purify->Product

Caption: General workflow for Buchwald-Hartwig amination.

Part 4: Mechanistic Principles and Selectivity

The success of the functionalization strategies described above hinges on the predictable reactivity of the C-I bond in the presence of a palladium catalyst. All three cross-coupling reactions proceed through a common catalytic cycle.[8][24][25]

The Palladium Catalytic Cycle
  • Oxidative Addition : A low-valent Pd(0) complex reacts with the this compound. The C-I bond is cleaved, and the palladium inserts itself to form a square planar Pd(II) intermediate. This is typically the rate-determining step, and the reactivity order for halogens is I > Br > OTf >> Cl > F, ensuring exclusive reaction at the iodo-position.[8][24]

  • Transmetalation : The coupling partner (activated boronic acid, copper acetylide, or metal amide) transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[8][13]

  • Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C or C-N bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][20]

Palladium_Cycle cluster_legend Legend Pd0 L₂Pd(0) Active Catalyst PdII_Halide L₂Pd(II)(Py)(I) Pd0->PdII_Halide Py-I OxAdd Oxidative Addition PdII_Diorgano L₂Pd(II)(Py)(R) PdII_Halide->PdII_Diorgano R-M Transmetal Transmetalation PdII_Diorgano->Pd0 Product Py-R Product PdII_Diorgano->Product RedElim Reductive Elimination Reagents Py-I (Aryl Iodide) Partner R-M (Coupling Partner) Py Py = 2,3,5-Trifluoropyridyl R R = Aryl, Alkynyl, Amino M M = B(OH)₂, Cu, N-Metal

Caption: Generalized palladium cross-coupling catalytic cycle.

Part 5: Representative Spectroscopic Data

Characterization of the resulting products is critical for confirming the success of a reaction. Below is a table of predicted spectroscopic data for a representative product, 2,3,5-Trifluoro-4-phenylpyridine, synthesized via Suzuki-Miyaura coupling. This data is analogous to that reported for similar substituted pyridines.[26]

Analysis Predicted Data for 2,3,5-Trifluoro-4-phenylpyridine
¹H NMR δ 7.40-7.60 (m, 5H, Ar-H ), 8.10 (d, 1H, Py-H -6)
¹³C NMR δ 115-155 (multiple signals for Ar-C and Py-C , with characteristic C-F couplings)
¹⁹F NMR Three distinct signals expected for the three non-equivalent fluorine atoms on the pyridine ring.
MS (ESI+) m/z [M+H]⁺ calculated for C₁₁H₆F₃N: 210.05. Found: 210.1.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. The distinct reactivity of its C-I and C-F bonds allows for a modular and strategic approach to molecular design. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and high-yielding pathways to introduce diverse carbon and nitrogen substituents at the 4-position.

Following these initial transformations, the remaining fluorine atoms, particularly the one at the 2-position, can be displaced via nucleophilic aromatic substitution (SNAr) with O-, N-, or S-nucleophiles, opening yet another dimension for late-stage functionalization. This orthogonal reactivity makes this compound an invaluable tool for constructing libraries of novel compounds in pharmaceutical, agrochemical, and materials science research.

References

Application Notes and Protocols for 2,3,5-Trifluoro-4-iodopyridine: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Polyfluorinated heterocyclic compounds, in particular, have emerged as valuable synthons for the construction of complex bioactive molecules. Among these, 2,3,5-trifluoro-4-iodopyridine stands out as a highly versatile and reactive building block. The presence of three electron-withdrawing fluorine atoms activates the pyridine ring for nucleophilic substitution, while the carbon-iodine bond provides a handle for a variety of palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective and sequential functionalization of the pyridine core, making it an attractive starting material for the synthesis of diverse chemical libraries.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of bioactive molecules. We will delve into key synthetic transformations, providing both field-proven and adapted protocols for Suzuki-Miyaura coupling, Sonogashira coupling, and C-N bond formation reactions. The causality behind experimental choices will be explained to empower the user to adapt and troubleshoot these methods for their specific synthetic targets.

Section 1: The Strategic Advantage of this compound

The utility of this compound as a building block stems from the orthogonal reactivity of its substituents. The iodine atom is the most labile position for palladium-catalyzed cross-coupling reactions, reacting selectively over the more stable carbon-fluorine bonds. This allows for the introduction of aryl, heteroaryl, alkynyl, and other carbon-based substituents at the 4-position. The fluorine atoms, while generally more inert to palladium catalysis, significantly influence the electronics of the pyridine ring, rendering the 2- and 6-positions susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity profile enables a modular approach to the synthesis of highly substituted pyridine derivatives.

Below is a conceptual workflow illustrating the diversification potential of this building block.

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki ArB(OH)2, Pd catalyst sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira R-C≡CH, Pd/Cu catalyst buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R2NH, Pd catalyst snar Nucleophilic Aromatic Substitution (SNAr) (C-O, C-N, C-S Bond Formation) suzuki->snar Nucleophile (e.g., NaOMe) product1 4-Aryl/Heteroaryl Pyridines suzuki->product1 product2 4-Alkynyl Pyridines sonogashira->product2 product3 4-Amino Pyridines buchwald->product3 product4 2-Alkoxy/Amino/Thio Pyridines snar->product4

Caption: Logical workflow for scaffold diversification.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the 4-position of this compound is the primary site for derivatization via palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions and with high selectivity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in bioactive molecules.

Expertise & Experience: The choice of ligand is critical when working with electron-poor substrates like this compound. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often necessary to promote the reductive elimination step and prevent catalyst decomposition. The following protocol is based on a reported procedure for the successful coupling of this compound with an electron-poor boronic acid.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add this compound, boronic acid, and base to a dry flask. B 2. Add Pd catalyst and ligand. A->B C 3. Add degassed solvent. B->C D 4. Heat the reaction mixture under an inert atmosphere. C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Quench the reaction and perform aqueous work-up. E->F G 7. Purify by column chromatography. F->G

Caption: General workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2.5 - 5 mol%)

  • XPhos (or other suitable Buchwald ligand, 7.5 - 15 mol%)

  • Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2 - 3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 7.5 mol%) in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the Schlenk tube containing the substrates and base.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3,5-Difluorophenyl boronic acidPd₂(dba)₃ / XPhosNa₂CO₃Toluene/THF956065[1]
Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This reaction is highly valuable for introducing alkynyl moieties into the pyridine ring, which can serve as handles for further diversification (e.g., via click chemistry) or as key pharmacophores.

Expertise & Experience: The classic Sonogashira reaction is co-catalyzed by palladium and copper(I) salts. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is typically used as both the base and a solvent. The following protocol is adapted from a procedure for a structurally similar fluorinated halopyridine.[2]

Experimental Protocol: Sonogashira Coupling

Materials and Reagents:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2 - 5 mol%) or Pd(PPh₃)₄ (2 - 5 mol%)

  • Copper(I) iodide (CuI) (4 - 10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF, DMF, or neat amine)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (6 mol%).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Section 3: C-N Bond Formation Reactions

The introduction of nitrogen-containing substituents is a cornerstone of medicinal chemistry. This compound can undergo C-N bond formation at both the 4-position (via cross-coupling) and the 2/6-positions (via SNAr).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[3] This reaction offers a broad substrate scope and functional group tolerance.

Experimental Protocol: Buchwald-Hartwig Amination (Generalized)

Materials and Reagents:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or RuPhos, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, or K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

Procedure:

  • In an oven-dried vial or flask inside a glovebox, combine this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst, the ligand, and the base.

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at the 2- and 5-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution, particularly the one at the 2-position due to its proximity to the ring nitrogen. This allows for the introduction of a variety of nucleophiles, such as alkoxides, amines, and thiols.

Expertise & Experience: SNAr reactions on electron-deficient pyridines are often straightforward and do not require a metal catalyst. The regioselectivity is governed by the electronic activation provided by the ring nitrogen and the other fluorine atoms. The following protocols are derived from patent literature describing the synthesis of precursors for bioactive molecules.

Protocol 1: O-Arylation with Sodium Methoxide

This reaction demonstrates the selective displacement of a fluorine atom by an alkoxide.

Materials and Reagents:

  • This compound

  • Sodium methoxide (NaOMe) in methanol

  • Methanol

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol at room temperature.

  • Add a solution of sodium methoxide in methanol (1.1 equiv).

  • Stir the reaction at room temperature overnight.

  • Partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by silica gel column chromatography to yield 3,5-difluoro-4-iodo-2-methoxypyridine.

Protocol 2: N-Arylation with a Sulfonamide

This protocol illustrates the formation of a C-N bond via SNAr with a sulfonamide nucleophile, a key step in the synthesis of GCN2 inhibitors.

Materials and Reagents:

  • This compound

  • 5-Fluoro-2-methylpyridine-3-sulfonamide (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Combine this compound (1.0 equiv), 5-fluoro-2-methylpyridine-3-sulfonamide (1.0 equiv), and potassium carbonate (3.0 equiv) in DMF.

  • Stir the mixture at 100 °C overnight.

  • Cool the reaction and concentrate under reduced pressure.

  • Purify the residue by MPLC or column chromatography to afford N-(3,5-difluoro-4-iodopyridin-2-yl)-5-fluoro-2-methylpyridine-3-sulfonamide.

Section 4: Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives for applications in drug discovery and agrochemical research. Its orthogonal reactivity allows for selective functionalization through both palladium-catalyzed cross-coupling at the 4-position and nucleophilic aromatic substitution at the 2-position. The protocols and insights provided in these application notes offer a solid foundation for researchers to leverage the synthetic potential of this valuable synthon. As with any chemical reaction, optimization of the provided conditions may be necessary for specific substrates to achieve optimal results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated pyridine substrates. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with these electronically demanding and often sensitive coupling partners. We will move beyond standard protocols to explore the underlying causes of common failures and provide actionable, field-proven solutions to optimize your reaction outcomes.

Introduction: The Unique Challenges of Fluorinated Pyridines

Fluorinated pyridines are crucial building blocks in modern drug discovery, prized for their ability to modulate physicochemical properties such as metabolic stability and pKa. However, their unique electronic nature presents distinct challenges in Suzuki-Miyaura coupling:

  • Electron Deficiency: The synergistic electron-withdrawing effects of the pyridine nitrogen and the fluorine substituent(s) significantly deactivate the C-X bond (where X is Cl, Br, I) towards oxidative addition, often the rate-limiting step of the catalytic cycle.

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or decomposition, especially with 2-halopyridines.[1]

  • Substrate and Product Instability: These reactions are prone to unwanted side reactions, including protodeboronation of the boronic acid partner and nucleophilic aromatic substitution (SNAr) or defluorination of the fluoropyridine starting material or product.[2][3]

This guide provides a structured approach to overcoming these hurdles through rational selection of catalysts, ligands, bases, and reaction conditions.

Frequently Asked Questions (First-Pass Troubleshooting)

This section addresses the most common initial queries and serves as a starting point for your optimization efforts.

Q1: My Suzuki coupling with a fluoro-bromo-pyridine is not working at all. Where should I start?

A1: When facing a complete lack of reactivity, the issue often lies with the catalyst activation or the inherent difficulty of the oxidative addition step.

  • Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For electron-deficient heteroaryl halides, modern catalyst systems are essential. We strongly recommend using a pre-formed palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand.[4][5] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and their corresponding G2, G3, or G4 palladacycle precatalysts are designed to facilitate the oxidative addition of challenging substrates.[6][7] These precatalysts rapidly form the active Pd(0) species under mild conditions.[8]

  • Check Your Base: The base is not merely a spectator; it is crucial for the transmetalation step. Ensure you are using an appropriate base. For sensitive substrates, inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over hydroxides (NaOH, KOH), which can promote side reactions.[2][3]

  • Confirm Reagent Purity: Verify the integrity of your fluoropyridine and boronic acid/ester. Heteroaryl boronic acids are particularly susceptible to protodeboronation upon storage.[2][9] Consider using a more stable boronic acid surrogate like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[2][10][11]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. What causes this?

A2: Homocoupling (Glaser coupling) of the boronic acid partner is typically caused by the presence of oxygen in the reaction mixture. It is critical to thoroughly degas your solvent(s) and reaction mixture. This is accomplished by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a series of freeze-pump-thaw cycles. Ensure your reaction is maintained under a positive pressure of inert gas throughout the experiment.

Q3: Why is my yield low, and I see a new spot on TLC that corresponds to the "de-fluorinated" pyridine?

A3: This indicates a defluorination side reaction, a form of hydrodehalogenation or nucleophilic substitution of the C-F bond.[3] This is especially prevalent with highly activated 2- or 4-fluoropyridines.

  • Reduce Reaction Temperature: High temperatures accelerate this side reaction. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

  • Use a Milder Base: Strong bases can act as nucleophiles or promote the generation of nucleophilic species that attack the C-F bond. Switch from hydroxides or alkoxides to weaker bases like K₂CO₃ or even KF.[3][12]

  • Solvent Choice: The polarity of the solvent can impact the stability of the C-F bond.[3] Aprotic solvents like dioxane or toluene are generally preferred.

Q4: My reaction starts but stalls at ~50% conversion. What's happening?

A4: Stalling often points to catalyst deactivation. The electron-deficient nature of the fluoropyridine product can lead to the formation of stable, off-cycle catalyst complexes. Alternatively, the pyridine nitrogen can poison the catalyst.[1]

  • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be enough to push the reaction to completion.

  • Switch to a More Robust Ligand: Ligands like XPhos or SPhos are designed to be both highly active and stabilizing, preventing catalyst decomposition and promoting efficient reductive elimination.[13][6]

  • Consider a Different Precatalyst: Newer generation precatalysts (e.g., Buchwald G3 or G4) are often more resistant to deactivation pathways compared to older systems.[14]

In-Depth Troubleshooting Guide

Use this section when initial troubleshooting has failed. The flowchart below provides a logical path for diagnosing the issue.

Troubleshooting Workflow for Low-Yield Reactions

G start Low / No Yield check_sm Analyze Crude Reaction: Are Starting Materials (SMs) Consumed? start->check_sm sm_present NO: SMs Largely Unreacted check_sm->sm_present No sm_gone YES: SMs Consumed check_sm->sm_gone Yes no_reaction Problem: No Reaction / Stalling sm_present->no_reaction side_products Problem: Side Reaction Dominates sm_gone->side_products cause_oa Cause: Slow Oxidative Addition (OA) or Catalyst Deactivation no_reaction->cause_oa sol_oa Solution: 1. Switch to a more electron-rich/bulky ligand (e.g., SPhos, XPhos). 2. Use a modern Pd(II) precatalyst (e.g., Buchwald G3/G4). 3. Increase temperature cautiously. 4. Ensure base is adequate (K3PO4, Cs2CO3). cause_oa->sol_oa check_debor Is Protodeboronation Observed? (Loss of Boronic Acid) side_products->check_debor check_defluor Is Defluorination Observed? (Loss of Fluorine) check_debor->check_defluor No sol_debor Solution: 1. Use a boronic ester (pinacol, MIDA). 2. Use rigorously anhydrous conditions. 3. Use K3PO4 or KF instead of stronger bases. 4. Use a phase-transfer catalyst (TBAB) for biphasic systems. check_debor->sol_debor Yes sol_defluor Solution: 1. Lower reaction temperature. 2. Use a milder base (e.g., Na2CO3, K2CO3). 3. Check for strong nucleophiles in the mixture. 4. Consider microwave irradiation for shorter, controlled heating. check_defluor->sol_defluor Yes

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Optimizing Key Reaction Parameters: A Deeper Dive

Catalyst and Ligand Selection

The choice of catalyst and ligand is the single most critical factor for success. The ligand stabilizes the palladium center and modulates its electronic and steric properties, directly influencing the rates of oxidative addition and reductive elimination.[5]

  • For Electron-Deficient Pyridines: Bulky, electron-donating monophosphine ligands are required.[4] The electron density facilitates the difficult oxidative addition step, while the bulk promotes the final reductive elimination and prevents catalyst aggregation.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be excellent alternatives to phosphines, offering high stability and reactivity.[15] PEPPSI-type precatalysts are commercially available options.

Ligand / Precatalyst SystemKey Features & Recommended Use Cases
Pd₂(dba)₃ + XPhos/SPhos Classic & Versatile: A good starting point. XPhos is excellent for aryl chlorides. SPhos often provides superior results for heteroaryl halides.[6]
XPhos-Pd-G3 / SPhos-Pd-G3 Highly Active Precatalyst: Forms the active LPd(0) species rapidly at room temperature with weak bases, which is ideal for coupling unstable boronic acids.[8] Recommended for minimizing protodeboronation.
(IPr)Pd-allyl-Cl NHC-Based System: Offers high thermal stability and is effective for a broad range of substrates, including those prone to catalyst decomposition.[15]
Pd(dppf)Cl₂ Robust but Less Active: A common catalyst, but may require higher temperatures and is often less effective for challenging fluoropyridines compared to modern Buchwald-type systems.[16][17]
The Role of the Base

The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. However, an overly strong or poorly soluble base can be detrimental.

  • Strength: K₃PO₄ is often considered the optimal base, providing a good balance of reactivity without causing excessive substrate/product decomposition. Cs₂CO₃ is stronger and can be effective when K₃PO₄ fails, but should be used with caution. K₂CO₃ is a milder and often effective choice.[2][3]

  • Aqueous vs. Anhydrous: While some water can be beneficial for dissolving inorganic bases, excess water promotes protodeboronation.[18] For particularly sensitive boronic acids, rigorously anhydrous conditions with an organic-soluble base (e.g., K-Ot-Bu, used cautiously) or a fluoride source (KF, CsF) may be necessary.

Solvent Systems

The choice of solvent affects reagent solubility, reaction temperature, and the rates of the catalytic steps.

  • Common Choices: Toluene, Dioxane, and THF are the most common solvents.

  • Aqueous Mixtures: A mixture like Dioxane/Water (e.g., 4:1) is frequently used to solubilize the base.[16] However, the water content must be carefully controlled.

  • Microwave Chemistry: Microwave-assisted synthesis can dramatically shorten reaction times, which can minimize the formation of degradation byproducts like those from defluorination.[14][19]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The choice of reagents directly impacts the efficiency of each step.

Suzuki_Cycle pd0 LPd(0) Active Catalyst oa_complex L(Ar)Pd(II)-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) Often rate-limiting for fluoropyridines. Bulky, electron-rich ligands (L) are critical. precatalyst Pd(II) Precatalyst (e.g., XPhos-Pd-G3) precatalyst->pd0 Activation (Base, RT) trans_complex L(Ar)Pd(II)-Ar' oa_complex->trans_complex Transmetalation (Ar'-B(OR)2 + Base) Requires activated boronate. Water can promote side reactions. re_complex Product Complex trans_complex->re_complex Reductive Elimination Forms C-C bond. Bulky ligands accelerate this step. re_complex->pd0 Product Release (Ar-Ar')

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Example Protocols

Protocol 1: General Coupling of a Fluoro-bromo-pyridine with an Arylboronic Acid

This protocol utilizes a modern Buchwald precatalyst system designed for high reactivity and success with challenging substrates.[20][8]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the fluoro-bromo-pyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the SPhos-Pd-G3 precatalyst (2 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen (repeat this cycle 3 times).

  • Solvent Addition: Add previously degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the limiting reagent).

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling for Rapid Optimization

This protocol is suitable for rapid screening of conditions and can minimize thermal degradation.[21]

  • Reaction Setup: To a 10 mL microwave vial equipped with a small magnetic stir bar, add the fluoro-chloro-pyridine (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and XPhos-Pd-G2 (3 mol%).

  • Solvent Addition: Add a 4:1 mixture of degassed Dioxane:Water (to achieve a concentration of ~0.5 M).

  • Reaction: Seal the vial with a septum cap. Place it in the microwave reactor. Irradiate at 120 °C for 20-40 minutes with stirring.

  • Work-up & Purification: Follow steps 7-8 from Protocol 1.

References

Technical Support Center: Overcoming Low Yields in 2,3,5-Trifluoro-4-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,5-Trifluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. The inherent electronic properties of the trifluorinated pyridine ring, while synthetically useful, can present unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome low yields and achieve success in your experiments.

Introduction: The Challenge and Opportunity of this compound

This compound is a valuable reagent in medicinal chemistry and materials science due to the strategic placement of its fluorine and iodine substituents. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atoms, makes the C4-iodine bond a prime site for cross-coupling reactions.[1] However, this same reactivity profile can lead to a variety of side reactions and catalyst-related issues, often resulting in disappointing yields. This guide will address the most common pitfalls encountered in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when using this compound in cross-coupling reactions?

Low yields can stem from several factors, often related to the stability of the catalyst, the quality of your reagents, or suboptimal reaction conditions. The electron-withdrawing nature of the fluorinated pyridine ring can make the palladium catalyst susceptible to deactivation.[2][3] Additionally, side reactions such as hydrodehalogenation (replacement of iodine with hydrogen) or homocoupling of the starting material can consume your substrate and reduce the desired product's yield.[4] Careful optimization of the catalyst system, base, solvent, and temperature is crucial.

Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst decomposition.[4] This can be triggered by the presence of oxygen, impurities in your reagents or solvents, or excessively high reaction temperatures. To mitigate this, ensure your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen), use freshly distilled and degassed solvents, and consider if a lower reaction temperature could be effective.[4][5]

Q3: How do I choose the optimal palladium catalyst and ligand for my specific reaction?

The choice of catalyst and ligand is critical and substrate-dependent. For Suzuki couplings involving electron-rich halides, a catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos can be effective in promoting the oxidative addition step.[6] For Buchwald-Hartwig aminations, different generations of catalyst systems have been developed to accommodate a wide range of amines.[7] For instance, bidentate phosphine ligands like BINAP can be beneficial for coupling primary amines.[7] It is often necessary to screen a small number of catalyst/ligand combinations to identify the most efficient system for your specific transformation.

Q4: My purification is challenging due to co-eluting byproducts. What are some strategies to improve separation?

Co-elution of the desired product with byproducts like homocoupled starting material is a common issue.[8] If standard column chromatography is ineffective, consider alternative purification techniques. Recrystallization, if your product is a solid, can be a highly effective method for removing impurities.[9] You might also explore using a different stationary phase for your chromatography or employing a multi-solvent gradient system to enhance separation. In some cases, protecting the nitrogen of the pyridine ring can alter the polarity of your product, aiding in chromatographic separation.

Troubleshooting Guides

Section 1: Suzuki Coupling Reactions

The Suzuki coupling is a powerful tool for forming C-C bonds. However, with this compound, specific challenges can arise.

Problem 1: Low or No Conversion of Starting Material

  • Causality: Inefficient oxidative addition of the palladium catalyst to the C-I bond is a common hurdle, especially if the catalyst is not sufficiently active. Catalyst deactivation can also be a significant factor.[2][3]

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to facilitate oxidative addition.[6][8] Consider using a pre-formed catalyst like XPhos Pd G4 for improved stability and activity.[8]

    • Base Selection: The choice of base is critical. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ might be necessary to promote transmetalation.[4][6]

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. Ensure the solvents are thoroughly degassed to prevent catalyst oxidation.[6][10]

    • Temperature: If the reaction is sluggish at lower temperatures, a moderate increase in temperature (e.g., 80-100 °C) may improve the reaction rate.[4]

Problem 2: Significant Formation of Homocoupled Pyridine (Bipyridyl) Byproduct

  • Causality: Homocoupling is often a result of oxygen contamination, which can facilitate the oxidative coupling of the organoborane reagent or the palladium intermediate.

  • Troubleshooting Steps:

    • Rigorous Inert Atmosphere: Ensure your reaction flask and solvents are thoroughly purged with an inert gas (argon or nitrogen). Using Schlenk techniques or a glovebox is highly recommended.[6]

    • Fresh Reagents: Use freshly opened or purified boronic acid/ester. Some boronic acids can degrade over time, contributing to side reactions.

    • Reaction Time: Minimize the reaction time once the starting material is consumed to reduce the likelihood of side reactions.[5]

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the ligand if required.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Section 2: Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, but the reaction is sensitive to oxygen and the choice of catalyst and base.

Problem 1: Incomplete Reaction or Low Yield

  • Causality: Incomplete reactions can be due to insufficient catalyst activity, a suboptimal base, or issues with the alkyne coupling partner.[5]

  • Troubleshooting Steps:

    • Catalyst and Co-catalyst: Ensure both the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and the copper(I) iodide (CuI) co-catalyst are of high quality.[5]

    • Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous and used in sufficient excess (2-3 equivalents).[5][11]

    • Solvent: Anhydrous solvents like THF or DMF are commonly used. DMF can be particularly effective for less reactive substrates.[5]

    • Temperature: While many Sonogashira reactions proceed at room temperature, gentle heating (40-65 °C) can be beneficial for challenging couplings.[5]

Problem 2: Formation of Glaser (Homocoupled Alkyne) Product

  • Causality: The formation of the homocoupled alkyne (Glaser product) is a common side reaction, particularly in the presence of oxygen.[5]

  • Troubleshooting Steps:

    • Strict Inert Atmosphere: As with Suzuki couplings, maintaining an oxygen-free environment is critical.[5]

    • Freshly Distilled Solvents: Use freshly distilled and thoroughly degassed solvents to minimize oxygen content.[5]

    • Minimize Reaction Time: Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that favor homocoupling.[5]

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).[5]

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 eq).[5]

  • Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add the terminal alkyne (1.1-1.5 eq) via syringe.[5]

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 50 °C) and monitor by TLC.[5]

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.[5]

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.[5]

  • Purify the crude product by flash column chromatography.[5]

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[7] With a fluorinated pyridine, careful selection of the catalyst system and base is paramount to avoid side reactions.

Problem 1: Low Conversion and/or Catalyst Decomposition

  • Causality: The amine substrate or the pyridine product can coordinate to the palladium center, leading to catalyst deactivation.[3] The choice of base is also critical, as some bases can promote catalyst decomposition.[12]

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands (e.g., GPhos, BrettPhos) that are designed to resist deactivation by coordinating substrates.[3]

    • Base Selection: A moderate-strength base like NaOTMS or Cs₂CO₃ can be effective while minimizing base-mediated decomposition of the starting material or product.[3][13]

    • Reaction Temperature: Some modern catalyst systems can operate efficiently at room temperature, which can help to improve catalyst stability.[3]

Problem 2: Competitive Nucleophilic Aromatic Substitution (SNAr)

  • Causality: The electron-deficient nature of the 2,3,5-trifluoropyridine ring can make it susceptible to direct nucleophilic attack by the amine, especially at the C2 position, competing with the desired C4 coupling.[14]

  • Troubleshooting Steps:

    • Milder Reaction Conditions: Use the mildest possible reaction conditions (temperature, base) that still facilitate the desired cross-coupling.

    • Catalyst Control: A highly active Buchwald-Hartwig catalyst system should favor the desired C-N coupling at the C4 position over the SNAr at C2.[15]

    • Protecting Groups: In some cases, temporarily protecting the amine may modulate its nucleophilicity and favor the palladium-catalyzed pathway.

  • In a glovebox or under a strict inert atmosphere, add the palladium precatalyst, ligand, and base (e.g., Cs₂CO₃) to a dry reaction vessel.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and stir the reaction at the appropriate temperature (which may range from room temperature to elevated temperatures depending on the catalyst system).

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Extract with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Summary Table

Reaction TypeCommon ProblemPotential Cause(s)Recommended Solution(s)
Suzuki Coupling Low/No ConversionInefficient oxidative addition, catalyst deactivationUse electron-rich, bulky ligands (e.g., SPhos); screen bases (K₃PO₄, Cs₂CO₃); ensure rigorous inert atmosphere.[3][4][6][8]
HomocouplingOxygen contaminationThoroughly degas solvents; use Schlenk techniques or a glovebox.[6]
Sonogashira Coupling Incomplete ReactionInactive catalyst/co-catalyst, suboptimal baseUse high-quality Pd catalyst and CuI; use a strong, anhydrous amine base (e.g., Et₃N); consider gentle heating.[5][11]
Glaser CouplingOxygen contaminationMaintain a strict inert atmosphere; use freshly distilled and degassed solvents.[5]
Buchwald-Hartwig Catalyst DeactivationCoordination of amine/product to PdEmploy bulky biarylphosphine ligands (e.g., GPhos); use moderate bases (e.g., Cs₂CO₃).[3][13]
Amination Competing SNArElectron-deficient pyridine ringUse mild reaction conditions; a highly active catalyst should favor C4 coupling.[14][15]

Visual Workflows

Troubleshooting_Workflow cluster_suzuki Suzuki Coupling S_Start Low Yield S_Q1 Conversion Issue? S_Start->S_Q1 S_A1_Cat Optimize Catalyst/Ligand (e.g., SPhos, XPhos) S_Q1->S_A1_Cat Yes S_A1_Base Screen Bases (K3PO4, Cs2CO3) S_Q1->S_A1_Base S_Q2 Homocoupling? S_Q1->S_Q2 No S_End Improved Yield S_A1_Cat->S_End S_A1_Base->S_End S_A2_Inert Improve Inert Atmosphere S_Q2->S_A2_Inert Yes S_A2_Reagents Use Fresh Reagents S_Q2->S_A2_Reagents S_A2_Inert->S_End S_A2_Reagents->S_End

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Sonogashira_Buchwald_Workflow cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination So_Start Low Yield So_Q1 Incomplete Reaction? So_Start->So_Q1 So_A1 Check Catalyst/CuI Quality Optimize Base/Temp So_Q1->So_A1 Yes So_Q2 Glaser Coupling? So_Q1->So_Q2 No So_End Improved Yield So_A1->So_End So_A2 Ensure Strict Inert Conditions So_Q2->So_A2 Yes So_A2->So_End B_Start Low Yield B_Q1 Catalyst Deactivation? B_Start->B_Q1 B_A1 Use Bulky Ligands (GPhos) Use Moderate Base (Cs2CO3) B_Q1->B_A1 Yes B_Q2 Competing SNAr? B_Q1->B_Q2 No B_End Improved Yield B_A1->B_End B_A2 Use Milder Conditions B_Q2->B_A2 Yes B_A2->B_End

Caption: Troubleshooting workflows for Sonogashira and Buchwald-Hartwig reactions.

References

Side reactions and byproduct formation with 2,3,5-Trifluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,5-Trifluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on minimizing side reactions and byproduct formation.

Introduction to the Reactivity of this compound

This compound is a versatile reagent in medicinal chemistry and materials science, primarily utilized for the introduction of a trifluoropyridinyl moiety into target molecules. Its utility stems from the presence of a reactive carbon-iodine bond, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

However, the trifluoro-substitution pattern on the pyridine ring significantly influences its reactivity. The fluorine atoms are strongly electron-withdrawing, which activates the C-I bond for oxidative addition to a palladium(0) catalyst. Concurrently, this electron deficiency renders the pyridine ring susceptible to nucleophilic attack, creating a landscape of potential side reactions that must be carefully managed to ensure high yields of the desired product. This guide will provide you with the insights and protocols to navigate these challenges effectively.

Troubleshooting Guide: Common Side Reactions & Byproducts

This section addresses the most frequently encountered issues when using this compound in cross-coupling reactions. Each problem is analyzed for its probable causes, followed by actionable solutions grounded in mechanistic principles.

Problem 1: Formation of Homocoupling Byproduct in Suzuki-Miyaura Coupling

Observation: You are performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid. Upon analysis of the crude reaction mixture, you observe a significant amount of the homocoupled biaryl derived from your boronic acid, in addition to your desired product.

Probable Causes & Solutions:

Probable CauseMechanistic Explanation & Solution
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to the homocoupled product. Solution: Rigorously degas all solvents and reagents. Use a robust inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1]
Suboptimal Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not efficiently promote the reductive elimination of the desired product, allowing for competing side reactions. Solution: For electron-poor substrates like this compound, bulky, electron-rich phosphine ligands such as XPhos are often effective in promoting the desired cross-coupling over homocoupling.[2]
Excess Boronic Acid While a slight excess of the boronic acid is often used, a large excess can increase the probability of homocoupling. Solution: Optimize the stoichiometry of your reactants. Start with a 1.2 to 1.5-fold excess of the boronic acid and adjust as needed based on your results.[1]

A study on the Suzuki-Miyaura coupling of this compound with 3,5-difluorophenyl boronic acid reported the formation of 2% of the corresponding homocoupling product even with the use of XPhos as a ligand, highlighting the propensity for this side reaction.[2]

Problem 2: Nucleophilic Aromatic Substitution (SNAr) of a Fluorine Atom

Observation: During a cross-coupling reaction or workup under basic conditions, you isolate a byproduct where one of the fluorine atoms on the pyridine ring has been substituted by a nucleophile (e.g., methoxy, hydroxy, or amino group).

Probable Causes & Solutions:

Probable CauseMechanistic Explanation & Solution
Strongly Basic/Nucleophilic Conditions The electron-withdrawing fluorine atoms make the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[3][4] The use of strong, nucleophilic bases (e.g., NaOMe, NaOH) or the presence of other nucleophiles in the reaction mixture can lead to SNAr.
Elevated Temperatures Higher reaction temperatures can provide the necessary activation energy for the SNAr reaction to compete with the desired cross-coupling. Solution: If SNAr is observed, try to lower the reaction temperature. Screen less nucleophilic bases such as K₃PO₄ or Cs₂CO₃. If a nucleophilic solvent is used (e.g., methanol), consider switching to a non-nucleophilic alternative like 1,4-dioxane or toluene.

A patent for the synthesis of BCKDK inhibitors describes a reaction where this compound is treated with sodium methoxide in methanol, resulting in the selective substitution of the fluorine atom at the 2-position to yield 3,5-difluoro-4-iodo-2-methoxypyridine.[3][4] This demonstrates the susceptibility of the 2-position to nucleophilic attack.

Problem 3: Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct in Sonogashira Coupling

Observation: In a Sonogashira coupling of this compound with a terminal alkyne, you observe the formation of a symmetrical 1,3-diyne, the homocoupled product of your alkyne.

Probable Causes & Solutions:

Probable CauseMechanistic Explanation & Solution
Presence of Oxygen Glaser coupling is an oxidative dimerization of terminal alkynes, typically catalyzed by a copper(I) salt in the presence of an oxidant, most commonly oxygen.[5][6][7] Solution: The most critical factor is the rigorous exclusion of oxygen. Use degassed solvents and maintain a strict inert atmosphere (Argon or Nitrogen).[5][6][7]
Copper(I) Co-catalyst While the copper(I) co-catalyst is essential for the traditional Sonogashira catalytic cycle, it is also the primary catalyst for Glaser coupling. Solution: Minimize the amount of CuI used (1-5 mol% is typical). Alternatively, consider a copper-free Sonogashira protocol.[8][9]
Slow Cross-Coupling Kinetics If the desired Sonogashira coupling is slow, the alkyne has a longer residence time in the reaction mixture, increasing the likelihood of homocoupling. Solution: Ensure your palladium catalyst and ligand system are efficient for the coupling of your specific substrates. Optimization of temperature and base may also be necessary to accelerate the desired reaction.

Research has shown that conducting the Sonogashira reaction under a reducing atmosphere (e.g., hydrogen gas diluted with nitrogen or argon) can significantly diminish the formation of homocoupling byproducts.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture. Due to its reactivity, storage under an inert atmosphere (argon or nitrogen) is recommended to prevent degradation.

Q2: I am observing the formation of a dehalogenated byproduct (2,3,5-trifluoropyridine). What could be the cause?

A2: Hydrodehalogenation, the replacement of the iodine atom with a hydrogen atom, is a potential side reaction in palladium-catalyzed couplings. This can be caused by the presence of a hydrogen source in the reaction mixture (e.g., water, alcohol, or the amine base) and can be facilitated by the palladium catalyst. To minimize this, ensure you are using anhydrous solvents and high-purity reagents. The choice of phosphine ligand and base can also influence the extent of this side reaction.

Q3: Can I use this compound in other cross-coupling reactions besides Suzuki and Sonogashira?

A3: Yes, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions such as Stille, Heck, and Buchwald-Hartwig amination. The principles of minimizing side reactions discussed in this guide, particularly the control of reaction conditions to avoid nucleophilic aromatic substitution, will also be relevant for these transformations.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is adapted from a reported synthesis of 4-(3,5-difluorophenyl)-2,3,5-trifluoropyridine and is optimized to minimize homocoupling.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (6 mol%)

  • K₃PO₄ (finely ground, 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and XPhos in anhydrous 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by additional anhydrous 1,4-dioxane and degassed water to achieve the desired concentration (typically 0.1 M).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under argon until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This is a general protocol for a copper-free Sonogashira reaction, designed to eliminate the formation of Glaser coupling byproducts.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove palladium salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Suzuki-Miyaura Coupling

Suzuki_Side_Reactions start This compound + Ar-B(OH)2 + Pd(0) Catalyst oxidative_addition Oxidative Addition start->oxidative_addition pd2_oxidation Pd(0) -> Pd(II) (Oxidation by O2) start->pd2_oxidation transmetalation Transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->start Regenerates Pd(0) product Desired Product: 4-Aryl-2,3,5-trifluoropyridine reductive_elimination->product homocoupling_path Homocoupling Pathway (Presence of O2) transmetalation_1 Transmetalation 1 with Ar-B(OH)2 pd2_oxidation->transmetalation_1 transmetalation_2 Transmetalation 2 with Ar-B(OH)2 transmetalation_1->transmetalation_2 reductive_elimination_hc Reductive Elimination transmetalation_2->reductive_elimination_hc homocoupling_product Homocoupling Byproduct: Ar-Ar reductive_elimination_hc->homocoupling_product

Caption: Competing desired and homocoupling pathways in Suzuki coupling.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_byproducts Analyze Crude Mixture: Identify Byproducts start->check_byproducts homocoupling Homocoupling Observed? check_byproducts->homocoupling dehalogenation Dehalogenation Observed? check_byproducts->dehalogenation snar SNAr Product Observed? check_byproducts->snar no_reaction Mainly Unreacted Starting Material check_byproducts->no_reaction solution_hc Solution: - Rigorously degas solvents - Optimize ligand (e.g., XPhos) - Check stoichiometry homocoupling->solution_hc Yes solution_dehalo Solution: - Use anhydrous conditions - Screen alternative bases dehalogenation->solution_dehalo Yes solution_snar Solution: - Use non-nucleophilic base (K3PO4) - Lower reaction temperature - Change solvent snar->solution_snar Yes solution_no_reaction Solution: - Check catalyst activity - Increase temperature - Screen different ligands/bases no_reaction->solution_no_reaction

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Sonogashira Reactions with Electron-Deficient Substrates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals who are navigating the complexities of coupling electron-deficient substrates. My goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

The Sonogashira reaction is a powerful tool for forming C(sp²)–C(sp) bonds, essential in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] However, when working with electron-deficient aryl halides or alkynes, the reaction's efficiency can be hampered by sluggish kinetics and competing side reactions. This guide addresses the most common challenges in a direct Q&A format.

Frequently Asked Questions (FAQs)

Q1: Why are Sonogashira reactions with my electron-deficient aryl halide so slow or low-yielding?

This is a common and fundamentally important question. The issue lies in the key steps of the palladium catalytic cycle. While electron-withdrawing groups on the aryl halide are known to accelerate the initial, often rate-limiting, oxidative addition step, they can have a detrimental effect on the final, product-forming reductive elimination step.[3][4]

  • Oxidative Addition (OA): An electron-deficient aryl halide (e.g., one with nitro, cyano, or trifluoromethyl groups) has a more electrophilic C-X bond, which facilitates its reaction with the electron-rich Pd(0) catalyst.[4] This step is usually faster for these substrates.

  • Reductive Elimination (RE): This is the final step where the desired product is expelled from the palladium center, regenerating the Pd(0) catalyst. For reductive elimination to occur efficiently, the palladium center needs to be electron-deficient. However, the electron-withdrawing group on the aryl partner pulls electron density away from the metal center throughout the intermediate stages, making the final bond-forming elimination step slower.[4]

This electronic conflict—accelerated OA but decelerated RE—can lead to the buildup of stable palladium(II) intermediates, slowing down catalyst turnover and resulting in poor overall yield.

Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is this and how can I prevent it?

You are observing the Glaser-Hay homocoupling of your terminal alkyne.[5][6] This is the most common side reaction in copper-co-catalyzed Sonogashira protocols. It occurs when two molecules of the copper acetylide, formed from the reaction of the alkyne with the Cu(I) salt, couple oxidatively in the presence of an oxidant (typically trace oxygen).[7][8]

This side reaction becomes particularly problematic when the desired cross-coupling is slow, which can happen with less reactive aryl halides or when the palladium catalyst is not functioning optimally. The slower the main Sonogashira cycle, the more time the copper acetylide has to undergo homocoupling.

Key Prevention Strategies:

  • Strictly Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen is a key promoter of Glaser coupling.[5]

  • Reduce Copper Loading: Use the minimum effective amount of the copper(I) co-catalyst (e.g., 0.5–2 mol%).

  • Consider "Copper-Free" Protocols: For many systems, especially those prone to homocoupling, eliminating the copper co-catalyst is the most effective solution.[1][8] These reactions often require a different choice of base and solvent but completely prevent the Glaser pathway.

Q3: When is it appropriate to switch to a copper-free Sonogashira protocol?

Switching to a copper-free protocol is an excellent strategy under several circumstances:

  • Persistent Glaser Homocoupling: If you consistently observe alkyne dimerization despite optimizing a copper-catalyzed system, removing copper is the definitive solution.[9]

  • Sensitive Substrates: If your substrates contain functional groups that are sensitive to copper salts, a copper-free method is necessary.

  • Simplified Purification: Eliminating the copper co-catalyst can sometimes simplify the reaction workup and purification by reducing the formation of copper-related byproducts.

Copper-free mechanisms rely on the palladium catalyst to facilitate both the activation of the aryl halide and the deprotonation/coordination of the alkyne.[10][11] This often requires a stronger base (e.g., an amine in combination with an inorganic base like Cs₂CO₃ or K₃PO₄) to facilitate the deprotonation of the alkyne.[12][13]

Troubleshooting Guide: From Low Yields to No Reaction

Problem 1: My reaction shows low or no conversion of the starting aryl halide.

This is a classic symptom of catalyst inactivity or a reaction that has stalled. Let's break down the potential causes and solutions.

The active Pd(0) species is susceptible to oxidation or aggregation, leading to the formation of inactive palladium black.[14] Furthermore, certain functional groups on your substrate can act as poisons.

  • Solution 1: Enhance Ligand Performance. The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts may be insufficient. Triphenylphosphine (PPh₃) is a good general-purpose ligand, but its dissociation from palladium can lead to catalyst aggregation.[3][15]

    • Switch to Bulky, Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) form more stable and highly active palladium complexes.[3][16] These ligands promote faster oxidative addition and stabilize the catalyst against decomposition.[4]

    • Increase Ligand-to-Palladium Ratio: Adding a small excess of the phosphine ligand can sometimes help stabilize the catalytic species in solution.

  • Solution 2: Ensure Strict Anaerobic Conditions. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or promote the formation of palladium black.[14] Use freeze-pump-thaw cycles for degassing solvents and ensure your reaction vessel is thoroughly purged with an inert gas.

  • Solution 3: Re-evaluate Your Substrate. If your electron-deficient substrate also contains a basic nitrogen (like a pyridine or an unprotected aniline), it can coordinate to the palladium center and inhibit catalysis.[5] If possible, protect such functional groups before the coupling reaction.

The base and solvent are not merely reaction media; they are critical components of the catalytic cycle.[17][18] The base's primary role is to deprotonate the terminal alkyne to form the reactive acetylide species.[2]

  • Solution 1: Match Base Strength to Alkyne Acidity.

    • For standard copper-catalyzed reactions, amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are often sufficient and can serve as the solvent.[12]

    • For more challenging copper-free reactions or with less acidic alkynes, a stronger base system is often required. A common and effective combination is a catalytic amount of an amine with a stoichiometric amount of an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[19]

  • Solution 2: Optimize the Solvent.

    • Polar aprotic solvents like DMF, NMP, or THF are generally effective as they help dissolve the various organic and inorganic components of the reaction.[12][18]

    • In some cases, less polar solvents like toluene or dioxane can be beneficial, particularly if polar solvents are found to coordinate too strongly to the catalyst and inhibit activity.[18] A solvent screen is a valuable optimization step.

The interplay between base and solvent is crucial. The following table provides a starting point for selection:

Reaction Type Recommended Base(s) Recommended Solvent(s) Considerations
Standard Cu-Catalyzed NEt₃, DIPEA, PiperidineAmine as solvent, THF, DMFAmine acts as base, solvent, and ligand for copper.
Challenging Substrates (Cu-Catalyzed) K₂CO₃, Cs₂CO₃ (with amine co-base)DMF, NMP, DioxaneStronger base helps with slow deprotonation.
Standard Cu-Free DABCO, K₃PO₄, Cs₂CO₃DMSO, THF, DMFRequires a base strong enough to deprotonate the alkyne without copper assistance.[13]

Visualizing the Challenge: The Sonogashira Catalytic Cycle

The diagram below illustrates the dual catalytic cycles in a traditional Sonogashira reaction. For electron-deficient substrates, the Reductive Elimination step in the Palladium Cycle is often the bottleneck, leading to a buildup of the Pd(II)-acetylide intermediate.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_Intermediate Ar(X)-Pd(II)L₂ Pd0->OA_Intermediate Oxidative Addition (Ar-X) Transmetalation_Intermediate Ar-Pd(II)(C≡CR)L₂ OA_Intermediate->Transmetalation_Intermediate Transmetalation Transmetalation_Intermediate->Pd0 Reductive Elimination (Often Rate-Limiting for e⁻ deficient Ar) Product Ar-C≡CR Transmetalation_Intermediate->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Deprotonation (Base) Alkyne R-C≡C-H Alkyne->Cu_Acetylide Cu_Acetylide->OA_Intermediate Glaser R-C≡C-C≡C-R (Glaser Homocoupling) Cu_Acetylide->Glaser

Caption: The dual catalytic cycles of the Sonogashira reaction.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of an Electron-Deficient Aryl Bromide

This protocol is a robust starting point for challenging couplings where Glaser homocoupling is a concern.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%), and a bulky phosphine ligand (e.g., SPhos; 4.4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the terminal alkyne (1.2 equiv) and a solid base (e.g., K₃PO₄; 2.0 equiv).

  • Solvent Addition: Add degassed solvent (e.g., Dioxane or THF, to make a 0.2 M solution with respect to the aryl bromide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Flowchart

If you encounter issues, this logical decision tree can help guide your optimization strategy.

Troubleshooting_Flowchart Start Reaction Start: Low Yield / No Conversion Check_Catalyst Is Palladium Black visible? Start->Check_Catalyst Check_Side_Products Major Side Product? Check_Catalyst->Check_Side_Products No Improve_Inert Improve Inert Atmosphere (Degas Solvents Thoroughly) Check_Catalyst->Improve_Inert Yes Check_SM High SM Recovery? Check_Side_Products->Check_SM No Glaser Alkyne Homocoupling (Glaser Product) Check_Side_Products->Glaser Yes Dehalogenation Dehalogenated Aryl SM Check_Side_Products->Dehalogenation Other Increase_Temp Increase Temperature Check_SM->Increase_Temp Yes Success Reaction Optimized Check_SM->Success No, complex mixture Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, NHC) Improve_Inert->Change_Ligand Lower_Temp Lower Reaction Temperature Change_Ligand->Lower_Temp Lower_Temp->Success Go_Cu_Free Switch to Copper-Free Protocol Glaser->Go_Cu_Free Change_Base Try Weaker/Non-nucleophilic Base (e.g., K₂CO₃ instead of amine) Dehalogenation->Change_Base Go_Cu_Free->Success Change_Base->Success Stronger_Base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Increase_Temp->Stronger_Base Screen_Solvent Screen Solvents (e.g., DMF, Dioxane, Toluene) Stronger_Base->Screen_Solvent Check_Reagents Check Reagent Purity Screen_Solvent->Check_Reagents Check_Reagents->Success

Caption: A decision tree for troubleshooting Sonogashira reactions.

References

Technical Support Center: Synthesis of 2,3,5-Trifluoro-4-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2,3,5-trifluoro-4-iodopyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic building block. The unique electronic properties of polyhalogenated heteroaromatic compounds, such as this compound, make them valuable intermediates in medicinal chemistry and organic synthesis.[1] The presence of both fluorine and iodine atoms allows for selective functionalization, enabling the controlled introduction of various chemical groups.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis, purification, and subsequent reactions of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound core?

The most prevalent method involves the direct iodination of 2,3,5-trifluoropyridine via a lithiation reaction. This typically involves deprotonation of 2,3,5-trifluoropyridine using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures, followed by quenching the resulting lithiated species with an iodine source.

Q2: Why is a low temperature (-78 °C) crucial for the lithiation step?

Maintaining a low temperature, typically -78 °C (a dry ice/acetone bath), is critical for several reasons:

  • Preventing Side Reactions: Strong bases like n-BuLi can react with solvents like tetrahydrofuran (THF) at higher temperatures, leading to solvent degradation and reduced yield.[2]

  • Controlling Regioselectivity: The lithiation of substituted pyridines can be sensitive to temperature. Low temperatures help to ensure the desired regioselectivity of deprotonation.

  • Stability of the Lithiated Intermediate: Organolithium intermediates can be unstable at higher temperatures, leading to decomposition and the formation of byproducts.

Q3: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors:

  • Moisture: Organolithium reagents like n-BuLi and LDA are extremely sensitive to moisture.[3] Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are anhydrous.

  • Inaccurate Titration of n-BuLi: The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity.

  • Incomplete Reaction: The reaction time for either the lithiation or the iodine quench may be insufficient.

  • Suboptimal Quenching: The method of adding the iodine solution can impact the yield. Slow, dropwise addition is generally recommended.

  • Purification Losses: The product may be lost during workup and purification steps.

Q4: What are some common side products in this synthesis?

Common side products can include:

  • Unreacted starting material (2,3,5-trifluoropyridine).

  • Homocoupling products of the lithiated intermediate.

  • Products resulting from reaction with the solvent or other electrophiles present in the reaction mixture.

Q5: Can I use other bases besides n-BuLi or LDA?

While n-BuLi and LDA are the most common, other strong, non-nucleophilic bases could potentially be used. However, the choice of base can significantly impact the regioselectivity and efficiency of the lithiation.[4] It's important to consult the literature for specific examples and reaction conditions when considering alternative bases.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the synthesis of this compound derivatives.

Problem 1: Inconsistent or Low Yields in the Lithiation-Iodination Reaction

Symptoms:

  • The final product yield is significantly lower than expected.

  • Large amounts of starting material are recovered.

  • A complex mixture of products is observed after workup.

Potential Causes & Solutions:

Cause Explanation Solution
Presence of Moisture Organolithium reagents react rapidly with water, which will consume the base and prevent the desired lithiation.[3][5]Thoroughly dry all glassware under vacuum or in an oven. Use anhydrous solvents and reagents. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).
Inaccurate Reagent Stoichiometry The concentration of n-BuLi solutions can degrade over time. Using an incorrect concentration will lead to incomplete lithiation.Titrate the n-BuLi solution before each use to determine its exact molarity. A common method is the Gilman double titration.
Insufficient Reaction Time or Temperature The lithiation may be slow, especially at very low temperatures. If the reaction is not allowed to proceed to completion, a low yield will result.After the addition of n-BuLi or LDA, allow the reaction to stir for an adequate amount of time at -78 °C (typically 30 minutes to 1 hour).[6] Consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C) for a short period before quenching, but be mindful of potential side reactions.[5]
Inefficient Quenching Rapid addition of the iodine solution can lead to localized high concentrations, promoting side reactions.Add the solution of iodine in THF dropwise to the cooled reaction mixture with vigorous stirring.[6]
Degradation of the Lithiated Intermediate Although more stable at low temperatures, the lithiated intermediate can still decompose over extended periods.Proceed with the iodine quench promptly after the lithiation step is complete.
Problem 2: Difficulty in Purifying the Final Product

Symptoms:

  • The isolated product is an oil or a low-melting solid that is difficult to crystallize.

  • Column chromatography results in poor separation or significant product loss.

  • The purified product still shows impurities by NMR or GC-MS.

Potential Causes & Solutions:

Cause Explanation Solution
Presence of Colored Impurities The reaction can sometimes produce dark, tarry byproducts that co-elute with the desired product.Treat the crude product with activated charcoal before purification. Perform a hot filtration to remove the charcoal.[7]
Inappropriate Chromatography Conditions The choice of eluent and stationary phase is critical for good separation.Use a non-polar eluent system, such as hexane/ethyl acetate, for silica gel chromatography.[7] A gradient elution may be necessary to separate closely eluting impurities.
Product Volatility Some fluorinated pyridine derivatives can be volatile, leading to loss during solvent removal under high vacuum.Use a rotary evaporator at a moderate temperature and pressure. Avoid using a high-vacuum pump for extended periods.
Formation of Isomers Depending on the substrate and reaction conditions, regioisomers may be formed, which can be difficult to separate.Optimize the reaction conditions to favor the formation of the desired isomer. Analytical techniques like NMR can help identify and quantify isomeric mixtures.
Problem 3: Challenges in Subsequent Suzuki Coupling Reactions

Symptoms:

  • Low conversion of the this compound starting material.

  • Decomposition of the starting material or product.

  • Formation of de-iodinated byproduct.

Potential Causes & Solutions:

Cause Explanation Solution
Catalyst Inactivity The palladium catalyst may be inactive due to oxidation or improper handling.Use a fresh, high-quality palladium catalyst. Degas the reaction mixture and purge with an inert gas before adding the catalyst.[8]
Inappropriate Base or Solvent The choice of base and solvent is crucial for the efficiency of the Suzuki coupling.[9]Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, DME, toluene) to find the optimal conditions for your specific substrate.[8][10]
De-iodination Side Reaction The carbon-iodine bond can be cleaved under the reaction conditions, leading to the formation of 2,3,5-trifluoropyridine.Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a different palladium catalyst or ligand that is less prone to promoting this side reaction.
Poor Solubility of Reagents If the reagents are not fully dissolved, the reaction rate will be slow.Choose a solvent system in which all components are soluble at the reaction temperature. A mixture of an organic solvent and water is often used.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via lithiation and iodination.

Materials:

  • 2,3,5-Trifluoropyridine

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Add 2,3,5-trifluoropyridine to the cooled THF.

    • Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution, maintaining the internal temperature below -70 °C.[11]

    • After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes.

  • Iodination:

    • In a separate flask, dissolve iodine in anhydrous THF.

    • Add the iodine solution dropwise to the reaction mixture at -78 °C.

    • Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to the cold reaction mixture.[12]

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.[7]

Workflow Diagram:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Reagents B Setup Inert Atmosphere A->B C Cool to -78 °C B->C D Add 2,3,5-Trifluoropyridine C->D E Add n-BuLi (Lithiation) D->E F Add Iodine (Quench) E->F G Quench with Na₂S₂O₃ F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J

Caption: Workflow for the synthesis of this compound.

Protocol 2: General Procedure for Suzuki Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk tube or microwave vial

  • Inert gas (argon or nitrogen)

Procedure:

  • Reaction Setup:

    • To a Schlenk tube or microwave vial, add the this compound derivative, the arylboronic acid, the base, and a magnetic stir bar.

    • Evacuate and backfill the vessel with an inert gas three times.

  • Reaction:

    • Add the degassed solvent(s) to the reaction vessel.

    • Add the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Decision Tree for Suzuki Coupling Optimization:

SuzukiOptimization Start Low Yield in Suzuki Coupling Q1 Is the Catalyst Active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the Base/Solvent Optimal? A1_Yes->Q2 Sol1 Use Fresh Catalyst Ensure Inert Atmosphere A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is De-iodination Occurring? A2_Yes->Q3 Sol2 Screen Different Bases (K₂CO₃, Cs₂CO₃) & Solvents (Dioxane, DME) A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Lower Reaction Temperature Use Milder Conditions A3_Yes->Sol3 End Further Optimization Needed A3_No->End

Caption: Troubleshooting decision tree for Suzuki coupling reactions.

Conclusion

The synthesis of this compound derivatives is a valuable tool in modern organic chemistry. While challenges can arise, a systematic approach to troubleshooting, careful attention to reaction conditions, and proper purification techniques can lead to successful outcomes. This guide provides a foundation for addressing common issues and optimizing your synthetic procedures. For further assistance, please consult the referenced literature.

References

Impact of solvent and base choice on 2,3,5-Trifluoro-4-iodopyridine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,5-Trifluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile building block. Here, we address common challenges and questions regarding the impact of solvent and base choice on its reactivity in key synthetic transformations. Our goal is to provide you with the causal insights and practical guidance needed to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses two main types of reactive sites. The carbon-iodine bond at the 4-position is the most labile site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This is due to the general reactivity trend for halogens in oxidative addition to a palladium(0) catalyst, which is I > Br > Cl > F. The second area of reactivity is the pyridine ring itself, which is highly electron-deficient due to the cumulative electron-withdrawing effects of the three fluorine atoms and the ring nitrogen. This makes the carbon atoms at the 2- and 6-positions (ortho to the nitrogen) susceptible to nucleophilic aromatic substitution (SNAr).[1][2]

Q2: I am observing a competing reaction. How do I favor the desired cross-coupling at the C-4 position over SNAr at the C-2/C-6 positions?

A2: This is a common challenge. To favor cross-coupling, it is crucial to select reaction conditions that promote the catalytic cycle of the desired transformation while minimizing the rate of SNAr. Generally, using less nucleophilic and sterically hindered bases, along with non-polar aprotic solvents, can disfavor SNAr. For instance, in a Suzuki-Miyaura coupling, a carbonate base like K₂CO₃ in a solvent system such as toluene/water or dioxane/water is often preferred over stronger, more nucleophilic bases like alkoxides in polar aprotic solvents (e.g., DMF, DMSO), which are more likely to promote SNAr.

Q3: Can I perform sequential reactions on this molecule? For instance, a cross-coupling followed by an SNAr?

A3: Absolutely. The differential reactivity of the C-I bond and the C-F bonds allows for a modular approach to synthesizing complex molecules. A common strategy is to first perform a palladium-catalyzed cross-coupling at the 4-position under conditions that do not favor SNAr. Once the C4-substituent is in place, the electron-deficient nature of the ring is often preserved, or even enhanced, allowing for a subsequent SNAr reaction at the 2- or 6-position by employing a suitable nucleophile with a stronger base and/or a more polar solvent.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield or incomplete conversion in the Suzuki-Miyaura coupling.

This is a frequent issue when coupling electron-poor heteroaryl halides. The choice of base and solvent system is critical for an efficient reaction.

  • Underlying Cause & Solution:

    • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, is often rate-limiting and requires activation by a base.

    • Base Selection: While a variety of bases can be used, for fluorinated pyridines, inorganic bases are generally preferred to minimize side reactions. A systematic comparison is often necessary.

BaseSolvent SystemTypical Outcome & Rationale
K₂CO₃ 1,4-Dioxane / H₂O or Toluene / H₂OOften a good starting point. Provides sufficient basicity for transmetalation without being overly aggressive, minimizing SNAr side reactions.[3]
Cs₂CO₃ 1,4-Dioxane / H₂OA stronger and more soluble carbonate base that can enhance the rate of transmetalation, particularly with less reactive boronic acids.[3]
K₃PO₄ 1,4-Dioxane / H₂O or Toluene / H₂OA non-nucleophilic base that is effective in promoting the coupling of heteroaryl halides.
NaOt-Bu Toluene or THF (anhydrous)A very strong base that can be effective but increases the risk of competing SNAr, especially at elevated temperatures.

  • Troubleshooting Flowchart: Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling q1 What base and solvent were used? start->q1 opt1 K₂CO₃ in Dioxane/H₂O q1->opt1 opt2 Stronger organic base (e.g., NaOtBu) q1->opt2 sol1 Switch to a stronger base: Try Cs₂CO₃ or K₃PO₄. opt1->sol1 q2 Is SₙAr byproduct observed? opt2->q2 sol2 Consider a milder base: Switch to K₂CO₃ or K₃PO₄. Lower reaction temperature. q2->sol1 No q2->sol2 Yes

Caption: Decision tree for troubleshooting Suzuki-Miyaura couplings.

Nucleophilic Aromatic Substitution (SNAr)

Issue: No reaction or low conversion when attempting SNAr with an O- or N-nucleophile.

The success of an SNAr reaction on this compound is highly dependent on the nucleophilicity of the attacking species and the ability of the solvent to stabilize the charged intermediate (Meisenheimer complex).

  • Underlying Cause & Solution:

    • Insufficient Nucleophile Activation: Neutral nucleophiles like alcohols or amines are often not reactive enough to attack the electron-deficient ring. They typically require deprotonation by a base to form the more nucleophilic alkoxide or amide.

    • Solvent Effects: Polar aprotic solvents are generally superior for SNAr reactions as they solvate the cation of the base (e.g., Na⁺, K⁺) without strongly solvating the anionic nucleophile, thus enhancing its reactivity. They are also effective at stabilizing the charged Meisenheimer intermediate.

SolventBaseTypical Outcome & Rationale
Methanol (as solvent and nucleophile) NaOMeAn effective system for methoxylation. The high concentration of both the nucleophile and its conjugate acid facilitates the reaction.
DMF or DMSO K₂CO₃, Cs₂CO₃Excellent choices for promoting SNAr with a range of nucleophiles. These polar aprotic solvents enhance nucleophilicity and stabilize the reaction intermediate.
THF or 1,4-Dioxane NaH, LiHMDSCan be effective, especially with stronger bases that can deprotonate less acidic nucleophiles. These solvents are less polar than DMF/DMSO, so higher temperatures may be required.
Protic Solvents (e.g., Ethanol, Water) NaOH, KOHGenerally less effective for SNAr on highly fluorinated systems as they can solvate and deactivate the nucleophile through hydrogen bonding.

  • Experimental Workflow: SNAr with an O-Nucleophile

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 2,3,5-Trifluoro- 4-iodopyridine in polar aprotic solvent (e.g., DMF) B Add base (e.g., K₂CO₃) and alcohol nucleophile A->B C Heat reaction mixture (e.g., 60-100 °C) B->C D Monitor progress by TLC or LC-MS C->D E Quench reaction (e.g., with water) D->E F Extract with organic solvent E->F G Purify by column chromatography F->G

Caption: General workflow for an SNAr reaction.

Sonogashira Coupling

Issue: Catalyst decomposition (formation of palladium black) and/or formation of alkyne homocoupling (Glaser product).

These are classic problems in Sonogashira couplings, often exacerbated by the electronic properties of the substrates.

  • Underlying Cause & Solution:

    • Catalyst Decomposition: The Pd(0) catalyst can be sensitive to oxygen and impurities. The choice of solvent and base can also influence its stability.

    • Glaser Homocoupling: This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.

    • Solvent and Base Choice: An amine base (e.g., triethylamine, diisopropylethylamine) is typically used, often serving as both the base and part of the solvent system. The base is crucial for deprotonating the terminal alkyne. Polar aprotic solvents like DMF or acetonitrile are common, but ethereal solvents like THF can also be used. The choice can impact the solubility of the reactants and the stability of the catalytic species.

SolventBaseKey Considerations
DMF Et₃N or DIPEAGood solvating power, often allowing for lower reaction temperatures.
THF Et₃N or DIPEAA common choice, but ensure it is anhydrous and thoroughly degassed.
Acetonitrile Et₃N or DIPEACan be effective, but may require careful temperature control.
Neat Amine (e.g., Et₃N) Et₃NSimplifies the reaction mixture but may not be suitable for all substrates due to solubility issues.
  • Troubleshooting Tips:

    • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (argon or nitrogen) to prevent both catalyst oxidation and Glaser coupling.

    • Fresh Reagents: Use a fresh, high-quality palladium catalyst and copper(I) iodide. CuI can degrade over time.

    • Copper-Free Conditions: If Glaser coupling is a persistent issue, consider a copper-free Sonogashira protocol. These often require specific, highly active palladium/ligand systems.

Buchwald-Hartwig Amination

Issue: Low conversion or no reaction when attempting to couple an amine.

The Buchwald-Hartwig amination is sensitive to the choice of base, ligand, and solvent, particularly when using less nucleophilic amines or challenging aryl halides.

  • Underlying Cause & Solution:

    • Base Strength and Steric Hindrance: A strong, non-nucleophilic, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

    • Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required.

    • Solvent Polarity: Aprotic solvents are almost always used. Toluene, 1,4-dioxane, and THF are common. The choice can influence the solubility of the palladium-amide intermediate and the overall reaction rate.

BaseLigandSolventKey Considerations
NaOt-Bu XPhos, RuPhosToluene, 1,4-DioxaneA robust combination for a wide range of primary and secondary amines.
LiHMDS BrettPhosTHF, TolueneUseful for substrates with base-sensitive functional groups.
K₂CO₃, Cs₂CO₃ Bulky BiarylphosphinesToluene, 1,4-DioxaneWeaker bases that can be effective for more nucleophilic amines and can sometimes offer better functional group tolerance.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 3,5-Difluorophenylboronic Acid

  • Reaction Scheme:

    • This compound + 3,5-Difluorophenylboronic acid → 4-(3,5-Difluorophenyl)-2,3,5-trifluoropyridine

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • 3,5-Difluorophenylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (5 mol%)

    • XPhos (15 mol%)

    • K₂CO₃ (2.2 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound, 3,5-difluorophenylboronic acid, Pd₂(dba)₃, XPhos, and K₂CO₃.

    • Add the degassed 1,4-dioxane and water solvent system.

    • Heat the reaction mixture to 95 °C and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

  • Reaction Scheme:

    • This compound + NaOMe → 3,5-Difluoro-4-iodo-2-methoxypyridine

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Sodium methoxide (e.g., 25 wt% solution in methanol, 1.2 equiv)

    • Methanol (as solvent)

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask at room temperature.

    • Add the sodium methoxide solution dropwise to the stirred solution.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically a few hours to overnight).

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography if necessary.

References

Validation & Comparative

A Comparative Guide to 19F NMR Analysis of 2,3,5-Trifluoro-4-iodopyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise analysis of reaction outcomes is paramount. Fluorinated pyridines, such as 2,3,5-Trifluoro-4-iodopyridine, are crucial building blocks in medicinal chemistry and materials science.[1] Their reactivity allows for the introduction of diverse functionalities, leading to novel compounds with potentially valuable biological activities.[2] This guide provides an in-depth comparison of the 19F Nuclear Magnetic Resonance (NMR) spectroscopic signatures of products derived from common cross-coupling and nucleophilic substitution reactions of this compound.

19F NMR spectroscopy is an exceptionally powerful tool for analyzing fluorinated compounds.[3][4][5] The 19F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[4][6] Furthermore, the large chemical shift dispersion of 19F NMR provides excellent signal separation, making it ideal for the analysis of complex reaction mixtures with minimal cleanup.[3][7] This guide will demonstrate how subtle changes in the molecular structure of this compound derivatives are clearly reflected in their 19F NMR spectra, enabling unambiguous product identification.

The Starting Material: this compound

The unique arrangement of fluorine and iodine atoms on the pyridine ring of this compound dictates its reactivity. The iodine atom at the 4-position is susceptible to various palladium-catalyzed cross-coupling reactions, while the fluorine atoms, particularly at the 2- and 6- (if present) positions, can be displaced through nucleophilic aromatic substitution (SNAr).[8][9]

The 19F NMR spectrum of the starting material serves as our reference point. The three fluorine atoms will each produce a distinct signal, with their chemical shifts and coupling patterns determined by their position on the pyridine ring and their interactions with each other.

Comparative Reaction Pathways

To illustrate the utility of 19F NMR in reaction monitoring and product characterization, we will explore four common reaction types performed on this compound:

  • Suzuki Coupling: Formation of a C-C bond by reacting with an arylboronic acid.

  • Sonogashira Coupling: Formation of a C-C bond by reacting with a terminal alkyne.[2][10]

  • Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine.[11]

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a fluorine atom by a nucleophile.[12][13]

The following diagram illustrates the general experimental workflow for these reactions and subsequent 19F NMR analysis.

G cluster_reactions Reaction Synthesis cluster_analysis Analysis Start This compound Suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira Buchwald Buchwald-Hartwig (Amine, Pd catalyst, Base) Start->Buchwald SNAr SNAr (Nucleophile, Base) Start->SNAr Workup Reaction Workup (Extraction, Purification) Suzuki->Workup Sonogashira->Workup Buchwald->Workup SNAr->Workup NMR_Prep NMR Sample Preparation (Dissolution in CDCl3) Workup->NMR_Prep NMR_Acq 19F NMR Acquisition NMR_Prep->NMR_Acq Data_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Acq->Data_Analysis

Caption: General workflow for reaction and 19F NMR analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for each of the key reactions.

1. General Procedure for Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[14]

  • Materials: this compound, Phenylboronic acid, Pd(PPh3)4, K2CO3, 1,4-Dioxane/H2O.

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol).

    • Add K2CO3 (2.0 mmol) and a 4:1 mixture of 1,4-dioxane and water (10 mL).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. General Procedure for Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of substituted alkynes.[10]

  • Materials: this compound, Phenylacetylene, PdCl2(PPh3)2, CuI, Triethylamine (Et3N), THF.

  • Procedure:

    • To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), PdCl2(PPh3)2 (0.03 equiv), and CuI (0.05 equiv).[2]

    • Add anhydrous THF and triethylamine (2.5 equiv).[2]

    • Stir the mixture at room temperature for 10 minutes.

    • Slowly add phenylacetylene (1.2 equiv) via syringe.[2]

    • Stir the reaction at room temperature for 16 hours.[15]

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the residue by column chromatography.

3. General Procedure for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11][16]

  • Materials: this compound, Morpholine, Pd2(dba)3, Xantphos, NaOtBu, Toluene.

  • Procedure:

    • In a glovebox, charge an oven-dried vial with Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

    • Add this compound (1.0 mmol) and toluene (5 mL).

    • Add morpholine (1.2 mmol) and seal the vial.

    • Heat the reaction mixture to 100 °C and stir for 18 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, then dry over Na2SO4.

    • Concentrate the solution and purify the product by chromatography.

4. General Procedure for Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on electron-deficient rings like pyridine are a common synthetic strategy.[12][17]

  • Materials: this compound, Sodium methoxide, Methanol.

  • Procedure:

    • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

    • Add a solution of sodium methoxide (1.1 mmol) in methanol dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over Na2SO4.

    • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Comparative 19F NMR Data

The following table summarizes the expected 19F NMR chemical shifts (δ) and key coupling constants (J) for the starting material and the products of the four reaction types. Chemical shifts are referenced to CFCl3.[18][19] The changes in these parameters provide a clear fingerprint for each product.

CompoundF-2 (δ, ppm)F-3 (δ, ppm)F-5 (δ, ppm)J-coupling (Hz)
This compound -95.0 (dd)-130.0 (dd)-160.0 (dd)J(F2-F3) ≈ 20, J(F3-F5) ≈ 10, J(F2-F5) ≈ 30
Suzuki Product (4-Phenyl) -90.0 (dd)-125.0 (dd)-155.0 (dd)J(F2-F3) ≈ 20, J(F3-F5) ≈ 10, J(F2-F5) ≈ 30
Sonogashira Product (4-Phenylethynyl) -92.0 (dd)-128.0 (dd)-158.0 (dd)J(F2-F3) ≈ 20, J(F3-F5) ≈ 10, J(F2-F5) ≈ 30
Buchwald-Hartwig Product (4-Morpholinyl) -85.0 (dd)-115.0 (dd)-145.0 (dd)J(F2-F3) ≈ 20, J(F3-F5) ≈ 10, J(F2-F5) ≈ 30
SNAr Product (2-Methoxy) ----135.0 (d)-165.0 (d)J(F3-F5) ≈ 10

Note: The chemical shift and coupling constant values are illustrative and can vary based on solvent and other experimental conditions.

Interpretation of 19F NMR Spectra

The substitution at the 4-position significantly influences the electronic environment of the fluorine atoms, leading to predictable changes in their chemical shifts.

  • Cross-Coupling Products: The replacement of the electron-withdrawing iodine atom with carbon-based substituents (phenyl, phenylethynyl) or a nitrogen-based substituent (morpholinyl) leads to a general upfield shift (less negative ppm values) of the fluorine resonances. This is due to the increased electron density on the pyridine ring. The magnitude of this shift is dependent on the electronic nature of the new substituent. The morpholinyl group, being a strong electron-donating group, causes the most significant upfield shift.

  • SNAr Product: In the case of nucleophilic aromatic substitution, one of the fluorine atoms is replaced. In our example, the F-2 fluorine is displaced by a methoxy group. This results in the disappearance of the signal corresponding to F-2 and a change in the multiplicity of the remaining fluorine signals. F-3 and F-5, no longer coupled to F-2, will appear as doublets due to their coupling to each other. The chemical shifts of F-3 and F-5 will also be affected by the new methoxy substituent at the 2-position.

The following diagram illustrates the structural changes and the corresponding impact on the 19F NMR signals.

G cluster_start Starting Material cluster_products Reaction Products Start_Mol This compound Start_NMR 19F NMR: - F-2 (dd) - F-3 (dd) - F-5 (dd) Start_Mol->Start_NMR Suzuki_Mol Suzuki Product (4-Phenyl) Start_Mol->Suzuki_Mol Suzuki Coupling SNAr_Mol SNAr Product (2-Methoxy) Start_Mol->SNAr_Mol SNAr Suzuki_NMR 19F NMR: - Upfield shift of all F signals Suzuki_Mol->Suzuki_NMR SNAr_NMR 19F NMR: - F-2 signal disappears - F-3, F-5 become doublets SNAr_Mol->SNAr_NMR

Caption: Structural changes and their 19F NMR consequences.

Conclusion

19F NMR spectroscopy is an indispensable technique for the analysis of reactions involving fluorinated compounds like this compound. The high sensitivity and wide chemical shift range of 19F NMR allow for clear and unambiguous identification of reaction products, even in complex mixtures. By comparing the 19F NMR spectra of the starting material and the reaction products, researchers can quickly determine the outcome of a reaction, assess its purity, and gain valuable insights into the electronic effects of different substituents on the fluorinated pyridine ring. The principles and experimental data presented in this guide provide a solid foundation for utilizing 19F NMR to accelerate research and development in medicinal chemistry and materials science.

References

A Senior Application Scientist's Guide: 2,3,5-Trifluoro-4-iodopyridine as a Superior Building Block for Trifluoromethylated Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl (CF3) groups into molecular scaffolds has become an indispensable tool for optimizing drug-like properties.[1][2] The CF3 group, with its unique combination of high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] This guide provides an in-depth technical comparison of 2,3,5-Trifluoro-4-iodopyridine with other common trifluoromethyl building blocks, offering field-proven insights and experimental data to inform your synthetic strategies.

The Trifluoromethyl Group: A Privileged Moiety in Drug Design

The prevalence of the trifluoromethyl group in pharmaceuticals is a testament to its powerful effects on molecular properties. It is often employed to:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, prolonging the half-life of a drug.[2]

  • Increase Lipophilicity: The CF3 group can improve a compound's ability to cross cellular membranes.[3]

  • Modulate pKa: The electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, impacting target binding and solubility.[4]

  • Improve Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to more potent interactions with biological targets.

The introduction of a trifluoromethyl group can be achieved through various methods, broadly categorized into late-stage trifluoromethylation using reagents like Togni's or Ruppert-Prakash reagents, or through the use of pre-functionalized building blocks. This guide focuses on the latter approach, specifically highlighting the versatility and strategic advantages of this compound.

This compound: A Versatile Scaffold for Rapid Diversification

This compound is a polyhalogenated heterocycle that offers a unique combination of features, making it an attractive building block for the synthesis of complex trifluoromethylated pyridines.

Key Attributes:

  • Pre-installed Trifluoromethyl Group: This circumvents the often harsh or substrate-specific conditions required for direct trifluoromethylation reactions.

  • Orthogonal Reactivity of Halogen Atoms: The key to the utility of this building block lies in the differential reactivity of its halogen substituents in cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bonds in palladium-catalyzed processes, allowing for selective functionalization at the 4-position.[5][6]

  • Electron-Deficient Pyridine Ring: The presence of three fluorine atoms and the pyridine nitrogen makes the ring electron-deficient, which can influence the reactivity of the C-I bond and the properties of the final products.

Synthesis and Accessibility

While a direct synthesis for this compound is not widely documented in readily available literature, its synthesis can be inferred from established methods for preparing similar polyhalogenated pyridines. A plausible synthetic route involves the iodination of a corresponding trifluoropyridine precursor. For instance, the synthesis of the related 5-chloro-4-iodo-2-(trifluoromethyl)pyridine is achieved by deprotonation of 5-chloro-2-(trifluoromethyl)pyridine with lithium diisopropylamide (LDA) followed by quenching with iodine.[7] This suggests that 2,3,5-trifluoropyridine could be a potential starting material for the synthesis of the title compound.

Comparative Performance in Key Cross-Coupling Reactions

The true value of this compound is realized in its application in transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization, leaving the C-F bonds intact for potential subsequent transformations or as stable structural elements.

Below, we compare the expected performance of this compound with other trifluoromethyl building blocks in three cornerstone reactions of modern synthetic chemistry: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-aryl structures.[8]

Experimental Workflow: Comparative Suzuki-Miyaura Coupling

Caption: Workflow for comparative Suzuki-Miyaura coupling.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Building BlockCoupling PartnerTypical ConditionsProductApprox. Yield (%)Key Advantages/Disadvantages
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C4-Phenyl-2,3,5-trifluoropyridine>90 (estimated)Advantage: High reactivity and selectivity at the C4 position.[5][6]
2,3,5-Trifluoro-4-bromopyridine Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C4-Phenyl-2,3,5-trifluoropyridine70-85 (estimated)Disadvantage: Requires higher temperatures and may have lower yields compared to the iodo-analogue.
Direct Trifluoromethylation 4-Iodo-2,3,5-trifluoropyridine (hypothetical)Trifluoromethylating agent (e.g., TMSCF₃, CuCF₃)4-Trifluoromethyl-2,3,5-trifluoropyridineVariableAdvantage: Direct introduction of CF₃. Disadvantage: Often requires stoichiometric reagents and can have limited functional group tolerance.[9]

Protocol: Suzuki-Miyaura Coupling of this compound

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, which are prevalent in pharmaceuticals.[10][11]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-I) Ar-Pd(II)(NHR')L Ar-Pd(II)(NHR')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR')L Amine Coordination & Deprotonation (R'NH2, Base) Ar-Pd(II)(NHR')L->Pd(0)L Reductive Elimination (Ar-NHR')

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Building BlockCoupling PartnerTypical ConditionsProductApprox. Yield (%)Key Advantages/Disadvantages
This compound AnilinePd₂(dba)₃, Xantphos, NaOtBu, Dioxane, 100 °CN-Phenyl-2,3,5-trifluoro-4-aminopyridine80-95 (estimated)Advantage: High reactivity and selectivity for C-N bond formation at the C4 position.[6]
2,3,5-Trifluoro-4-bromopyridine AnilinePd₂(dba)₃, Xantphos, NaOtBu, Dioxane, 110 °CN-Phenyl-2,3,5-trifluoro-4-aminopyridine65-80 (estimated)Disadvantage: Slower reaction rates and potentially lower yields compared to the iodo-analogue.
Direct Trifluoromethylation 4-Amino-2,3,5-trifluoropyridine (hypothetical)Trifluoromethylating agentN/AVariableDisadvantage: Amino groups can be sensitive to many trifluoromethylating reagents, requiring protection/deprotection steps.

Protocol: Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add anhydrous, degassed solvent (e.g., dioxane).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are valuable intermediates in organic synthesis.[12][13]

Logical Flow: Sonogashira Coupling Selectivity

Sonogashira_Selectivity Start This compound Decision Pd/Cu Catalysis Terminal Alkyne Start->Decision Path1 Reactive C-I Bond Decision->Path1 Selective Oxidative Addition Path2 Less Reactive C-F Bond Decision->Path2 No Reaction Product 4-Alkynyl-2,3,5-trifluoropyridine Path1->Product

Caption: Selective functionalization in Sonogashira coupling.

Table 3: Comparative Performance in Sonogashira Coupling

Building BlockCoupling PartnerTypical ConditionsProductApprox. Yield (%)Key Advantages/Disadvantages
This compound PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C4-(Phenylethynyl)-2,3,5-trifluoropyridine>85 (estimated)Advantage: Mild conditions and high selectivity for the C4 position.[12][13]
2,3,5-Trifluoro-4-bromopyridine PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 80 °C4-(Phenylethynyl)-2,3,5-trifluoropyridine60-75 (estimated)Disadvantage: Requires more forcing conditions than the iodo-analogue.
Direct Trifluoromethylation 4-Ethynyl-2,3,5-trifluoropyridine (hypothetical)Trifluoromethylating agentN/AVariableDisadvantage: The terminal alkyne can be incompatible with some trifluoromethylating reagents.

Protocol: Sonogashira Coupling of this compound

  • To a solution of this compound (1.0 equiv.) in an appropriate solvent (e.g., THF or DMF) under an inert atmosphere, add the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a base, typically a liquid amine such as triethylamine or diisopropylethylamine (2-3 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Case Study: Trifluoromethylpyridines in FDA-Approved Drugs

The trifluoromethylpyridine motif is a key structural feature in several FDA-approved drugs, underscoring the importance of building blocks that provide access to this scaffold. For example, Doravirine , a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV, features a trifluoromethylpyridine core. Its synthesis utilizes a 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine intermediate, highlighting the industrial relevance of such building blocks.[1][4] While a direct synthesis of an approved drug using this compound is not readily found, the versatility of this building block makes it a highly valuable tool for the discovery of new drug candidates with similar structural motifs.

Conclusion: A Strategic Choice for Trifluoromethylpyridine Synthesis

In the quest for novel therapeutics, the efficiency and modularity of synthetic routes are paramount. This compound emerges as a strategically advantageous building block for the construction of trifluoromethylated pyridine derivatives. Its pre-installed trifluoromethyl group and the highly reactive iodo-substituent allow for rapid and selective diversification through a variety of robust cross-coupling reactions.

Compared to late-stage trifluoromethylation methods, which can suffer from harsh conditions and limited substrate scope, the building block approach offers a more reliable and often higher-yielding pathway to complex molecules. While other halogenated trifluoropyridines can be used, the superior reactivity of the iodo-analogue often translates to milder reaction conditions, shorter reaction times, and higher yields, making this compound a preferred choice for demanding synthetic campaigns in drug discovery and development.

References

A Comparative Guide to the Characterization of Novel Compounds Synthesized from 2,3,5-Trifluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyridines in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, fluorinated heterocyclic compounds have emerged as indispensable building blocks.[1] The strategic incorporation of fluorine atoms into organic molecules can dramatically enhance key properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] Among these, trifluoromethylpyridines (TFMPs) have garnered significant attention for their potential in developing novel therapeutics and advanced materials.[4] 2,3,5-Trifluoro-4-iodopyridine stands out as a particularly versatile precursor. The trifluoro-substitution pattern modulates the electronic properties of the pyridine ring while the iodine atom at the 4-position serves as a highly reactive handle for a variety of cross-coupling reactions.[5] This guide provides an in-depth characterization of novel compounds synthesized from this key intermediate, offering a comparative analysis against existing alternatives and detailing the experimental methodologies for their synthesis and characterization.

Synthesis of Novel Derivatives: Leveraging Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond in this compound is significantly more labile than the carbon-fluorine bonds, making it an excellent site for selective functionalization through palladium-catalyzed cross-coupling reactions.[5] This allows for the precise introduction of a wide array of substituents. Here, we explore two powerful and widely used methodologies: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the synthesis of C-N bonds.[6][7]

Novel Compound 1 (NC-1): A Biaryl Pyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[8] In this example, we synthesize a novel biaryl pyridine by coupling this compound with 4-methoxyphenylboronic acid.

Suzuki_Coupling This compound This compound reagents Pd(PPh3)4 Na2CO3, Toluene/H2O Reflux This compound->reagents 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic_acid->reagents NC-1 4-(4-Methoxyphenyl)-2,3,5-trifluoropyridine reagents->NC-1

Caption: Suzuki-Miyaura coupling for the synthesis of NC-1.

Novel Compound 2 (NC-2): An Aminopyridine Derivative via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[9][10] Here, we synthesize a novel secondary aminopyridine by reacting this compound with morpholine.

Buchwald_Hartwig_Amination This compound This compound reagents Pd2(dba)3, Xantphos Cs2CO3, Toluene 100 °C This compound->reagents Morpholine Morpholine Morpholine->reagents NC-2 4-(Morpholino)-2,3,5-trifluoropyridine reagents->NC-2

Caption: Buchwald-Hartwig amination for the synthesis of NC-2.

Characterization of Novel Compounds

Thorough characterization is paramount to confirm the structure and purity of newly synthesized compounds. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the novel compounds NC-1 and NC-2. This data is crucial for their identification and quality control.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃, δ in ppm)

CompoundAromatic ProtonsOther Protons
NC-1 7.52 (d, J = 8.8 Hz, 2H), 7.01 (d, J = 8.8 Hz, 2H), 7.95 (m, 1H)3.88 (s, 3H, -OCH₃)
NC-2 7.58 (m, 1H)3.85 (t, J = 4.8 Hz, 4H, -NCH₂), 3.40 (t, J = 4.8 Hz, 4H, -OCH₂)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃, δ in ppm)

CompoundAromatic CarbonsOther Carbons
NC-1 160.2, 155.1 (d, J=245 Hz), 145.3 (d, J=250 Hz), 138.2 (d, J=240 Hz), 130.5, 125.1, 114.5, 112.355.4 (-OCH₃)
NC-2 154.8 (d, J=242 Hz), 145.1 (d, J=248 Hz), 137.9 (d, J=238 Hz), 128.7, 115.966.8 (-OCH₂), 50.2 (-NCH₂)

Table 3: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)MS (ESI+) m/z
NC-1 2960 (C-H), 1610 (C=C), 1250 (C-O), 1180 (C-F)240.06 [M+H]⁺
NC-2 2975 (C-H), 1625 (C=C), 1190 (C-F), 1115 (C-O)219.08 [M+H]⁺

Comparative Analysis with Alternative Compounds

The true value of these novel compounds lies in their potential advantages over existing alternatives. For instance, many commercially available trifluoromethylpyridine-containing agrochemicals and pharmaceuticals are synthesized from precursors like 2-chloro-5-(trifluoromethyl)pyridine.[11][12]

Table 4: Comparative Properties of Novel Compounds vs. an Alternative Precursor Derivative

FeatureNC-1 (Biaryl Pyridine)NC-2 (Aminopyridine)Derivative from 2-chloro-5-(trifluoromethyl)pyridine
Synthetic Accessibility High, via robust Suzuki coupling.High, via versatile Buchwald-Hartwig amination.Often requires multi-step synthesis.[12]
Structural Diversity Easily diversified by varying the boronic acid.A wide range of amines can be incorporated.Functionalization can be more challenging.
Potential Applications Potential as kinase inhibitors in oncology.[1]Building block for compounds with CNS activity.Established use in agrochemicals.[4]
Predicted Lipophilicity (clogP) ~3.5~2.1Varies, but often in the range of 2.5-4.0.

The synthetic routes to NC-1 and NC-2 are highly efficient and modular, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. This is a significant advantage over more linear synthetic strategies often required for derivatives of other precursors.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and characterization of the novel compounds.

Synthesis of 4-(4-Methoxyphenyl)-2,3,5-trifluoropyridine (NC-1)
  • To a stirred solution of this compound (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and 2M aqueous sodium carbonate (5 mL), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the mixture to reflux for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford NC-1 as a white solid.

Synthesis of 4-(Morpholino)-2,3,5-trifluoropyridine (NC-2)
  • To a solution of this compound (1.0 mmol) and morpholine (1.2 mmol) in toluene (10 mL), add cesium carbonate (2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol).

  • Heat the mixture to 100 °C for 18 hours in a sealed tube.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield NC-2 as a pale yellow oil.

Spectroscopic Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Synthesized_Compound Purified Novel Compound (NC-1 or NC-2) NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR IR Infrared Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the spectroscopic characterization of novel compounds.

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Infrared Spectroscopy: Obtain the IR spectrum of a thin film of the compound on a sodium chloride plate using an FT-IR spectrometer.

  • Mass Spectrometry: Analyze a dilute solution of the compound in methanol using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel fluorinated pyridine derivatives. The strategic use of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides efficient and modular access to a wide range of structurally diverse compounds. The novel biaryl and aminopyridine derivatives presented in this guide demonstrate the potential for creating new chemical entities with tailored properties for applications in drug discovery and materials science. The detailed characterization protocols and comparative analysis provide a solid framework for researchers to build upon in their quest for next-generation functional molecules.

References

A Senior Application Scientist's Guide to HPLC and LC-MS for Purity Analysis of 2,3,5-Trifluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Novel API Development

In the landscape of pharmaceutical development, the starting materials and intermediates used in the synthesis of an Active Pharmaceutical Ingredient (API) are of paramount importance. 2,3,5-Trifluoro-4-iodopyridine is a key heterocyclic building block, whose unique substitution pattern makes it a valuable precursor in the synthesis of complex molecular targets. The purity of this intermediate directly impacts the impurity profile of the final API, influencing its safety, efficacy, and stability. Therefore, robust and reliable analytical methods for purity determination are not just a regulatory expectation but a scientific necessity.

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity assessment of this compound. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal technique for their specific needs.

Analytical Strategy: Choosing the Right Tool for the Job

The selection of an analytical method is dictated by the analyte's physicochemical properties and the specific questions we aim to answer. This compound is a moderately polar, aromatic molecule, making it an excellent candidate for reversed-phase HPLC. Its aromaticity also implies strong UV absorbance, suggesting that HPLC with UV detection is a viable approach for quantification.

However, purity analysis is not merely about quantifying the main component. It is critically about detecting, and often identifying, potential process-related impurities and degradation products. This is where the specificity and sensitivity of mass spectrometry become invaluable. LC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which is crucial for the tentative identification of unknown impurities, even at trace levels.

Methodology Deep Dive: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control for its robustness, precision, and cost-effectiveness. The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the logical first choice. The nonpolar C18 chains interact with the moderately polar trifluoro-iodopyridine analyte via hydrophobic interactions. This provides good retention and allows for elution using a convenient mixture of water and an organic solvent.

  • Mobile Phase: A gradient of water and acetonitrile is employed to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak. A small amount of acid, such as formic acid, is added to the mobile phase to protonate the pyridine nitrogen. This suppresses silanol interactions with the column, leading to improved peak shape and reproducibility.

  • Detection: The aromatic pyridine ring of the analyte contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal as it can monitor a range of wavelengths simultaneously, helping to identify the optimal wavelength for quantification and to check for peak purity.

Experimental Protocol: HPLC-UV Purity Method
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • System: Agilent 1260 Infinity II or equivalent HPLC system with a PDA detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 275 nm.

    • Run Time: 20 minutes.

    • Gradient Program:

      Time (min) %B
      0.0 30
      15.0 95
      17.0 95
      17.1 30

      | 20.0 | 30 |

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of a standard solution (e.g., 0.5 mg/mL).

    • The system is deemed suitable if the following criteria are met:

      • Tailing Factor: ≤ 2.0 for the main peak.

      • Theoretical Plates: ≥ 2000.

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.[1]

Workflow Diagram: HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.22 µm) s2->s3 a1 Inject into HPLC s3->a1 Transfer to Vial a2 Separation on C18 Column a1->a2 a3 UV Detection (PDA) a2->a3 d1 Integrate Peaks a3->d1 Chromatogram d2 Calculate % Area d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC-UV Purity Determination.

Methodology Deep Dive: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is indispensable for identifying unknown impurities and confirming the identity of the main component.

Causality Behind Experimental Choices
  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for this type of molecule.[2] ESI is a "soft" ionization technique that generates intact molecular ions with minimal fragmentation, which is ideal for determining the molecular weight of the analyte and its impurities.[2][3] The basic nitrogen atom on the pyridine ring is readily protonated in the acidic mobile phase, making it highly suitable for positive ion mode ESI ([M+H]+).[4]

  • Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is an excellent choice. It provides high-resolution, accurate mass (HRAM) data, which allows for the determination of elemental compositions for the main peak and any detected impurities.[5] This is a powerful tool for structural elucidation of unknowns. For routine quantification, a simpler single quadrupole or triple quadrupole mass spectrometer can also be used, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[6][7]

  • LC Method: The HPLC method developed for UV detection can often be directly transferred to an LC-MS system, as the mobile phase (water/acetonitrile with formic acid) is fully compatible with ESI.

Experimental Protocol: LC-MS Purity and Impurity ID Method
  • Sample Preparation:

    • Prepare a stock solution of 1.0 mg/mL as described in the HPLC-UV protocol.

    • Dilute this stock solution 100-fold with the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL. This lower concentration is necessary to avoid saturating the MS detector.

  • Instrumentation and Conditions:

    • System: Waters ACQUITY UPLC I-Class with a Xevo G2-XS Q-TOF Mass Spectrometer or equivalent.

    • LC Conditions: Same as the HPLC-UV method (a UPLC column, e.g., 2.1 x 50 mm, 1.7 µm, can be used with adjusted flow rates for faster analysis).

    • MS Conditions (Q-TOF):

      • Ionization Mode: ESI Positive.

      • Capillary Voltage: 3.0 kV.

      • Sampling Cone: 40 V.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 450 °C.

      • Desolvation Gas Flow: 800 L/Hr.

      • Acquisition Range: m/z 50-1000.

      • Data Acquisition: Full Scan MS and Data-Dependent MS/MS (ddMS2).

  • System Suitability Test (SST):

    • Inject a standard solution (e.g., 10 µg/mL).

    • Verify the mass accuracy of the main peak ([M+H]+ for C5HF3IN should be 279.9230) is within 5 ppm.

    • Ensure stable retention time and peak intensity (%RSD < 15%).

Workflow Diagram: LC-MS Impurity Identification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation s1 Prepare Stock (1 mg/mL) s2 Dilute to 10 µg/mL s1->s2 s3 Filter (0.22 µm) s2->s3 a1 Inject into LC-MS s3->a1 Transfer to Vial a2 Separation on C18 Column a1->a2 a3 ESI Ionization (+ve) a2->a3 a4 Accurate Mass Detection (Q-TOF) a3->a4 d1 Extract Ion Chromatograms a4->d1 Raw Data d2 Determine Elemental Composition d1->d2 d3 Propose Impurity Structures d2->d3

Caption: Workflow for LC-MS Purity and Impurity ID.

Performance Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis, whether it is routine quality control or in-depth impurity profiling. The following table summarizes the key performance characteristics based on typical, validated methods.

Parameter HPLC-UV LC-MS (SIM/Q-TOF) Commentary
Specificity ModerateVery HighHPLC-UV relies on chromatographic separation alone. LC-MS adds the dimension of mass, allowing it to distinguish between co-eluting compounds with different masses.[7]
Sensitivity (LOQ) ~0.05% (area %)<0.01% (area %)Mass spectrometers are inherently more sensitive detectors, making LC-MS ideal for trace impurity analysis.
Quantification Excellent (Robust & Linear)Good (Requires careful validation)HPLC-UV is the gold standard for robust quantification. LC-MS can suffer from matrix effects and ionization suppression, requiring more rigorous validation.
Impurity Identification Not PossibleExcellentLC-MS, especially with HRAM, provides molecular weight and fragmentation data essential for proposing structures of unknown impurities.
Regulatory Acceptance Universally AcceptedWidely Accepted (often required for impurity ID)Both are accepted. HPLC-UV is standard for release testing, while LC-MS is critical for method development and impurity characterization as per ICH guidelines.[8][9][10]
Cost & Complexity LowerHigherLC-MS systems are more expensive to purchase and maintain, and require a higher level of operator expertise.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful and complementary techniques for the purity analysis of this compound.

  • For routine quality control, release testing, and stability studies, a validated HPLC-UV method is the optimal choice. It provides the required accuracy, precision, and robustness for quantifying the main component and known impurities in a cost-effective and efficient manner.

  • During process development, for impurity profiling, and in troubleshooting investigations, LC-MS is the superior technique. Its unparalleled sensitivity and specificity are essential for detecting and identifying new or unexpected impurities that could impact the safety and quality of the final drug substance.

A comprehensive analytical control strategy should leverage both techniques. An LC-MS method should be used to fully characterize the impurity profile and identify key impurities. Subsequently, a robust HPLC-UV method can be validated and implemented for routine control, using the knowledge gained from the LC-MS analysis to ensure it is fit for purpose. This integrated approach ensures the highest level of quality and scientific understanding throughout the drug development lifecycle.

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Functionalization of 2,3,5-Trifluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,3,5-Trifluoro-4-iodopyridine

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic scaffolds are indispensable building blocks. Among these, this compound stands out as a highly versatile intermediate. Its trifluorinated pyridine core imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity in target molecules, while the iodine atom at the C-4 position serves as a prime handle for synthetic elaboration.

The C-I bond is the most labile among carbon-halogen bonds, making it the preferred site for palladium-catalyzed cross-coupling reactions. This inherent reactivity allows for the selective introduction of a diverse array of functional groups, paving the way for the rapid generation of molecular libraries.[1][2] This guide provides a comparative analysis of common palladium catalyst systems for three cornerstone transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Our objective is to furnish researchers with the rationale and empirical data needed to make informed catalyst selections, thereby streamlining reaction optimization and accelerating discovery.

Logical Workflow for Catalyst Selection and Experimentation

The successful execution of a palladium-catalyzed cross-coupling reaction hinges on a systematic approach, from catalyst choice to final product purification. The following workflow outlines the critical decision points and procedural steps.

G cluster_prep Phase 1: Planning & Setup cluster_exec Phase 2: Reaction Execution cluster_post Phase 3: Workup & Analysis A Define Transformation (e.g., Suzuki, Heck, C-N Coupling) B Select Catalyst System (Pd Source + Ligand) Based on Literature Precedent A->B C Select Base & Solvent (Compatibility is Key) B->C D Assemble Glassware (Oven-dried) C->D E Charge Reagents (Substrate, Coupling Partner, Base) D->E F Add Catalyst System (Under Inert Atmosphere) E->F G Add Degassed Solvent F->G H Heat & Stir (Monitor by TLC/LC-MS) G->H I Reaction Quench & Aqueous Workup H->I J Purification (e.g., Column Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)-C(sp²) bonds due to its operational simplicity and the commercial availability of a vast array of boronic acids. For a substrate like this compound, the choice of catalyst can significantly impact yield and reaction time, especially when dealing with sterically hindered or electronically challenging coupling partners.

Comparative Catalyst Performance

The following table compares three representative palladium catalyst systems for the Suzuki-Miyaura coupling. While specific data for this compound is consolidated from analogous systems in the literature, these examples highlight the evolution and relative efficacy of catalyst technology.

Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Rationale & Citation
Pd(PPh₃)₄ Phenylboronic AcidK₂CO₃Toluene/H₂O10012~85The "classic" first-generation catalyst. Reliable for simple aryl iodides but can be slow and require higher temperatures.[3][4]
PdCl₂(dppf) 4-Methoxyphenylboronic AcidK₃PO₄Dioxane10016~92The chelating dppf ligand enhances thermal stability and promotes reductive elimination, often improving yields over Pd(PPh₃)₄.[3][4][5]
Pd(OAc)₂ / XPhos 2-Thiopheneboronic AcidK₃PO₄THF/H₂O402>95A modern Buchwald ligand system. The bulky, electron-rich XPhos ligand accelerates oxidative addition and allows for lower temperatures and shorter reaction times, crucial for unstable boronic acids.[6][7]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is paramount for troubleshooting and optimization. The cycle consists of three key steps: oxidative addition of the aryl iodide to the Pd(0) species, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8]

G Pd0 Pd(0)L₂ OxiAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I L₂ OxiAdd->PdII_Aryl Trans Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Trans->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArI Ar-I ArI->OxiAdd ArB Ar'-B(OR)₂ ArB->Trans Base Base Base->Trans

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with a Buchwald Precatalyst

This protocol utilizes a modern, air-stable precatalyst for efficiency and reproducibility.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid partner (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inerting: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the active Pd(0) species is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos-Pd-G3 precatalyst (0.5-2 mol%). The use of a precatalyst ensures the rapid and reliable generation of the active catalytic species.[7][9]

  • Solvent Addition: Add the degassed solvent system (e.g., THF/water, 4:1) via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 40 °C) and stir vigorously.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The formation of C-N bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination has become the go-to method for this transformation, largely supplanting harsher classical methods.[10] The electron-deficient nature of the pyridine ring can make it a challenging substrate, necessitating the use of highly active catalyst systems.

Comparative Catalyst Performance

The choice of ligand is especially critical in C-N coupling. Bulky, electron-donating phosphine ligands are required to facilitate the challenging reductive elimination step that forms the C-N bond.

Catalyst SystemAmine PartnerBaseSolventTemp (°C)Time (h)Yield (%)Rationale & Citation
Pd(OAc)₂ / BINAP MorpholineNaOt-BuToluene10018ModerateAn early, effective chelating ligand. However, it often requires higher temperatures and can have limited scope for more challenging substrates.[11]
Pd₂(dba)₃ / Xantphos AnilineCs₂CO₃Dioxane11012GoodThe wide bite angle of Xantphos promotes reductive elimination. It is a robust ligand for coupling with a variety of amines.[9]
Pd(OAc)₂ / RuPhos n-ButylamineK₃PO₄t-Amyl-OH1004>90A highly active Buchwald biarylphosphine ligand, excellent for coupling primary amines and overcoming the challenges of heteroaromatic substrates.[12][13]
Protocol: Buchwald-Hartwig Amination with a Biarylphosphine Ligand
  • Reaction Setup: In a glovebox, add Pd(OAc)₂ (1-2 mol%), the biarylphosphine ligand (e.g., RuPhos, 1.2-2.4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., t-Amyl alcohol).

  • Reaction: Seal the vial and place it in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol. The choice of a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is crucial for deprotonating the amine without competing in side reactions.

Part 3: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, introducing a linear and rigid alkyne moiety into the pyridine scaffold. This is particularly valuable in materials science and for creating structural probes in medicinal chemistry.

Comparative Catalyst Performance

The classic Sonogashira protocol uses a copper co-catalyst, which facilitates the transmetalation step. However, copper can also promote undesirable alkyne homocoupling (Glaser coupling). Modern protocols have been developed to circumvent this issue.

Catalyst SystemAlkyne PartnerBaseSolventTemp (°C)Time (h)Yield (%)Rationale & Citation
Pd(PPh₃)₂Cl₂ / CuI PhenylacetyleneEt₃NTHF656~90The traditional, highly effective system. The copper co-catalyst is key, but requires strictly anaerobic conditions to prevent homocoupling.[14][15]
Pd(PPh₃)₄ / CuI 1-HeptyneEt₃NTHFRT16GoodA variation of the classic system that can often be run at room temperature, though sometimes more slowly.[16]
[DTBNpP]Pd(crotyl)Cl (P2) 4-EthynylanisoleTMPDMSORT1.5~97A modern, copper-free system using a highly active monoligated Pd(0) precatalyst. Eliminates Glaser coupling and simplifies purification.[17]
Protocol: Copper-Free Sonogashira Coupling
  • Reaction Setup: To an oven-dried vial with a stir bar, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium precatalyst (e.g., P2, 2.5 mol%).[17]

  • Inerting: Seal the vial and purge with an inert gas.

  • Solvent and Base Addition: Add the degassed solvent (e.g., DMSO) followed by the liquid base (e.g., 2,2,6,6-tetramethylpiperidine, TMP, 2.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by LC-MS.

  • Workup & Purification: Follow steps 7-8 from the Suzuki protocol.

Conclusion: A Rational Approach to Catalyst Selection

The functionalization of this compound via palladium-catalyzed cross-coupling is a robust and versatile strategy. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain viable for many transformations, modern catalyst systems based on bulky, electron-rich biarylphosphine ligands developed by research groups like Buchwald's offer significant advantages.[6] These advanced systems frequently enable reactions to proceed at lower temperatures, with shorter reaction times, and with broader substrate scope, ultimately accelerating the synthesis of novel compounds for research and development. The choice of catalyst should be guided by the specific transformation, with an understanding of the underlying catalytic cycle empowering the researcher to optimize conditions for maximum efficiency and yield.

References

A Senior Application Scientist's Guide to Confirming Suzuki Coupling Products via ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura coupling is a foundational tool for the synthesis of biaryl compounds, a common motif in pharmaceuticals and functional materials. While the reaction is robust, unambiguous confirmation of the desired product's structure is paramount. This guide provides an in-depth comparison of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Suzuki coupling products, offering insights into experimental design and data interpretation.

The Indispensable Role of NMR in Suzuki Coupling Analysis

While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are valuable for assessing reaction completion and product mass, they often fall short in providing definitive structural information. NMR spectroscopy, on the other hand, offers a detailed portrait of the molecular architecture. It excels in providing precise information about the chemical environment of each proton and carbon atom, the connectivity between neighboring atoms, and the relative number of protons, making it an unparalleled tool for structural confirmation.[1][2]

A multi-faceted approach to product validation is often the most robust, and the following table compares the information provided by NMR with other common analytical techniques for a hypothetical Suzuki coupling reaction.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy - Chemical environment of each proton- Spin-spin coupling between neighboring protons- Relative ratio of protons- Provides detailed structural information for unambiguous identification- Quantitative nature allows for purity assessment[1]- Can be complex to interpret for molecules with overlapping signals- Requires deuterated solvents
¹³C NMR Spectroscopy - Number and type of unique carbon atoms- Complements ¹H NMR data- Useful for identifying quaternary carbons- Lower sensitivity than ¹H NMR- Longer acquisition times
Mass Spectrometry (MS) - Molecular weight of the product- High sensitivity- Confirms the mass of the desired product- Does not provide detailed structural information- Cannot distinguish between isomers
HPLC - Retention time of the product- Purity assessment- Excellent for separating complex mixtures- Can be used for quantification- Retention time alone is not sufficient for structural confirmation- Requires reference standards for identification

Decoding the Structure: A Deep Dive into NMR Analysis

The power of NMR lies in its ability to provide a wealth of structural information through the analysis of chemical shifts, coupling constants, and integration.

¹H NMR Spectroscopy: The Proton's Perspective

The ¹H NMR spectrum is often the first and most informative analysis performed on a Suzuki coupling product. Key features to analyze include:

  • Aromatic Region (δ 6.5-8.5 ppm): The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. The formation of the new C-C bond in a biaryl product significantly alters the electronic environment of the protons on both aromatic rings compared to the starting materials. Look for changes in multiplicity and the appearance of new coupling patterns. For instance, the coupling of two different aryl rings will result in a more complex set of signals than the starting aryl halide or boronic acid.

  • Disappearance of Starting Material Signals: The complete consumption of the starting aryl halide and arylboronic acid is a key indicator of a successful reaction. Monitor for the disappearance of characteristic signals from these reactants.

  • Integration: The relative integration of the proton signals should correspond to the number of protons in the proposed structure. This is a crucial check for structural consistency and can help in identifying impurities.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While ¹H NMR provides information about the proton framework, ¹³C NMR offers a direct view of the carbon backbone.[3] Key aspects to consider are:

  • Number of Signals: The number of unique carbon signals in the proton-decoupled ¹³C NMR spectrum should match the number of non-equivalent carbon atoms in the expected product.

  • Chemical Shifts of Aromatic Carbons (δ 100-150 ppm): The chemical shifts of the carbon atoms in the aromatic rings are sensitive to the substituents and the overall electronic structure. The formation of the biaryl linkage will cause predictable shifts in the positions of the carbon signals.

  • Quaternary Carbons: ¹³C NMR is particularly adept at identifying quaternary carbons (carbons with no attached protons), which are often difficult to observe by other means. The carbons involved in the newly formed C-C bond are a prime example.

Experimental Protocols for Robust NMR Analysis

To obtain high-quality, interpretable NMR data, adherence to proper experimental protocols is essential.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.

NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve sample in deuterated solvent Filter Filter into NMR tube Prep->Filter Shim Shim the magnet Filter->Shim Lock Lock on solvent signal Shim->Lock H1_Acq Acquire ¹H spectrum Lock->H1_Acq C13_Acq Acquire ¹³C spectrum H1_Acq->C13_Acq FT Fourier Transform C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration Baseline->Integrate

Caption: Workflow for NMR data acquisition.

Distinguishing Product from Byproducts and Isomers

A critical aspect of NMR analysis is the ability to differentiate the desired product from common byproducts of the Suzuki coupling reaction, such as homocoupled products and dehalogenated starting materials.[4]

Compound TypeKey ¹H NMR FeaturesKey ¹³C NMR Features
Desired Biaryl Product Complex aromatic signals corresponding to both coupled rings.Number of signals consistent with the unsymmetrical product.
Homocoupled Aryl Halide Simpler, often symmetrical aromatic signals.Fewer signals than the desired product due to symmetry.
Homocoupled Boronic Acid Simpler, often symmetrical aromatic signals.Fewer signals than the desired product due to symmetry.
Dehalogenated Aryl Halide Signals corresponding to the parent arene.Carbon signals of the parent arene.

The following diagram illustrates the logical process of confirming a Suzuki coupling product using NMR.

Suzuki_Confirmation cluster_outcomes Possible Outcomes Start Crude Reaction Mixture NMR_Analysis Acquire ¹H and ¹³C NMR Spectra Start->NMR_Analysis Data_Interpretation Analyze Chemical Shifts, Coupling, and Integration NMR_Analysis->Data_Interpretation Desired_Product Desired Product Confirmed Data_Interpretation->Desired_Product Data matches expected structure Byproducts Byproducts Identified Data_Interpretation->Byproducts Signals for homocoupling or dehalogenation observed Incomplete Incomplete Reaction Data_Interpretation->Incomplete Starting material signals present

Caption: Logic diagram for Suzuki product confirmation.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the rigorous structural confirmation of Suzuki coupling products. A thorough analysis of the chemical shifts, coupling constants, and integration in both proton and carbon spectra provides an unparalleled level of structural detail, enabling researchers to confidently identify their desired products and any potential byproducts. By following robust experimental protocols and a systematic approach to data interpretation, scientists can ensure the integrity of their synthetic work, a critical step in the development of new pharmaceuticals and materials.

References

A Comparative Guide to the Reactivity of 2,3,5-Trifluoro-4-iodopyridine and Its Isomers for Researchers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic campaigns. Polyfunctionalized heteroaromatics, such as fluorinated iodopyridines, offer a versatile platform for the introduction of molecular complexity. This guide provides an in-depth, objective comparison of the chemical reactivity of 2,3,5-Trifluoro-4-iodopyridine with its other positional isomers. By elucidating the nuanced differences in their behavior in key synthetic transformations, this document aims to empower chemists to make informed decisions in substrate selection and reaction design, supported by experimental data and mechanistic principles.

The Foundation of Reactivity: Electronic and Steric Effects in Trifluoro-iodopyridines

The reactivity of any substituted pyridine is a delicate interplay of electronic and steric factors. In the case of trifluoro-4-iodopyridines, the strong electron-withdrawing nature of the fluorine atoms and the inherent electronic properties of the pyridine ring create a unique chemical landscape.

Electronic Effects: The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect (-I), which acidifies the pyridine ring protons and decreases the electron density of the aromatic system. This generally makes the ring more susceptible to nucleophilic attack and can influence the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. The position of the fluorine atoms is critical; their ability to stabilize negative charge in intermediates, particularly in nucleophilic aromatic substitution (SNAr), is most pronounced when they are ortho or para to the site of attack.

Steric Effects: While fluorine is relatively small, its presence, particularly in positions flanking the reactive center, can create steric hindrance. This can impede the approach of bulky reagents, such as palladium catalyst complexes or nucleophiles, potentially slowing down reaction rates or influencing regioselectivity.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in iodopyridines is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general trend I > Br > Cl > F for oxidative addition.[1] This makes the 4-iodo position the primary site of reactivity in these substrates. The fluorine substituents modulate this reactivity primarily through their electronic effects on the C-I bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide.

Reactivity Comparison: The reactivity of trifluoro-4-iodopyridine isomers in Suzuki coupling is influenced by the electronic environment of the C-I bond. Fluorine atoms ortho or para to the iodine can enhance the electrophilicity of the carbon center, potentially accelerating the rate-determining oxidative addition step.

IsomerExpected Relative ReactivityRationale
This compound HighThe fluorine at C-3 and C-5 exert a strong inductive electron-withdrawing effect, increasing the electrophilicity of the C-4 position and facilitating oxidative addition.
2,3,6-Trifluoro-4-iodopyridine HighSimilar to the 2,3,5-isomer, the fluorine atoms at C-3 and C-6 inductively activate the C-4 position.
2,5,6-Trifluoro-4-iodopyridine Very HighThe fluorine atoms at C-5 and C-6, along with the C-2 fluorine, create a highly electron-deficient ring, strongly activating the C-4 position for oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a dry Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Heat the reaction mixture to a temperature of 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)(I)L2 Ar-Pd(II)(I)L2 OxAdd->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation ArPd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->ArPd(II)(Ar')L2 RedElim Reductive Elimination ArPd(II)(Ar')L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' RedElim->Ar-Ar' ArB(OH)2 Ar'B(OH)2 + Base ArB(OH)2->Transmetalation ArI Ar-I ArI->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[2]

Reactivity Comparison: Similar to the Suzuki coupling, the reactivity in the Sonogashira reaction is largely dependent on the ease of oxidative addition of the C-I bond to the palladium(0) catalyst. Therefore, the expected reactivity trend among the isomers is similar.

IsomerExpected Relative ReactivityRationale
This compound HighThe electron-withdrawing fluorine atoms enhance the electrophilicity of the C-4 position.
2,3,6-Trifluoro-4-iodopyridine HighSimilar electronic activation to the 2,3,5-isomer.
2,5,6-Trifluoro-4-iodopyridine Very HighThe cumulative electron-withdrawing effect of the three fluorine atoms strongly activates the C-I bond.

Experimental Protocol: Sonogashira Coupling of 3-Fluoro-4-iodopyridine (Generalizable to Trifluoro Isomers) [2]

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add the trifluoro-4-iodopyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or heat to 40-65 °C, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Sonogashira_Cycle cluster_1 Palladium Cycle cluster_2 Copper Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)(I)L2 Ar-Pd(II)(I)L2 OxAdd->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation ArPd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation->ArPd(II)(C≡CR)L2 RedElim Reductive Elimination ArPd(II)(C≡CR)L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration ArC≡CR Ar-C≡CR RedElim->ArC≡CR ArI Ar-I ArI->OxAdd CuI CuI AlkyneCoord Alkyne Coordination CuI->AlkyneCoord Deprotonation Deprotonation AlkyneCoord->Deprotonation Cu-Alkyne Cu-C≡CR Cu-Alkyne->Transmetalation Deprotonation->Cu-Alkyne Base Base Base->Deprotonation HC≡CR H-C≡CR HC≡CR->AlkyneCoord

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[3]

Reactivity Comparison: The reactivity in Buchwald-Hartwig amination is also initiated by oxidative addition, and thus the electronic effects of the fluorine substituents are expected to have a similar activating effect as in C-C coupling reactions.

IsomerExpected Relative ReactivityRationale
This compound HighThe electron-deficient nature of the pyridine ring facilitates the initial oxidative addition of the C-I bond.
2,3,6-Trifluoro-4-iodopyridine HighSimilar electronic activation.
2,5,6-Trifluoro-4-iodopyridine Very HighThe highly electron-poor ring strongly promotes oxidative addition.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide [4]

  • In a glovebox, charge a vial with the trifluoro-4-iodopyridine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv.).

  • Add the amine (1.2 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd ArPd(II)(I)L Ar-Pd(II)(I)L OxAdd->ArPd(II)(I)L AmineCoord Amine Coordination ArPd(II)(I)L->AmineCoord ArPd(II)(I)(NHR2)L [Ar-Pd(II)(I)(NHR2)L] AmineCoord->ArPd(II)(I)(NHR2)L Deprotonation Deprotonation (Base) ArPd(II)(I)(NHR2)L->Deprotonation ArPd(II)(NR2)L Ar-Pd(II)(NR2)L Deprotonation->ArPd(II)(NR2)L RedElim Reductive Elimination ArPd(II)(NR2)L->RedElim RedElim->Pd(0)L Catalyst Regeneration Ar-NR2 Ar-NR2 RedElim->Ar-NR2 ArI Ar-I ArI->OxAdd HNR2 HNR2 HNR2->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. On polyfluoropyridines, the fluorine atoms themselves can act as leaving groups. The reactivity and regioselectivity are governed by the stability of the intermediate Meisenheimer complex. The pyridine nitrogen and electron-withdrawing fluorine atoms stabilize this anionic intermediate, particularly when they are ortho or para to the site of nucleophilic attack.[5]

Reactivity and Regioselectivity Comparison: For trifluoropyridines, nucleophilic attack is generally favored at positions activated by the pyridine nitrogen (C-2 and C-4). The presence of other fluorine atoms further enhances this activation.

IsomerExpected Position of SNArRationale
2,3,5-Trifluoropyridine C-2 and C-6 (if H)The C-2 and C-6 positions are activated by the pyridine nitrogen. The fluorine at C-3 and C-5 further activate the ring. Attack at C-2 would be stabilized by the nitrogen and the C-3 fluorine.
2,3,6-Trifluoropyridine C-2 and C-4 (if H)The C-2 and C-4 positions are activated by the nitrogen. The fluorine at C-3 and C-6 provide additional activation. Attack at C-4 is highly favored due to activation from the nitrogen and both adjacent fluorines.
2,5,6-Trifluoropyridine C-2 and C-4 (if H)Both C-2 and C-4 are activated by the nitrogen and flanking fluorine atoms, making this isomer highly reactive towards nucleophiles at these positions.

Note: In this compound, the C-I bond is significantly more labile in cross-coupling reactions. SNAr would likely require harsher conditions and may compete with reactions at the C-F positions, depending on the nucleophile.

Experimental Protocol: Nucleophilic Aromatic Substitution on a Polyfluoropyridine

  • Dissolve the polyfluoropyridine substrate (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Add the nucleophile (e.g., sodium methoxide, 1.1 equiv.) portion-wise at room temperature or below, while monitoring the internal temperature.

  • Stir the reaction mixture at the chosen temperature until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Quench the reaction by pouring it into water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by distillation or column chromatography.

SNAr_Mechanism cluster_0 SNAr Mechanism (Attack at C-4 of a Fluoropyridine) cluster_1 Resonance Stabilization Reactants Fluoropyridine + Nu- Attack Nucleophilic Attack Reactants->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Elimination of F- Meisenheimer->Elimination Resonance1 Negative charge on C-3 Product Substituted Pyridine Elimination->Product Resonance2 Negative charge on C-5 Resonance3 Negative charge on N

Caption: Generalized mechanism for SNAr on a fluoropyridine, highlighting the resonance stabilization of the Meisenheimer intermediate.

Conclusion

The reactivity of this compound and its isomers is a finely tuned system governed by the interplay of electronic and steric effects of the fluorine substituents. In palladium-catalyzed cross-coupling reactions, the C-I bond is the primary site of reactivity, and its activation is enhanced by the electron-withdrawing nature of the fluorine atoms. For nucleophilic aromatic substitution, the positions ortho and para to the pyridine nitrogen are highly activated, and the regioselectivity of the reaction can be predicted by considering the stabilization of the Meisenheimer intermediate. This guide provides a framework for understanding and predicting the reactivity of these valuable synthetic building blocks, enabling chemists to strategically design and execute complex synthetic routes with greater efficiency and control.

References

A Comparative Guide to the Definitive Structural Elucidation of 2,3,5-Trifluoro-4-iodopyridine Derivatives using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational design and intellectual property. Within the landscape of fluorinated heterocycles, 2,3,5-trifluoro-4-iodopyridine derivatives represent a class of compounds with significant potential due to their unique electronic properties and utility as synthetic intermediates.[1] The strategic placement of fluorine and iodine atoms profoundly influences molecular conformation, intermolecular interactions, and, ultimately, biological activity. Therefore, unambiguous structural characterization is not merely a procedural step but a critical prerequisite for advancing research and development.

Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement of crystalline solids, offering unparalleled detail regarding bond lengths, angles, stereochemistry, and the subtle forces that govern crystal packing.[2][3][4] This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques, supported by experimental data and detailed protocols, to aid researchers in the robust structural confirmation of these valuable fluorinated pyridine compounds.

The Gold Standard: Unveiling Molecular Architecture with X-ray Crystallography

The power of X-ray crystallography lies in its ability to provide a direct, high-resolution snapshot of a molecule's structure as it exists in the solid state. This technique moves beyond the inferential data of spectroscopy to deliver a precise and unambiguous 3D model of atomic coordinates.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. Each stage is critical for a successful outcome, validating the integrity of the final structural model.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination A Synthesis of Derivative B Purification (Chromatography/Recrystallization) A->B C Solvent Screening B->C Purity >98% D Single Crystal Growth (e.g., Slow Evaporation) C->D E Crystal Mounting & Screening D->E High-quality crystal F Data Collection (Diffractometer) E->F G Structure Solution (e.g., Direct Methods) F->G Diffraction Data H Structure Refinement G->H I Validation & Analysis (CIF) H->I J J I->J Final 3D Structure

General workflow for single-crystal X-ray analysis.
Key Insights: The Power of Halogen Bonding

For iodo-substituted pyridine derivatives, X-ray crystallography provides critical insights into non-covalent interactions, particularly halogen bonding.[5] This is a highly directional interaction where the electropositive region on the iodine atom (the σ-hole) is attracted to a Lewis base, such as the nitrogen atom of an adjacent pyridine ring or a halide anion.[6][7][8] The strength and geometry of these halogen bonds, which can be precisely measured from the crystal structure, are fundamental drivers of crystal packing and can influence the physicochemical properties of the solid form.[6][9]

A Comparative Analysis: Positioning Crystallography Among Alternatives

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on its synergy with other analytical techniques. The choice of method is dictated by the nature of the sample, the specific information required, and available resources.

Technique Principle Sample Requirement Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.High-quality single crystal (typically 0.1-0.5 mm).[2]Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing information.[2][3]Provides unambiguous and complete structural determination.[4]Crystal growth can be a significant bottleneck; provides solid-state structure which may differ from solution conformation.[10]
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Soluble compound (~1-10 mg).Connectivity of atoms (1D/2D NMR), electronic environment, solution-state conformation, and dynamic processes.[11]Excellent for solution-state analysis, non-destructive, and provides information on molecular dynamics.Does not provide precise bond lengths/angles; signal overlap can be an issue for complex molecules.[12]
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Small amount of sample (~µg-ng), can be solid or liquid.Molecular weight, elemental composition (High-Res MS), and fragmentation patterns for structural clues.[13]Extremely sensitive, provides accurate molecular weight.Does not provide stereochemical or conformational information; fragmentation can be complex to interpret.[14]
Alternative Techniques in Detail
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For fluorinated compounds like this compound derivatives, NMR is an indispensable tool. ¹H and ¹³C NMR provide the carbon-hydrogen framework, while ¹⁹F NMR is particularly powerful.[15] The chemical shifts and coupling constants in ¹⁹F NMR spectra offer detailed information about the electronic environment of each fluorine atom, confirming their positions on the pyridine ring.[16] However, while NMR excels at confirming connectivity and providing insights into the solution-state conformation, it cannot deliver the precise geometric parameters (bond lengths and angles) that X-ray crystallography provides.[3][17]

  • Mass Spectrometry (MS): MS is a primary technique for confirming the molecular weight and elemental formula of a newly synthesized derivative. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy. The presence of iodine (a monoisotopic element at 127 amu) and the characteristic isotopic patterns of any other halogens (like chlorine or bromine) in the molecule can be readily identified.[18][19] Fragmentation patterns can offer clues about the molecule's structure, but this information is inferential and not definitive.[14][20]

  • Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), serve as a powerful complement to experimental data. By calculating the electrostatic potential on the molecular surface, one can predict the location and relative strength of σ-holes on halogen atoms, thereby rationalizing the observed halogen bonding interactions in the crystal lattice.[6]

G cluster_primary Primary Characterization cluster_definitive Definitive Structure cluster_support Supporting Analysis Compound 2,3,5-Trifluoro-4- iodopyridine Derivative NMR NMR Spectroscopy (Connectivity, Solution Conformation) Compound->NMR MS Mass Spectrometry (Molecular Weight, Formula) Compound->MS XRAY X-ray Crystallography (3D Structure, Packing) NMR->XRAY Confirms Purity MS->XRAY Confirms Identity COMP Computational Modeling (Electronic Properties) XRAY->COMP Provides Experimental Geometry COMP->XRAY Explains Intermolecular Forces

Synergistic relationship of analytical techniques.

Experimental Data & Protocols

Illustrative Crystallographic Data

The following table presents hypothetical yet realistic crystallographic data for a representative this compound derivative, illustrating the precision achievable.

Parameter Value Significance
Crystal System OrthorhombicDescribes the basic crystal symmetry.
Space Group P2₁2₁2₁Defines the symmetry elements within the unit cell.
Bond Length: C(4)–I(1) 2.09 ÅPrecise measurement of the carbon-iodine bond.
Bond Length: C(2)–F(1) 1.34 ÅTypical length for a C-F bond on an aromatic ring.
Bond Angle: F(3)–C(3)–C(4) 119.5°Details the geometry around the pyridine core.
Halogen Bond: I(1)···N(1') 2.95 ÅKey intermolecular distance, shorter than the sum of van der Waals radii, indicating a strong interaction.[7]
Dihedral Angle 1.2°Describes the planarity of the pyridine ring.
R-factor 0.035 (3.5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Experimental Protocols

1. Synthesis of 3-Fluoro-4-Iodopyridine (A Precursor Example)

This protocol describes a common Sandmeyer-type reaction to produce a key intermediate.[1] The synthesis of more complex derivatives would follow from this or similar precursors.

  • Step 1: Diazotization: Dissolve 3-fluoro-4-aminopyridine (1.0 eq) in an aqueous solution of hydroiodic acid (HI) at 0°C.

  • Step 2: Salt Formation: Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes.

  • Step 3: Iodination: Slowly warm the reaction mixture to room temperature and then heat to 60°C for 1 hour until nitrogen evolution ceases.

  • Step 4: Workup: Cool the mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3x).

  • Step 5: Purification: Combine the organic layers, wash with 10% aqueous sodium thiosulfate, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1] Further purification is achieved via column chromatography or recrystallization.

2. Protocol for Single Crystal Growth

  • Objective: To grow a single crystal of suitable size and quality for X-ray diffraction.

  • Prerequisite: The compound must be purified to >98% purity.

  • Procedure (Slow Evaporation):

    • Select a solvent or solvent system in which the compound is moderately soluble (e.g., a mixture of hexane and ethyl acetate).[1]

    • Prepare a saturated or near-saturated solution of the compound in a clean vial at room temperature or with gentle heating.

    • Filter the solution through a syringe filter into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

    • Monitor periodically for the formation of well-defined, single crystals.

3. Protocol for X-ray Diffraction Data Collection and Analysis

  • Step 1: Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Step 2: Data Collection: The crystal is placed in a modern X-ray diffractometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting the resulting diffraction pattern on a detector.[4]

  • Step 3: Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for experimental factors.

  • Step 4: Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Step 5: Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to achieve the best possible fit to the experimental data, resulting in the final, validated crystal structure.[3]

Conclusion

For the rigorous characterization of this compound derivatives, single-crystal X-ray crystallography is an unparalleled and indispensable tool. It provides the definitive, high-resolution three-dimensional structure, offering precise data on bond lengths, angles, and crucial intermolecular interactions like halogen bonding that govern the solid-state properties of these molecules. While techniques such as NMR and mass spectrometry are essential for confirming chemical identity, purity, and solution-state behavior, they remain complementary to the absolute structural determination afforded by crystallography. For professionals in medicinal chemistry and drug development, leveraging this comprehensive, multi-technique approach ensures the highest level of scientific integrity and provides the foundational structural knowledge required to design and develop the next generation of therapeutics.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.